PcTX1
Description
Properties
Molecular Formula |
C200H312N62O57S6 |
|---|---|
Molecular Weight |
4689.41 |
InChI |
InChI=1S/C200H312N62O57S6/c1-13-102(10)157-194(316)261-74-36-54-142(261)189(311)239-116(46-23-28-66-203)167(289)244-128(78-106-84-221-112-42-19-17-40-109(106)112)176(298)230-114(44-21-26-64-201)161(283)223-89-147(269)229-135-91-320-321-93-137-183(305)245-129(79-107-85-222-113-43-20-18-41-110(107)113)177(299)234-115(45-22-27-65-202)164(286)231-119(49-31-69-217-197(208)209)165(287)232-120(50-32-70-218-198(210)211)166(288)233-122(52-34-72-220-200(214)215)169(291)248-134(90-263)181(303)243-127(77-105-38-15-14-16-39-105)175(297)238-125(59-63-151(276)277)173(295)254-155(100(6)7)192(314)253-140(186(308)256-156(101(8)9)193(315)260-73-35-53-141(260)188(310)240-117(47-24-29-67-204)171(293)258-158(103(11)264)195(317)262-75-37-55-143(262)190(312)241-118(48-25-30-68-205)172(294)259-159(104(12)265)196(318)319)96-325-323-94-138(250-179(301)132(82-152(278)279)228-146(268)88-225-163(285)130(80-108-86-216-97-226-108)246-168(290)121(51-33-71-219-199(212)213)235-178(300)131(81-144(207)266)247-191(313)154(99(4)5)255-185(135)307)184(306)252-136(92-322-324-95-139(187(309)257-157)251-180(302)133(83-153(280)281)242-160(282)111(206)56-60-148(270)271)182(304)236-123(57-61-149(272)273)162(284)224-87-145(267)227-126(76-98(2)3)174(296)237-124(170(292)249-137)58-62-150(274)275/h14-20,38-43,84-86,97-104,111,114-143,154-159,221-222,263-265H,13,21-37,44-83,87-96,201-206H2,1-12H3,(H2,207,266)(H,216,226)(H,223,283)(H,224,284)(H,225,285)(H,227,267)(H,228,268)(H,229,269)(H,230,298)(H,231,286)(H,232,287)(H,233,288)(H,234,299)(H,235,300)(H,236,304)(H,237,296)(H,238,297)(H,239,311)(H,240,310)(H,241,312)(H,242,282)(H,243,303)(H,244,289)(H,245,305)(H,246,290)(H,247,313)(H,248,291)(H,249,292)(H,250,301)(H,251,302)(H,252,306)(H,253,314)(H,254,295)(H,255,307)(H,256,308)(H,257,309)(H,258,293)(H,259,294)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,318,319)(H4,208,209,217)(H4,210,211,218)(H4,212,213,219)(H4,214,215,220) |
InChI Key |
LICLJUGDURFZIM-UHFFFAOYSA-N |
Appearance |
White lyophilised solid |
Purity |
>98% |
sequence |
EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT(Modifications: Disulfide bridge: 3-18, 10-23, 17-33) |
solubility |
Soluble water and saline buffer |
source |
Synthetic |
storage |
-20°C |
Synonyms |
PcTX1 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling PcTX1: A Technical Guide to the Potent and Selective ASIC1a Toxin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, origin, and mechanism of action of Psalmotoxin 1 (PcTX1), a potent and selective peptide toxin that has become an invaluable tool in the study of Acid-Sensing Ion Channels (ASICs). This document details the key experimental protocols for its isolation, production, and characterization, presents its quantitative activity in a clear, tabular format, and visualizes the critical pathways and workflows involved in its scientific exploration.
Discovery and Origin
Psalmotoxin 1 (this compound) was first isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2] Its discovery marked a significant milestone in neuroscience research, as it was identified as the first potent and highly selective inhibitor of the homomeric acid-sensing ion channel 1a (ASIC1a).[1][3] This specificity has made this compound an essential pharmacological tool for dissecting the physiological and pathological roles of ASIC1a, particularly in pain perception, synaptic plasticity, and neuronal cell death associated with ischemic stroke.[1][2]
Quantitative Data Summary
The inhibitory activity of this compound on ASIC1a channels is potent and subtype-selective. The following table summarizes the key quantitative data regarding its efficacy, presented as the half-maximal inhibitory concentration (IC50).
| Target Channel | Species | Expression System | IC50 (nM) | Reference |
| ASIC1a | Rat | Xenopus oocytes | 0.9 | [4] |
| ASIC1a | Human | Xenopus oocytes | ~10-fold less potent than rat | [2] |
| ASIC1a | Rat | Mammalian cells | 0.3 - 3.7 | [5] |
| ASIC1a/ASIC2a Heteromer | Rat | Mammalian cells | Inactive | [6] |
| ASIC1a/ASIC3 Heteromer | Rat | Mammalian cells | Inactive | [6] |
| ASIC2a Homomer | Rat | Xenopus oocytes | Inactive | [6] |
| ASIC3 Homomer | Rat | Xenopus oocytes | Inactive | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound.
Isolation of Native this compound from Venom
The purification of native this compound from the crude venom of Psalmopoeus cambridgei is a multi-step process involving chromatographic techniques.
Methodology:
-
Venom Extraction: Crude venom is collected from mature tarantulas.
-
Initial Separation (Reverse-Phase HPLC):
-
The crude venom is subjected to reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A C18 column is typically used.
-
Mobile Phase: A linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) is employed to separate the venom components based on their hydrophobicity.[6]
-
Detection: Elution is monitored by absorbance at 215 nm.
-
Fraction Collection: Fractions are collected and screened for activity on ASIC1a channels.
-
-
Final Purification (Cation-Exchange Chromatography):
-
The active fraction from RP-HPLC is further purified using cation-exchange chromatography.
-
Mobile Phase: A linear gradient of increasing salt concentration (e.g., ammonium acetate) is used to elute the bound peptides.
-
Purity Assessment: The purity of the final this compound fraction is confirmed by analytical RP-HPLC and mass spectrometry.
-
Recombinant Production of this compound
Due to the limited availability of native venom, recombinant expression systems are commonly used to produce this compound for research purposes. The Drosophila S2 cell expression system has been successfully employed for this purpose.[3]
Methodology:
-
Vector Construction: The cDNA encoding this compound is cloned into a suitable Drosophila expression vector, often under the control of an inducible promoter (e.g., metallothionein promoter).
-
Cell Culture and Transfection:
-
Drosophila Schneider 2 (S2) cells are cultured in a suitable medium (e.g., Schneider's Drosophila Medium supplemented with fetal bovine serum).
-
S2 cells are transfected with the expression vector using a calcium phosphate transfection method.
-
-
Selection of Stable Cell Lines: Stably transfected cells are selected using a co-transfected selection marker (e.g., hygromycin resistance).
-
Induction of Expression: Protein expression is induced by adding an inducing agent (e.g., copper sulfate for the metallothionein promoter) to the culture medium.
-
Purification of Recombinant this compound:
-
The culture supernatant containing the secreted this compound is harvested.
-
The purification protocol is similar to that for the native toxin, typically involving RP-HPLC.
-
Electrophysiological Characterization
The functional activity of this compound is primarily assessed using electrophysiological techniques on cells expressing ASIC1a channels. The two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes is a common method.
Methodology:
-
Oocyte Preparation:
-
Oocytes are surgically harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically by enzymatic digestion (e.g., with collagenase).
-
-
mRNA Injection:
-
cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a) is synthesized in vitro.
-
A defined amount of cRNA is injected into the cytoplasm of each oocyte.
-
The oocytes are incubated for 2-7 days to allow for channel expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes are inserted into the oocyte, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential (e.g., -60 mV).[6]
-
ASIC currents are elicited by rapidly changing the pH of the perfusion solution from a resting pH (e.g., 7.4) to an activating pH (e.g., 6.0).[6]
-
To test the effect of this compound, the toxin is applied in the perfusion solution, and the inhibition of the acid-evoked current is measured.
-
Amino Acid Sequence Determination
The primary structure of this compound was determined using Edman degradation.
Methodology:
-
Reduction and Alkylation: The disulfide bonds in the purified toxin are reduced (e.g., with dithiothreitol) and then alkylated (e.g., with iodoacetamide) to prevent re-oxidation.
-
Edman Degradation Chemistry:
-
The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.
-
The PTC-amino acid is then cleaved from the peptide chain under acidic conditions, forming a thiazolinone derivative.
-
This derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.
-
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC).
-
Repetitive Cycles: The cycle is repeated to sequentially identify the amino acids in the peptide chain.
Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.
Caption: Mechanism of this compound action on the ASIC1a channel.
Caption: Workflow for the isolation of native this compound.
Caption: Workflow for recombinant this compound production.
Caption: Workflow for electrophysiological characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
Psalmotoxin 1 (PcTx1): A Technical Guide to its Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei.[1][2][3] It is a potent and selective blocker of the acid-sensing ion channel 1a (ASIC1a), a key player in pain perception, synaptic plasticity, and neuronal cell death associated with ischemic events like stroke.[1][4][5][6][7] This technical guide provides a comprehensive overview of the structure, amino acid sequence, and mechanism of action of this compound, with a focus on the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers and professionals involved in ion channel research and drug development.
Structure and Sequence
Primary Structure and Physicochemical Properties
Psalmotoxin 1 is a 40-amino acid peptide.[1][2][8] Its primary sequence is characterized by the presence of six cysteine residues that form three disulfide bridges, a hallmark of the inhibitor cystine knot (ICK) structural motif.[1] The specific disulfide connectivity is between Cys3-Cys18, Cys10-Cys23, and Cys17-Cys33.[3]
Table 1: Amino Acid Sequence and Physicochemical Properties of Psalmotoxin 1
| Property | Value | Reference |
| Amino Acid Sequence | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT | [3][9] |
| Molecular Weight | 4689.41 Da | [9] |
| Number of Residues | 40 | [1][4][8] |
Three-Dimensional Structure
The three-dimensional structure of Psalmotoxin 1 was determined using proton two-dimensional nuclear magnetic resonance (¹H 2D NMR) spectroscopy.[4][5][10] The toxin adopts a compact, well-defined structure characterized by a triple-stranded antiparallel β-sheet.[1] This core structure is stabilized by the three disulfide bonds, forming the inhibitor cystine knot (ICK) motif.[1][5] Key structural elements involved in the binding of this compound to ASIC1a channels are thought to be located in the β-sheet and the β-turn connecting the strands.[4][5]
Mechanism of Action and Pharmacology
Targeting Acid-Sensing Ion Channels (ASICs)
Psalmotoxin 1 is a highly potent and selective blocker of homomeric ASIC1a channels.[1][4][5] It also interacts with ASIC1b, a splice variant of ASIC1a, but with a different functional outcome, acting as a potentiator.[8][11] The toxin's ability to discriminate between different ASIC subtypes makes it a valuable pharmacological tool for studying the physiological and pathological roles of these channels.
Gating Modification of ASIC1a
This compound inhibits ASIC1a through a unique mechanism of action. Instead of physically occluding the ion channel pore, it acts as a gating modifier.[8] It binds to the extracellular loop of the channel, which is rich in cysteine residues.[1] This binding increases the apparent affinity of the channel for protons (H⁺).[6][7][12] As a result, at a normal resting pH of 7.4, the channel is shifted into a desensitized state, rendering it unable to conduct ions upon stimulation.[1][6][12]
Table 2: Pharmacological Activity of Psalmotoxin 1 on ASIC Subtypes
| ASIC Subtype | Effect | IC₅₀ | Reference |
| Human, Rat, Mouse ASIC1a | Inhibition | 0.35 - 3.7 nM | [8] |
| Rat, Human ASIC1b | Potentiation | Not applicable | [8] |
| Mouse ASIC1a-ASIC2b | Inhibition | 2.64 nM | [8] |
| Rat, Mouse ASIC1a-ASIC2a | No effect | Not applicable | [8] |
| Rat ASIC1a-ASIC3 | No effect | Not applicable | [8] |
Signaling Pathway of this compound Inhibition of ASIC1a
Caption: this compound binds to ASIC1a, increasing its proton affinity and causing desensitization.
Experimental Protocols
Structure Determination by NMR Spectroscopy
The three-dimensional structure of Psalmotoxin 1 was elucidated using ¹H 2D NMR spectroscopy. This technique provides information about the spatial proximity of atomic nuclei, allowing for the calculation of a molecule's 3D structure in solution.
Methodology Overview:
-
Sample Preparation: Recombinantly expressed and purified this compound is dissolved in a suitable buffer, typically containing a mixture of H₂O and D₂O.
-
NMR Data Acquisition: A series of 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed on a high-field NMR spectrometer.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of this compound.
-
Structural Calculations: Distance restraints derived from NOESY data and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools to check for consistency with known protein stereochemistry.
Functional Characterization by Electrophysiology
The effect of Psalmotoxin 1 on ASIC activity is typically studied using two-electrode voltage-clamp or patch-clamp electrophysiology on Xenopus laevis oocytes or other cell types expressing the channel of interest.[12][13]
Methodology Overview: Two-Electrode Voltage-Clamp on Xenopus Oocytes
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ASIC subunit(s). The oocytes are then incubated for 2-4 days to allow for channel expression.[13]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is continuously perfused with a recording solution.
-
Channel Activation and Inhibition: The oocyte is exposed to a low pH solution to activate the ASICs, and the resulting inward current is measured. To test the effect of this compound, the toxin is included in the perfusion solution prior to and/or during the low pH stimulation.
-
Data Analysis: The peak current amplitude in the presence and absence of the toxin is measured and compared to determine the extent of inhibition or potentiation. Dose-response curves are generated by applying a range of toxin concentrations to calculate the IC₅₀ or EC₅₀ value.
Experimental Workflow for this compound Functional Assay
Caption: Workflow for assessing this compound's inhibitory effect on ASIC1a using TEVC.
Therapeutic Potential
The critical role of ASIC1a in the pathophysiology of ischemic neuronal damage has positioned it as a promising therapeutic target.[1] Inhibition of ASIC1a by Psalmotoxin 1 has been shown to significantly reduce neuronal cell death in animal models of stroke.[1] This neuroprotective effect highlights the potential for developing this compound-based or inspired therapeutics for the treatment of stroke and other neurological disorders involving acidosis-mediated cell death.[7][14]
Conclusion
Psalmotoxin 1 is a structurally well-defined peptide toxin with a unique mechanism of action against ASIC1a. Its high potency and selectivity make it an indispensable tool for probing the structure and function of acid-sensing ion channels. Furthermore, its demonstrated neuroprotective effects in preclinical models underscore its potential as a lead compound for the development of novel therapeutics for ischemic pathologies. This guide provides a foundational understanding of this compound for researchers and professionals aiming to leverage its properties in their scientific endeavors.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. Psalmotoxin 1 | this compound › PeptaNova [peptanova.de]
- 3. Psalmotoxin 1 (this compound) | ABIN1540124 [antibodies-online.com]
- 4. rcsb.org [rcsb.org]
- 5. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.unh.edu [scholars.unh.edu]
- 7. The tarantula toxin psalmotoxin 1 inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Psalmotoxin 1 | Acid-Sensing Ion Channels | Tocris Bioscience [tocris.com]
- 10. smartox-biotech.com [smartox-biotech.com]
- 11. researchgate.net [researchgate.net]
- 12. rupress.org [rupress.org]
- 13. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity | Semantic Scholar [semanticscholar.org]
three-dimensional structure of PcTX1
An In-depth Technical Guide to the Three-Dimensional Structure of Psalmotoxin 1 (PcTX1)
Introduction
Psalmotoxin 1 (this compound), a 40-amino acid peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and highly specific inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1][2] ASIC1a is a proton-gated cation channel implicated in a variety of physiopathological processes, including pain perception, ischemic neuroprotection, and synaptic plasticity.[1][3] The unique specificity of this compound for ASIC1a makes it an invaluable pharmacological tool for studying the channel's function and a promising lead compound for the development of novel therapeutics.[3] This guide provides a detailed overview of the , the experimental methods used for its determination, and its mechanism of action.
The Three-Dimensional Structure of this compound
The solution structure of this compound was determined using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[1][4] The toxin adopts a compact, well-defined structure characteristic of the inhibitor cystine knot (ICK) motif, a scaffold common to many ion channel-acting toxins from spiders, scorpions, and cone snails.[1][2]
Key structural features include:
-
Inhibitor Cystine Knot (ICK) Motif: The structure is stabilized by a dense core of three disulfide bridges.[2] This motif confers significant thermal and chemical stability to the peptide.
-
Antiparallel β-Sheet: The main secondary structural element is a three-stranded antiparallel β-sheet.[2]
-
Emergent Loops: Three loops and the N- and C-termini emerge from the disulfide-rich core.[2]
-
β-Hairpin Loop (βHL): A dynamic β-hairpin loop protrudes from the core and is a critical region for interaction with the ASIC1a channel.[5]
The structural determination relied on a significant number of experimental constraints, ensuring a high-resolution model of the peptide in solution.
Table 1: Structural Statistics and Quantitative Data for this compound
| Parameter | Value | Reference |
| PDB ID | 1LMM, 2KNI | [2][5] |
| Determination Method | 1H 2D NMR Spectroscopy | [1] |
| Molecular Mass (Da) | 4686.19 (monoisotopic) | [1] |
| Amino Acid Residues | 40 | [5][6] |
| NMR Constraints | ||
| Total NOE-based Distance Restraints | 374 | [1] |
| Intraresidue Restraints | 195 | [1] |
| Sequential Restraints | 111 | [1] |
| Medium-range Restraints | 24 | [1] |
| Long-range Restraints | 44 | [1] |
| Hydrogen Bond Restraints | 12 | [1] |
| Dihedral Angle Constraints | 21 | [1] |
| Functional Data | ||
| IC50 vs. ASIC1a | 1.2 nM | [1] |
Experimental Protocols for Structure Determination
The determination of the this compound structure involved recombinant production of the peptide followed by NMR analysis.
Recombinant Production and Purification of this compound
To obtain sufficient quantities of the toxin for structural studies, this compound was produced recombinantly using a Drosophila melanogaster S2 cell expression system.[1] The expressed peptide was then purified to homogeneity.
Methodology:
-
Expression: this compound was expressed in Drosophila S2 cells, a system capable of producing correctly folded and active spider toxins.[1]
-
Initial Purification: The cell culture supernatant was subjected to two steps of batch purification.
-
Cation-Exchange HPLC: The partially purified toxin was loaded onto a Tosoh SP5PW cation-exchange semi-preparative column and eluted with a linear gradient of ammonium acetate.[1]
-
Reversed-Phase HPLC: The final purification step involved reversed-phase HPLC on a semi-preparative C18 column using a linear gradient of acetonitrile.[1]
-
Verification: The purified recombinant this compound (PcTx1r) was verified by MALDI-TOF mass spectrometry to confirm its identity and purity, showing a measured mass identical to the native peptide.[1]
NMR Structure Determination
The three-dimensional structure of the purified this compound was determined in solution using 1H 2D NMR spectroscopy.
Methodology:
-
Sample Preparation: A sample of purified PcTX1r was prepared for NMR analysis.
-
NMR Data Acquisition: A series of 1H 2D NMR experiments were conducted to collect data on through-bond and through-space proton correlations.
-
Constraint Generation: The NMR spectra were analyzed to generate a set of experimental constraints:
-
Distance Restraints: 374 NOE-based distance restraints were derived to define distances between protons.[1]
-
Hydrogen Bond Restraints: 12 hydrogen bond restraints were identified based on proton exchange rates.[1]
-
Dihedral Angle Constraints: 21 dihedral angle constraints were derived from coupling constants.[1]
-
Disulfide Bridges: Nine distance restraints were added to define the three disulfide bridges, consistent with the known ICK motif.[1]
-
-
Structure Calculation: The collected constraints were used as input for structure calculation software. The structures were calculated with DIANA using a distance geometry protocol.[1]
-
Final Structure Ensemble: The calculation process generated an ensemble of structures consistent with the experimental data, representing the dynamic nature of the peptide in solution.
References
- 1. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 3. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels. – IPMC [ipmc.cnrs.fr]
- 5. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the PcTX1 Binding Site on Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the tarantula toxin Psalmotoxin 1 (PcTX1) and acid-sensing ion channels (ASICs), with a primary focus on the ASIC1a subtype. This document details the quantitative aspects of this interaction, outlines the key experimental protocols used to elucidate the binding site, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Analysis of the this compound-ASIC1a Interaction
The interaction between this compound and ASIC1a is characterized by high affinity and specificity. The following tables summarize the key quantitative data from various studies, providing a comparative view of binding affinities and inhibitory concentrations under different experimental conditions.
Table 1: Binding Affinities (Kd) of this compound for ASIC1a
| Preparation | Radioligand | Kd (pM) | Reference |
| Rat Brain Membranes | 125I-PcTX1YN | 371 ± 48 | [1] |
| ASIC1a-transfected CHO cell lysates | 125I-PcTX1YN | 213 ± 35 | [1] |
Table 2: Inhibitory Concentrations (IC50) of this compound on ASIC1a Currents
| Channel Type | Expression System | Method | IC50 | Reference |
| Rat ASIC1a | Xenopus oocytes | Electrophysiology | 1.17 ± 0.11 nM | [1] |
| Rat ASIC1a (tyrosine variant PcTX1YN) | Xenopus oocytes | Electrophysiology | 1.98 ± 0.24 nM | [1] |
| Human ASIC1a | Xenopus oocytes | Electrophysiology | ~3 nM | |
| Rat ASIC1a | CHO cells | Automated Patch Clamp | 2.96 nM | |
| Homomeric ASIC1a | Not Specified | Electrophysiology | 0.9 nM | [2] |
| Heteromeric ASIC1a/2b | Not Specified | Electrophysiology | 3 nM | [2] |
The this compound Binding Site and Mechanism of Action
This compound is a gating modifier that binds to the extracellular domain of ASIC1a.[1] The binding site is located within a region known as the "acidic pocket," which is a key area for the channel's activation by protons.[2] Specifically, studies using chimeras of this compound-sensitive (ASIC1a) and -insensitive (ASIC1b, ASIC2a) channels have identified the cysteine-rich domains I and II (CRDI and CRDII) of the extracellular loop as the principal binding regions for this compound.[1] The linker domain between CRDI and CRDII is crucial for the correct spatial arrangement of these domains to form the high-affinity binding site.[1]
Upon binding, this compound stabilizes the desensitized state of the ASIC1a channel.[2][3] It increases the apparent proton affinity of the channel, leading to a shift in the pH dependence of steady-state desensitization to more alkaline values.[3] This means that at physiological resting pH, the channel is more likely to be in a desensitized, non-conducting state in the presence of this compound.
The interaction is state-dependent, with this compound showing different affinities for the closed, open, and desensitized states of the channel.[4][5] For ASIC1a, it binds most tightly to the open and desensitized states, which promotes desensitization.[4][5]
Experimental Protocols
The characterization of the this compound binding site on ASICs has been achieved through a combination of key experimental techniques. Detailed methodologies for these experiments are outlined below.
Radioligand Binding Assays
These assays are used to quantify the binding affinity of a radiolabeled ligand (125I-PcTX1) to its receptor (ASIC1a).
Protocol for 125I-PcTX1 Binding Assay: [1]
-
Preparation of Membranes:
-
For native channels, rat brains are homogenized in a sucrose buffer and centrifuged to pellet the membranes.
-
For recombinant channels, CHO cells transfected with ASIC1a are lysed, and the cell lysate is used.
-
-
Binding Reaction:
-
Incubate the membranes or cell lysates with varying concentrations of 125I-PcTX1YN in a binding buffer (20 mM HEPES pH 7.25, 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 2 mM MgCl2, 0.1% BSA).
-
For competition assays, a fixed concentration of 125I-PcTX1YN (around 100 pM) is co-incubated with increasing concentrations of unlabeled this compound.
-
Incubate for 45-50 minutes at room temperature to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filter the reaction mixture through 0.2 µm cellulose acetate filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with a washing buffer (binding buffer at pH 7.0) to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Analyze saturation and competition binding data using software like GraphPad Prism to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is employed to measure the ion currents flowing through ASIC channels expressed in Xenopus oocytes and to assess the inhibitory effect of this compound.
Protocol for TEVC Recording of ASIC1a in Xenopus Oocytes:
-
Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from a female Xenopus laevis.
-
Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
Inject the oocytes with cRNA encoding the desired ASIC subunit (e.g., rat ASIC1a).
-
Incubate the injected oocytes for 2-5 days to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
-
Channel Activation and Toxin Application:
-
Activate ASIC currents by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0).
-
To test the effect of this compound, pre-incubate the oocyte with a solution containing the desired concentration of the toxin for a defined period before the acid stimulus.
-
-
Data Acquisition and Analysis:
-
Record the resulting ionic currents using an amplifier and digitizer.
-
Analyze the current amplitudes to determine the percentage of inhibition by this compound.
-
Construct concentration-response curves by plotting the percentage of inhibition against the this compound concentration and fit the data to determine the IC50 value.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues in ASIC1a that are critical for this compound binding by systematically replacing them with other amino acids.
General Protocol for Site-Directed Mutagenesis:
-
Primer Design:
-
Design a pair of complementary oligonucleotide primers containing the desired mutation.
-
The primers should be approximately 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type ASIC1a cDNA as the template and the mutagenic primers.
-
The PCR cycling conditions typically involve an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Digestion of Parental DNA:
-
Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).
-
-
Transformation:
-
Transform the mutated plasmid into competent E. coli cells.
-
-
Verification:
-
Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.
-
-
Functional Analysis:
-
Use the mutated ASIC1a construct for functional assays (e.g., TEVC) to assess the impact of the mutation on this compound binding and inhibition.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the study of the this compound-ASIC1a interaction.
Caption: this compound binding to the ASIC1a acidic pocket stabilizes the desensitized state, inhibiting ion flow.
Caption: Workflow for identifying key this compound binding residues on ASIC1a using mutagenesis and electrophysiology.
References
- 1. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cryoem.project.sinica.edu.tw [cryoem.project.sinica.edu.tw]
The Physiological Role of Psalmotoxin 1 (PcTX1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTX1), a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has emerged as a highly specific and potent modulator of acid-sensing ion channels (ASICs), particularly the ASIC1a subtype.[1] ASICs are proton-gated cation channels implicated in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, fear conditioning, and neuronal injury following ischemia.[2] This technical guide provides an in-depth analysis of the physiological role of this compound, its mechanism of action, and its potential as a therapeutic agent. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction to this compound and its Target: Acid-Sensing Ion Channels (ASICs)
This compound is a member of the inhibitor cystine knot (ICK) family of peptides, characterized by a compact structure stabilized by three disulfide bridges.[1] This structural motif confers remarkable stability to the toxin. The primary molecular target of this compound is the homomeric ASIC1a channel, a subtype of the ASIC family, which are voltage-insensitive, proton-gated cation channels belonging to the ENaC/degenerin superfamily.[1][3] ASICs are trimers that are activated by a drop in extracellular pH.[3] The activation of ASIC1a, in particular, has been linked to neuronal death in the acidic environment that accompanies cerebral ischemia, making it a compelling target for neuroprotective therapies.[4][5]
Mechanism of Action of this compound
This compound exerts its physiological effects through a unique and complex mechanism of action on ASIC1a channels. Rather than physically occluding the channel pore, this compound acts as a gating modifier.[6] The toxin binds to the "acidic pocket" of the channel, a region critical for proton sensing and channel gating.[6]
The binding of this compound to ASIC1a increases the channel's apparent affinity for protons.[1] This sensitization to protons has two key consequences that underpin its inhibitory effect at physiological pH:
-
Shift in the pH dependence of steady-state desensitization: this compound shifts the steady-state desensitization curve of ASIC1a to a more alkaline pH. At a resting pH of 7.4, this shift promotes the channel entering a non-conducting, desensitized state.[1]
-
Shift in the pH dependence of activation: The toxin also shifts the activation curve to more alkaline pH values.[7]
Under typical physiological conditions (pH 7.4), the dominant effect of this compound on ASIC1a is to trap the channels in a desensitized state, thereby inhibiting their activation by subsequent pH drops.[1] However, the modulation by this compound is highly dependent on pH, as well as the specific ASIC subtype and species.[7] For instance, on the ASIC1b splice variant, this compound can act as a potentiator, promoting channel opening.[8]
Quantitative Data on this compound-ASIC Interaction
The following tables summarize the key quantitative parameters defining the interaction of this compound with ASIC channels.
Table 1: Inhibitory Potency of this compound on ASIC1a Channels
| Parameter | Species | Value | Experimental System |
| IC₅₀ | Rat | 0.3 - 3.7 nM | Oocytes / various |
| IC₅₀ | Human | 13 nM | Oocytes |
Table 2: Effect of this compound on ASIC1a Channel Kinetics
| Parameter | Condition | Value |
| pH₅₀ of Desensitization (ASIC1a) | Control | 7.19 |
| + 30 nM this compound | 7.46 | |
| pH₅₀ of Activation (ASIC1a) | Control | 6.56 |
| + 30 nM this compound | 6.66 |
Table 3: In Vivo Efficacy of this compound
| Application | Dose | Animal Model | Effect |
| Neuroprotection | 1 ng/kg (i.c.v.) | Rat (conscious, hypertensive, stroke model) | Marked reduction in infarct volume |
| Analgesia | Not specified in snippets | Rodent models of pain | Potent antinociceptive effects |
Physiological Roles of this compound
The potent and specific modulation of ASIC1a by this compound has made it an invaluable pharmacological tool to elucidate the physiological and pathophysiological roles of this channel.
Neuroprotection in Ischemic Stroke
Tissue acidosis is a hallmark of cerebral ischemia. The subsequent activation of ASIC1a channels leads to an influx of Ca²⁺, contributing significantly to neuronal cell death.[9] By inhibiting ASIC1a, this compound has demonstrated significant neuroprotective effects in animal models of stroke. A single intracerebroventricular injection of this compound (1 ng/kg) in a conscious hypertensive rat model of stroke resulted in a marked reduction in both cortical and striatal infarct volumes.[4][5] This highlights the critical role of ASIC1a in ischemic neurodegeneration and the therapeutic potential of this compound-based inhibitors.
Modulation of Pain Perception
ASIC1a channels are expressed in neurons involved in pain pathways. Their activation by acidic stimuli contributes to the sensation of pain. This compound has been shown to have potent antinociceptive effects in various rodent models of pain, including thermal, mechanical, chemical, inflammatory, and neuropathic pain.[10] This suggests that targeting ASIC1a with inhibitors like this compound could be a promising strategy for the development of novel analgesics.
Experimental Protocols
Electrophysiological Recording of ASIC Currents
5.1.1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is commonly used for the heterologous expression and characterization of ion channels.
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired ASIC subunit(s). Incubate for 2-5 days to allow for channel expression.
-
Recording Setup: Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impaling: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Channel Activation: Rapidly switch the perfusion solution to one with a lower pH (e.g., pH 6.0) to activate the ASIC channels.
-
Data Acquisition: Record the resulting inward current using a voltage-clamp amplifier and appropriate data acquisition software.
-
Toxin Application: To test the effect of this compound, pre-incubate the oocyte with a solution containing the desired concentration of the toxin before the acid challenge.
5.1.2. Whole-Cell Patch-Clamp of Cultured Neurons
This method allows for the recording of ionic currents from a single neuron.
-
Cell Culture: Plate neurons on glass coverslips.
-
Recording Solution: Use an external solution containing standard physiological ion concentrations and an internal pipette solution mimicking the intracellular ionic environment.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[11]
-
Cell Approach and Sealing: Under a microscope, carefully approach a neuron with the micropipette. Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[10]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.[8][11]
-
Recording: In voltage-clamp mode, hold the cell at a negative potential (e.g., -70 mV) and record currents elicited by rapid application of acidic external solution.[12]
-
Toxin Application: Apply this compound via the perfusion system to study its effect on the acid-evoked currents.
In Vivo Calcium Imaging of Neuronal Activity
This technique allows for the visualization of the activity of neuronal populations in a living animal.
-
Animal Preparation: Anesthetize the animal and perform a craniotomy over the brain region of interest.
-
Indicator Loading: Load neurons with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).[13][14] This can be achieved through bulk loading or viral vector-mediated expression.[14][15]
-
Imaging Setup: Use a two-photon microscope to visualize the loaded neurons.[13]
-
Stimulation and Recording: While recording the fluorescence changes in the neurons, present a relevant stimulus (e.g., a sensory stimulus known to activate the imaged brain region).
-
This compound Administration: Administer this compound (e.g., via intracerebroventricular injection) and repeat the stimulation and recording to observe the effect of the toxin on neuronal activity.
Behavioral Assays for Pain Perception in Rodents
These assays are used to assess the analgesic effects of compounds like this compound.
-
Acclimatization: Acclimate the animals to the testing environment to reduce stress-induced variability.
-
Baseline Measurement: Measure the baseline pain response of the animals before any treatment.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intrathecal, intravenous).
-
Pain Assessment:
-
Data Analysis: Compare the post-treatment pain responses to the baseline values and between the this compound and vehicle groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound inhibition of the ASIC1a channel.
Experimental Workflow for Characterizing this compound Effects
Caption: Workflow for characterizing this compound's physiological effects.
Logical Relationship of this compound's Therapeutic Effect in Stroke
Caption: Logical model of this compound's neuroprotective action in stroke.
Conclusion
This compound is a highly specific and potent modulator of ASIC1a channels, acting as a gating modifier that stabilizes the desensitized state of the channel at physiological pH. This mechanism of action underlies its potent neuroprotective effects in models of ischemic stroke and its analgesic properties in various pain models. The detailed understanding of its interaction with ASIC1a, supported by the quantitative data and experimental methodologies outlined in this guide, provides a solid foundation for the development of novel therapeutics targeting ASIC1a for the treatment of stroke, pain, and potentially other neurological disorders. The continued investigation of this compound and its derivatives will undoubtedly pave the way for new and effective treatment strategies.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. Kinetic analysis of ASIC1a delineates conformational signaling from proton-sensing domains to the channel gate [agris.fao.org]
- 3. mdpi.com [mdpi.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 11. axolbio.com [axolbio.com]
- 12. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. mightexbio.com [mightexbio.com]
- 15. Protocol for in vivo imaging and analysis of brainstem neuronal activity in the dorsal raphe nucleus of freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
The Inhibitor Cystine Knot (ICK) Motif of PcTX1: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTX1), a potent and selective peptide inhibitor of the acid-sensing ion channel 1a (ASIC1a), represents a significant pharmacological tool and a promising therapeutic lead for neurological conditions such as ischemic stroke and pain. Its remarkable stability and target specificity are conferred by its inhibitor cystine knot (ICK) motif. This technical guide provides an in-depth analysis of the this compound ICK motif, including its structure, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key experimental protocols are detailed to facilitate replication and further investigation. Visualizations of the ICK structure, experimental workflows, and the affected signaling pathway are provided to enhance understanding.
The Inhibitor Cystine Knot (ICK) Motif of this compound
The ICK motif is a highly stable protein structural fold characterized by three interlocking disulfide bridges. This arrangement creates a pseudo-knot, where a ring formed by two disulfide bonds and the intervening peptide backbone is pierced by a third disulfide bond. This structure imparts exceptional resistance to thermal denaturation, proteolysis, and extreme pH conditions, making ICK peptides like this compound attractive scaffolds for drug development.
The this compound peptide is a 40-amino acid toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. Its ICK motif is crucial for maintaining the three-dimensional structure necessary for its high-affinity interaction with ASIC1a. The key structural features of this compound include a triple-stranded antiparallel β-sheet from which several loops emerge. Specific residues, particularly within a β-hairpin loop, have been identified as critical for its inhibitory activity.[1][2]
Quantitative Analysis of this compound-ASIC1a Interaction
The interaction between this compound and ASIC1a has been quantified through various biophysical and electrophysiological assays. The following tables summarize the key quantitative data for easy comparison.
| Parameter | Value | Channel | Assay Conditions | Reference |
| IC50 | 0.35 ± 0.04 nM | Rat ASIC1a | Two-Electrode Voltage Clamp (TEVC), Xenopus oocytes | [2] |
| IC50 | ~1 nM | Rat ASIC1a | Electrophysiology | [3] |
| IC50 | 0.9 nM | ASIC1a | Not specified | [4] |
| IC50 | 3.7 nM | Rat ASIC1a | TEVC, Xenopus oocytes, synthetic this compound | [1] |
| IC50 | 2.96 nM | Human ASIC1a | Automated Patch Clamp, CHO cells | [5] |
| IC50 | 13 nM | Human ASIC1a | Electrophysiology, test pH 6.0 | [6] |
| IC50 | ~50 nM | ASIC1b, ASIC2a, ASIC3 | Not specified | [4] |
| Kd | 3.7 nM | Rat ASIC1a | Inhibition of ASIC1a current, pH 7.4 | [1] |
| Kd | 213 ± 35 pM | Rat ASIC1a | Radioligand binding, CHO cell lysates | [7] |
| Kd | 371 ± 48 pM | Rat ASIC1a | Radioligand binding, rat brain membranes | [7] |
| Kd | ~2 nM | Human & Chicken ASIC1a | Surface Plasmon Resonance (SPR) | [8] |
| EC50 | ~100 nM | Rat & Human ASIC1b (Potentiation) | Electrophysiology | [6] |
Table 1: Summary of IC50 and Kd values for this compound interaction with ASIC channels.
| Parameter | Value | Channel | Effect of this compound | Reference |
| pH50 of steady-state desensitization | Shift from 7.19 to 7.46 | Rat ASIC1a | Increases apparent H+ affinity | [1] |
| Decay time constant (desensitization) | Increased by ~1.4-fold | Rat ASIC1b | Slows desensitization | [3] |
| Onset of inhibition (τ) | 52 s (at 30 nM this compound) | Rat ASIC1a | Time-dependent inhibition | [1] |
Table 2: Kinetic and modulatory parameters of this compound on ASIC1a.
Mechanism of Action
This compound is a gating modifier of ASIC1a, meaning it does not directly block the ion channel pore. Instead, it binds to a pocket on the extracellular domain of the channel, at the interface between subunits. This binding event has a profound effect on the channel's gating properties.
The primary mechanism of inhibition is the stabilization of the desensitized state of ASIC1a.[2] this compound increases the apparent affinity of the channel for protons (H+), causing a shift in the pH dependence of steady-state desensitization to more alkaline values.[1] Consequently, at physiological resting pH (around 7.4), the channel is driven into a desensitized, non-conducting state, thus inhibiting its activation by subsequent acidic stimuli.[1][9]
Interestingly, the interaction of this compound with ASIC1a is state-dependent, with the toxin showing different affinities for the closed, open, and desensitized states of the channel.[3] This explains its complex pharmacology, including its ability to potentiate certain ASIC subtypes under specific pH conditions.[6]
Experimental Protocols
Recombinant Production and Purification of this compound
The production of functional this compound for research and drug development relies on recombinant expression systems due to the complexity of its disulfide bridge pattern.
Methodology:
-
Expression System: The Drosophila melanogaster S2 cell expression system is commonly used for producing correctly folded, active this compound.[10]
-
Vector Construction: The this compound gene is cloned into an expression vector, often with an inducible promoter (e.g., metallothionein promoter induced by CuSO4).
-
Transfection and Induction: Stably transfected S2 cells are cultured in large-scale spinner flasks. When the desired cell density is reached, expression is induced with an appropriate agent (e.g., 500 µM CuSO4).[11]
-
Harvesting: The cell medium containing the secreted recombinant this compound is collected after 3-4 days of induction.[11]
-
Purification:
-
Initial Capture: The collected medium is subjected to batch chromatography, for example, using a cation exchange resin.
-
Intermediate Purification: The eluate is further purified using reversed-phase chromatography (e.g., on a C18 silica column).[11]
-
Final Polishing: A final purification step using high-performance liquid chromatography (HPLC) yields highly pure this compound.
-
-
Characterization: The purified this compound is characterized by MALDI-TOF mass spectrometry to confirm its molecular weight and N-terminal Edman sequencing to verify the amino acid sequence.[11]
Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC)
TEVC in Xenopus laevis oocytes is a robust method for studying the effects of this compound on ASIC1a currents.
Methodology:
-
Oocyte Preparation and cRNA Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired ASIC1a subunit. The oocytes are then incubated for 2-4 days to allow for channel expression.
-
TEVC Recording:
-
An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
The oocyte is perfused with a buffer solution at a holding potential (e.g., -50 mV).
-
-
Channel Activation and Inhibition:
-
ASIC1a currents are activated by a rapid drop in the extracellular pH (e.g., from a resting pH of 7.4 to an activating pH of 5.0).
-
To assess inhibition, this compound is applied to the oocyte at the resting pH for a defined period before the acidic stimulus.
-
Dose-response curves are generated by applying a range of this compound concentrations to determine the IC50 value.
-
-
Data Analysis: The recorded currents are analyzed to determine the extent of inhibition, changes in channel kinetics, and shifts in the pH-dependence of activation and desensitization.
Radioligand Binding Assay
Radioligand binding assays are used to determine the binding affinity (Kd) and density of binding sites (Bmax) for this compound on ASIC1a.
Methodology:
-
Radiolabeling of this compound: A variant of this compound containing a tyrosine residue (e.g., PcTx1YN) is produced to allow for iodination with 125I.[7]
-
Membrane Preparation: Cell membranes expressing ASIC1a (from transfected cell lines like CHO or from native tissue such as rat brain) are prepared by homogenization and centrifugation.[7][12]
-
Binding Assay:
-
The membranes are incubated with a fixed concentration of 125I-PcTx1YN and varying concentrations of unlabeled this compound.
-
The incubation is carried out in a suitable buffer at a specific pH and temperature for a time sufficient to reach equilibrium (e.g., 45-50 minutes).[7]
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter that traps the membranes with bound radioligand. The filter is then washed to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: Competition binding curves are generated by plotting the amount of bound radioligand as a function of the unlabeled ligand concentration. These data are then used to calculate the IC50, which can be converted to a Ki (and subsequently Kd) value.
Visualizations
Signaling Pathway
Caption: ASIC1a signaling and its modulation by this compound.
Experimental Workflow
Caption: Workflow for characterizing this compound and its ICK motif.
Logical Relationship of this compound Inhibition
Caption: Logical steps in the inhibition of ASIC1a by this compound.
Conclusion
The inhibitor cystine knot motif of this compound is a testament to nature's ability to engineer highly stable and specific molecular tools. Its potent and selective inhibition of ASIC1a, driven by a sophisticated mechanism of gating modification, makes it an invaluable asset for neuroscience research and a compelling scaffold for the development of novel therapeutics. The detailed methodologies and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other ICK peptides.
References
- 1. christian-luber.de [christian-luber.de]
- 2. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Unveiling the Profile of PcTX1: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTX1), a potent and selective peptide inhibitor of the acid-sensing ion channel 1a (ASIC1a), has garnered significant interest within the scientific community for its therapeutic potential in neurological disorders such as ischemic stroke and pain. This technical guide provides an in-depth analysis of the pharmacological and toxicological profile of this compound, consolidating current knowledge to support ongoing research and drug development efforts. We delve into its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies. This guide also addresses the current gap in publicly available toxicology data, a critical consideration for the translation of this promising molecule into clinical applications.
Introduction
Isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, Psalmotoxin 1 (this compound) is a 40-amino acid peptide characterized by an inhibitor cystine knot (ICK) motif.[1] This structural feature confers significant stability to the peptide. This compound has emerged as a highly selective and potent modulator of ASIC1a, a proton-gated cation channel implicated in the pathophysiology of several neurological conditions.[1] Its ability to inhibit ASIC1a-mediated calcium influx during acidosis makes it a compelling candidate for neuroprotection, particularly in the context of ischemic stroke. This document serves as a comprehensive resource, summarizing the key pharmacological attributes of this compound and outlining the experimental frameworks used to elucidate its function.
Pharmacology
Mechanism of Action
This compound is not a simple pore blocker but rather a sophisticated gating modifier of ASIC1a.[2] Its primary mechanism involves increasing the apparent proton affinity of the channel.[3] By binding to the acidic pocket at the interface between ASIC1a subunits, this compound stabilizes the desensitized state of the channel at physiological pH (around 7.4).[1][2] This effectively prevents the channel from opening in response to subsequent drops in pH, thereby inhibiting the influx of cations, including neurotoxic Ca²⁺. The binding of this compound is pH-dependent, with its inhibitory effect being more pronounced under conditions of mild acidosis.[2]
Signaling Pathway
The inhibitory action of this compound on ASIC1a channels directly impacts downstream signaling cascades initiated by excessive calcium entry during ischemic events. By preventing this influx, this compound is believed to mitigate excitotoxicity, a primary driver of neuronal cell death in stroke.
Pharmacological Data
The potency and selectivity of this compound have been quantified in numerous studies. The following tables summarize the key pharmacological parameters.
Table 1: Inhibitory Potency of this compound on ASIC Channels
| Channel Subtype | Species | IC50 (nM) | Reference(s) |
| ASIC1a | Rat | 0.3 - 3.7 | [2] |
| ASIC1a | Human | 13 | [2] |
| ASIC1b | - | >100 | [2] |
| ASIC2a | - | >100 | [2] |
| ASIC3 | - | >100 | [2] |
Table 2: Binding Affinity of this compound
| Preparation | Ligand | Kd (pM) | Bmax (fmol/mg protein) | Reference(s) |
| Rat Brain Membranes | 125I-PcTX1YN | 371 ± 48 | 49.5 ± 10.2 | [4] |
| ASIC1a/CHO Lysates | 125I-PcTX1YN | 213 ± 35 | 36.9 ± 3.2 | [4] |
Pharmacokinetics
Detailed pharmacokinetic studies on this compound are limited in the public domain. A significant challenge for its therapeutic application is its poor ability to cross the blood-brain barrier.[5] This necessitates direct administration into the central nervous system, such as via intracerebroventricular injection, for efficacy in models of CNS disorders.[6]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for characterizing the effects of this compound on ASIC1a channel function.
Objective: To measure the inhibitory effect of this compound on proton-gated currents in cells expressing ASIC1a.
Methodology:
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for heterologous expression of ASIC1a channels. Cells are cultured in appropriate media and transfected with a plasmid containing the cDNA for the desired ASIC1a subunit.
-
Electrophysiological Recording:
-
Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
Intracellular Solution (example): (in mM) 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with KOH.
-
Extracellular Solution (example): (in mM) 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.
-
-
Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -60 mV.
-
-
Experimental Procedure:
-
A baseline current is established by perfusing the cell with the extracellular solution at pH 7.4.
-
ASIC1a channels are activated by rapidly switching the perfusion to an acidic extracellular solution (e.g., pH 6.0).
-
To test the effect of this compound, the toxin is pre-applied in the pH 7.4 solution for a defined period before the acidic challenge.
-
The reduction in the peak amplitude of the acid-evoked current in the presence of this compound is measured to determine the inhibitory effect.
-
Concentration-response curves are generated by applying a range of this compound concentrations to calculate the IC50 value.
-
In Vivo Model of Ischemic Stroke
The endothelin-1 (ET-1) induced focal ischemia model in rats is a common method to evaluate the neuroprotective effects of this compound.
Objective: To assess the ability of this compound to reduce infarct volume and improve neurological outcome following an induced stroke.
Methodology:
-
Animal Model: Adult male spontaneously hypertensive rats (SHR) are often used as they represent a clinically relevant population.
-
Surgical Procedure:
-
Animals are anesthetized, and a guide cannula is stereotaxically implanted above the middle cerebral artery (MCA).
-
After a recovery period, a microinjection cannula is inserted through the guide cannula.
-
-
Induction of Stroke:
-
A potent vasoconstrictor, endothelin-1, is infused through the cannula to induce focal ischemia in the territory of the MCA.
-
-
Treatment:
-
This compound (e.g., 1 ng/kg) or vehicle is administered via intracerebroventricular (i.c.v.) injection at a specific time point post-insult (e.g., 2 hours).
-
-
Outcome Measures:
-
Neurological Scoring: Behavioral tests (e.g., ledged beam test, neurological deficit score) are performed at various time points to assess functional recovery.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.
-
Toxicology
A comprehensive toxicological profile is paramount for the clinical translation of any therapeutic candidate. However, based on a thorough review of publicly available literature, there is a notable absence of formal, dedicated toxicology studies for this compound. Standard preclinical safety assessments, including but not limited to those listed below, have not been published.
-
Acute and Repeated-Dose Toxicity: No data available.
-
Genotoxicity (e.g., Ames Test): No data available.
-
Safety Pharmacology:
-
Cardiovascular (including hERG liability): No data available.
-
Central Nervous System: No dedicated safety studies available, although pharmacological effects on the CNS are the focus of its therapeutic investigation.
-
Respiratory: No data available.
-
-
In Vitro Cytotoxicity: No dedicated studies on a broad range of cell lines are publicly available.
The lack of this critical information represents a significant hurdle for the further development of this compound as a therapeutic agent. Future research must prioritize a thorough toxicological evaluation to establish a comprehensive safety profile.
Conclusion
This compound stands out as a highly potent and selective inhibitor of ASIC1a with a well-defined mechanism of action. Its efficacy in preclinical models of ischemic stroke underscores its therapeutic potential. This guide has consolidated the key pharmacological data and outlined the experimental approaches used to characterize this intriguing peptide. However, the critical gap in the toxicological data for this compound cannot be overstated. A rigorous and comprehensive safety assessment is an essential next step to determine the viability of this compound as a future therapeutic for neurological disorders. This document should serve as a valuable resource for researchers and drug development professionals as they navigate the promising yet challenging path of translating this potent spider toxin into a clinically relevant therapeutic.
References
- 1. Endothelin-1 Rodent Model of Stroke & Brain Ischemia - Creative Biolabs [creative-biolabs.com]
- 2. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patch clamp - Wikipedia [en.wikipedia.org]
- 4. A Complete Guide to Using the Endothelin-1 Model of Stroke in Conscious Rats for Acute and Long-Term Recovery Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. whole-cell-configuration-of-the-patch-clamp-technique-in-the-herg-channel-assay - Ask this paper | Bohrium [bohrium.com]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
A Comprehensive Technical Guide to the Comparative Properties of Native and Recombinant Psalmotoxin 1 (PcTX1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Psalmotoxin 1 (PcTX1), a peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei, is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). This property has positioned this compound as a critical pharmacological tool for studying the physiological and pathological roles of ASIC1a, and as a potential therapeutic lead for conditions such as ischemic stroke and pain. The advent of recombinant DNA technology has enabled the production of this compound in various expression systems, offering a consistent and scalable alternative to the laborious process of purifying the toxin from its native source. This technical guide provides an in-depth comparison of the properties of native and recombinant this compound, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways. The evidence overwhelmingly indicates that recombinant this compound is structurally and functionally identical to its native counterpart.
Comparative Quantitative Data
The functional equivalence of native and recombinant this compound is primarily assessed by comparing their inhibitory potency on ASIC1a channels. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative parameter for this comparison.
| Parameter | Native this compound | Recombinant this compound (Drosophila S2 cells) | Recombinant this compound (E. coli) | Experimental Conditions | Reference |
| IC₅₀ (ASIC1a) | 1.17 ± 0.11 nM | 1.2 nM | 0.35 ± 0.04 nM | Inhibition of rat ASIC1a currents expressed in Xenopus oocytes. | [1][2] |
| IC₅₀ (ASIC1a) | Not Reported | 1.98 ± 0.24 nM (PcTX1Y variant) | Not Reported | Inhibition of ASIC1a currents in Xenopus oocytes. | [1] |
| IC₅₀ (ASIC1a) | Not Reported | 2.96 nM | Not Reported | Inhibition of human ASIC1a currents in CHO cells using automated patch clamp. | [3] |
| Molecular Mass | 4686.18 Da (calculated monoisotopic) | 4686.19 Da (measured monoisotopic) | Not explicitly stated, but confirmed to co-elute with native toxin. | Mass spectrometry analysis. | [4] |
Note: The slight variations in IC₅₀ values can be attributed to different experimental systems (Xenopus oocytes vs. mammalian cells), recording conditions, and the specific variant of recombinant this compound used (e.g., with an additional tyrosine residue for iodination)[1]. However, multiple studies conclude that the inhibitory activity of recombinant this compound is the same as that of the native and synthetic forms.
Physicochemical and Structural Properties
The structural integrity of recombinant this compound is crucial for its biological activity. Extensive studies have demonstrated that recombinant this compound, when correctly folded, is indistinguishable from the native toxin.
| Property | Native this compound | Recombinant this compound | Methodology | Reference |
| Structure | Assumed to have the same 3D structure. | Determined by 2D NMR spectroscopy. Consists of a compact disulfide-bonded core with three loops and emerging N and C termini. Conforms to the inhibitor cystine knot (ICK) motif. | Nuclear Magnetic Resonance (NMR) Spectroscopy | [4][5] |
| Co-elution | Co-elutes with recombinant this compound. | Co-elutes with native this compound in two separate, orthogonal chromatographic systems (cation-exchange and reversed-phase HPLC). | High-Performance Liquid Chromatography (HPLC) | [4] |
| Post-Translational Modifications | No definitive evidence of functionally critical post-translational modifications has been reported. | Generally not post-translationally modified in prokaryotic expression systems like E. coli. Eukaryotic systems like Drosophila S2 cells have the machinery for modifications, but the functional identity with native this compound suggests they are not essential for its activity on ASIC1a. | Mass Spectrometry | [6][7] |
Experimental Protocols
Recombinant Production of this compound in Drosophila S2 Cells
This method yields correctly folded and active this compound directly in the culture medium.
Experimental Workflow:
Caption: Workflow for recombinant this compound production in Drosophila S2 cells.
Methodology:
-
Gene Synthesis and Vector Construction: A synthetic gene encoding the mature this compound protein is designed and synthesized. This gene is then ligated into a cloning vector (e.g., pGEM-T easy) and subsequently subcloned into a Drosophila expression vector such as pMT/V5-His, which allows for inducible expression[4].
-
S2 Cell Culture and Transfection: Drosophila S2 cells are cultured in a suitable medium (e.g., Drosophila-SFM) at 24-27°C. The expression vector containing the this compound gene is then transfected into the S2 cells[4][8].
-
Expression and Purification:
-
Protein expression is induced, and the secreted recombinant this compound is harvested from the culture medium by centrifugation[4].
-
The supernatant is subjected to a series of purification steps, often starting with batch purification on a reversed-phase silica column[4].
-
Further purification is achieved through multiple rounds of high-performance liquid chromatography (HPLC), typically including cation-exchange and reversed-phase HPLC, to yield highly pure, correctly folded recombinant this compound[4].
-
-
Characterization: The purified recombinant toxin is characterized by MALDI-TOF mass spectrometry to confirm its molecular mass and co-elution with native this compound on HPLC to verify its identity[4].
Recombinant Production of this compound in E. coli
This is a cost-effective method for producing large quantities of the peptide, which then requires in vitro refolding.
Experimental Workflow:
Caption: Workflow for recombinant this compound production in E. coli.
Methodology:
-
Cloning and Transformation: The gene for this compound is cloned into a suitable E. coli expression vector (e.g., a pET vector). The vector is then transformed into an appropriate E. coli expression strain, such as BL21(DE3)[9][10].
-
Expression and Cell Lysis: The transformed E. coli are cultured, and protein expression is induced (commonly with IPTG). The cells are then harvested by centrifugation and lysed[9][11].
-
Purification and Refolding:
-
Recombinantly expressed this compound often forms insoluble inclusion bodies in E. coli. These are isolated from the cell lysate[4].
-
The inclusion bodies are solubilized using denaturants.
-
The linearized peptide is then refolded in vitro under specific redox conditions to facilitate the correct formation of disulfide bonds[4]. This step can be challenging for inhibitor cystine knot (ICK) peptides.
-
The correctly folded this compound is then purified, typically using reversed-phase HPLC[4].
-
Electrophysiological Characterization of this compound Activity
The functional activity of both native and recombinant this compound is assessed by measuring their ability to inhibit ASIC1a currents using electrophysiological techniques.
Experimental Workflow:
Caption: Workflow for electrophysiological characterization of this compound.
Methodology:
-
Cell Preparation: ASIC1a channels are heterologously expressed in a suitable system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., CHO or HEK cells)[3][12].
-
Electrophysiology:
-
This compound Application:
-
After establishing a stable baseline of acid-evoked currents, this compound (either native or recombinant) is applied to the cells at various concentrations[12].
-
The effect of this compound on the amplitude of the acid-evoked current is measured.
-
A dose-response curve is generated by plotting the percentage of current inhibition against the this compound concentration, from which the IC₅₀ value is determined[12].
-
Signaling Pathway and Mechanism of Action
This compound does not block the pore of the ASIC1a channel directly. Instead, it acts as a gating modifier, altering the channel's sensitivity to protons (H⁺). The signaling pathway is a direct protein-protein interaction.
References
- 1. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels. – IPMC [ipmc.cnrs.fr]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Post-translational modifications and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 9. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 10. protocols.io [protocols.io]
- 11. E. coli protein expression and purification [protocols.io]
- 12. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PcTX1 in Electrophysiology Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-residue peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of acid-sensing ion channel 1a (ASIC1a), a key player in the neuronal response to acidosis and implicated in pathological conditions such as ischemic stroke and pain.[1][2][3][4] this compound acts as a gating modifier, stabilizing the desensitized state of ASIC1a, thereby preventing channel opening in response to a drop in extracellular pH.[1][5] Its high affinity and selectivity for ASIC1a make it an invaluable pharmacological tool for studying the physiological and pathological roles of this channel. These application notes provide detailed protocols for the use of this compound in electrophysiology patch-clamp experiments to characterize ASIC1a currents.
Mechanism of Action
This compound inhibits homomeric ASIC1a and heteromeric ASIC1a/2b channels by binding to the acidic pocket of the channel.[1] This binding increases the apparent proton affinity of the channel, leading to a stabilization of the desensitized state at physiological resting pH (e.g., pH 7.4).[5] The interaction is highly dependent on pH; this compound inhibition is more pronounced at conditioning pH values closer to the channel's half-maximal steady-state desensitization (SSD) pH.[6][7] At more alkaline pH, where the channel is predominantly in the closed resting state, this compound has a lower affinity and its inhibitory effect is reduced.[5][6] Interestingly, at higher concentrations and alkaline pH, this compound can potentiate some ASIC subtypes, such as rat and human ASIC1b.[1][7]
Data Presentation: Quantitative Effects of this compound
The following table summarizes the key quantitative data regarding the interaction of this compound with various ASIC subtypes. This information is crucial for designing and interpreting electrophysiological experiments.
| Parameter | Channel Subtype | Species | Value | Conditions | Reference |
| IC₅₀ (Inhibition) | ASIC1a | Rat | 0.9 nM | pH 7.4 | [1] |
| ASIC1a/2b | Rat | 3 nM | pH 7.4 | [1] | |
| ASIC1a/2a | - | 2.9 nM | Conditioning pH 7.0 | [8] | |
| EC₅₀ (Potentiation/Activation) | ASIC1b | Rat | ~100 nM | pH 7.4 | [7] |
| cASIC1a | Chicken | ~189 nM | Direct activation | [7] | |
| rASIC1a (Open State) | Rat | >156 nM | Application at pH 7.1 | [6] | |
| Binding Affinity (Kᴅ) | ASIC1 | Human & Chicken | ~2 nM | Surface Plasmon Resonance | [9] |
| Effect on pH₅₀ of Activation | ASIC1a | - | Slight shift to lower H⁺ concentration | 30 nM this compound | [5] |
| Effect on pH₅₀ of SSD | ASIC1a | - | Drastic shift to less acidic pH | Concentration-dependent | [5] |
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
The following diagram illustrates the mechanism of this compound inhibition of ASIC1a channels.
Caption: this compound binds to and stabilizes the desensitized state of ASIC1a.
Electrophysiology Experimental Workflow
This diagram outlines the key steps in a typical patch-clamp experiment to study the effect of this compound on ASIC currents.
References
- 1. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. christian-luber.de [christian-luber.de]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
PcTX1 Application Notes and Protocols for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and specific inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel widely expressed in the central and peripheral nervous systems of rodents.[1] By blocking ASIC1a, this compound has demonstrated significant therapeutic potential in various preclinical rodent models of neurological disorders and cancer. These application notes provide detailed protocols for the use of this compound in in vivo rodent studies for pain, ischemia, and cancer research.
Mechanism of Action
This compound exerts its effects by binding to the acidic pocket of ASIC1a channels.[1] This binding increases the apparent proton affinity of the channel, leading to a shift in the pH dependence of steady-state desensitization to more alkaline values.[2][3] Consequently, at physiological pH (7.4), a larger fraction of ASIC1a channels are in a desensitized state, rendering them unavailable for activation by acidic stimuli.[2][4] This inhibitory mechanism makes this compound a valuable tool for investigating the physiological and pathological roles of ASIC1a.
Signaling Pathway of this compound Inhibition of ASIC1a
Caption: this compound binds to the closed state of ASIC1a, promoting its desensitization and preventing channel opening in response to acidosis.
In Vivo Applications and Protocols
This compound has been successfully utilized in rodent models to investigate its therapeutic potential in pain, ischemic stroke, and cancer. The following sections provide detailed protocols and quantitative data from these studies.
Analgesia in Rodent Pain Models
This compound has demonstrated potent analgesic effects in various rodent models of pain, including neuropathic, inflammatory, and chemical-induced pain.[5][6] Its mechanism of action in pain relief is attributed to the blockade of ASIC1a channels in the central and peripheral nervous systems, which leads to the activation of the endogenous enkephalin pathway.[6]
Experimental Protocol: Intrathecal Administration for Neuropathic Pain in Mice
This protocol is adapted from studies investigating the analgesic effects of this compound in the chronic constriction injury (CCI) model of neuropathic pain in mice.[5]
Materials:
-
This compound (synthetic or purified)
-
Sterile, pyrogen-free saline
-
Isoflurane or other suitable anesthetic
-
Hamilton syringe with a 30-gauge needle
-
Chronic Constriction Injury (CCI) mouse model (14 days post-surgery)
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
Procedure:
-
Animal Model: Induce chronic constriction injury of the sciatic nerve in adult mice as previously described. Allow animals to recover for 14 days to develop neuropathic pain behaviors.
-
This compound Preparation: Dissolve this compound in sterile saline to the desired concentration. A typical effective dose is 0.1 nmol per mouse.
-
Intrathecal Injection:
-
Lightly anesthetize the mouse with isoflurane.
-
Hold the mouse firmly by the pelvic girdle.
-
Insert a 30-gauge needle connected to a Hamilton syringe between the L5 and L6 vertebrae.
-
A tail-flick response confirms the correct placement of the needle in the intrathecal space.
-
Slowly inject a volume of 5-10 µL of the this compound solution or vehicle (saline).
-
-
Behavioral Testing:
-
Assess mechanical allodynia using Von Frey filaments at baseline (before injection) and at various time points post-injection (e.g., 30, 60, 120, 240 minutes).
-
Assess thermal hyperalgesia using the plantar test at the same time points.
-
-
Data Analysis: Record the paw withdrawal threshold (in grams) for mechanical allodynia and the paw withdrawal latency (in seconds) for thermal hyperalgesia. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA).
Quantitative Data for Analgesia Studies
| Parameter | Rodent Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Mechanical Allodynia | Mouse (CCI) | Intrathecal | 0.1 nmol per mouse | Reversal of mechanical hypersensitivity | [5] |
| Thermal Hyperalgesia | Mouse (CCI) | Intrathecal | 0.1 nmol per mouse | Reversal of thermal hyperalgesia | [5] |
| Chemical Pain | Mouse (formalin) | Intrathecal | 0.1 nmol per mouse | Reduction of nociceptive behaviors in phase II | [5] |
| Orofacial Pain | Rat (formalin) | Subcutaneous | Not specified | Reduction of chemically induced pain | [7] |
Neuroprotection in Rodent Ischemia Models
This compound has shown significant neuroprotective effects in rodent models of ischemic stroke by reducing infarct volume and improving neurological outcomes.[8][9] This is attributed to the inhibition of ASIC1a-mediated excitotoxicity and neuronal death in the ischemic penumbra.
Experimental Protocol: Intranasal Administration for Focal Cerebral Ischemia in Mice
This protocol describes the use of this compound in a transient middle cerebral artery occlusion (MCAO) model in mice.[8]
Materials:
-
This compound
-
Sterile saline
-
Adult male mice (e.g., C57BL/6)
-
Isoflurane anesthesia
-
Surgical microscope
-
Suture for MCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Behavioral testing apparatus (e.g., corner turn test, open field)
Procedure:
-
Animal Model: Induce 30 minutes of transient MCAO in adult mice.
-
This compound Administration:
-
30 minutes after the onset of MCAO, administer this compound or vehicle (saline) intranasally.
-
Briefly anesthetize the mouse and place it in a supine position.
-
Administer a total volume of 6 µL (3 µL per nostril) of the this compound solution in alternating 1 µL drops every 2 minutes.
-
-
Infarct Volume Assessment (24 hours post-MCAO):
-
Anesthetize the mice and perfuse transcardially with saline.
-
Remove the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Neurological Scoring and Behavioral Testing:
-
Perform neurological scoring at baseline and at specified time points post-MCAO.
-
Conduct behavioral tests such as the corner turn test and open field test to assess sensorimotor function.
-
-
Data Analysis: Compare infarct volumes and behavioral scores between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).
Quantitative Data for Ischemia Studies
| Parameter | Rodent Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Infarct Volume | Mouse (MCAO) | Intranasal | Not specified | Significantly reduced infarct volume (8.28% vs 20.94%) | [8] |
| Neurological Deficits | Mouse (MCAO) | Intranasal | Not specified | Improved neurological deficit recovery | [8] |
| Infarct Volume | Rat (SHR) | Intracerebroventricular | 1 ng/kg | Markedly reduced cortical and striatal infarct volumes | [9] |
Anti-Tumor Effects in Rodent Cancer Models
Recent studies have highlighted the role of ASIC1a in promoting cancer cell proliferation, migration, and invasion.[2][7] Inhibition of ASIC1a with this compound has been shown to suppress tumor growth in vivo, suggesting its potential as an anti-cancer therapeutic.
Experimental Protocol: Systemic Administration for Breast Cancer Xenograft Model in Mice
This protocol is a proposed methodology based on findings that this compound can inhibit breast tumor growth in vivo.[7]
Materials:
-
This compound
-
Sterile saline or other suitable vehicle
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest human breast cancer cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each immunocompromised mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Treatment:
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle systemically (e.g., intraperitoneally or intravenously). The optimal dose needs to be determined empirically.
-
Continue treatment for a predefined period (e.g., 2-4 weeks).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL).
-
-
Data Analysis: Compare tumor growth curves, final tumor volumes, and weights between the this compound-treated and control groups.
Experimental Workflow for In Vivo Cancer Study
Caption: Workflow for evaluating the anti-tumor efficacy of this compound in a rodent xenograft model.
Quantitative Data for Cancer Studies
| Parameter | Rodent Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Tumor Growth | Mouse (Breast Cancer Xenograft) | Not specified in detail | Not specified | Inhibition of breast tumor growth | [7] |
| Cell Migration | Human Glioma Cells (in vitro) | N/A | Not specified | Abolished weak acid-induced migration | [1] |
| Cell Proliferation | Human Glioma Cells (in vitro) | N/A | Not specified | No effect on proliferation | [3] |
Conclusion
This compound is a powerful and selective tool for studying the function of ASIC1a channels in vivo. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to evaluate the therapeutic potential of this compound in pain, ischemia, and cancer. Further research is warranted to optimize dosing and administration routes for different disease models and to fully elucidate the downstream signaling pathways involved in this compound's therapeutic effects.
References
- 1. Acid-sensing ion channel 1 (ASIC1) mediates weak acid-induced migration of human malignant glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Acid-Sensing Ion Channel 1 Contributes to Weak Acid-Induced Migration of Human Malignant Glioma Cells [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Rodent Models to Analyze the Glioma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of acid-sensing ion channel 1a (ASIC1a) promotes breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.northwestern.edu [scholars.northwestern.edu]
Protocol for the Dissolution and Storage of PcTX1: A Guide for Researchers
Application Note
Pachycondyla Toxin 1 (PcTX1) is a 40-amino acid peptide neurotoxin isolated from the venom of the tarantula Psalmopoeus cambridgei. It is a potent and selective blocker of the Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel involved in various physiological and pathophysiological processes, including pain sensation, synaptic plasticity, and neuronal cell death following ischemia.[1][2] Due to its high affinity and selectivity for ASIC1a, this compound serves as an invaluable pharmacological tool for studying the function of this ion channel.
This document provides a detailed protocol for the proper dissolution and storage of lyophilized this compound to ensure its stability and biological activity for experimental use. Adherence to these guidelines is critical for obtaining reliable and reproducible results in research applications such as electrophysiology, cell-based assays, and in vivo studies. Additionally, this guide outlines essential safety precautions for handling this potent toxin.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity.
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ | 0.3 - 3.7 nM | Rat | Potent inhibition of rASIC1a. | [3] |
| IC₅₀ | ~13 nM | Human | Approximately 10-fold lower potency at hASIC1a compared to rat. | [3][4] |
| Molecular Weight | ~4690 Da | N/A | [2] |
Experimental Protocols
Required Materials
-
Lyophilized this compound
-
Sterile, nuclease-free water (for general stock solutions)
-
Sterile physiological buffer appropriate for the intended experiment (e.g., PBS, HEPES-buffered saline)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes and low-retention tips
-
Vortex mixer
-
-20°C freezer and -80°C freezer
Safety Precautions
This compound is a potent neurotoxin and should be handled with care. The following safety measures are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling this compound.
-
Designated Workspace: Handle lyophilized powder and prepare stock solutions in a designated area, such as a chemical fume hood or a biological safety cabinet, to avoid inhalation of the powder.
-
Use of Plasticware: Whenever possible, use plasticware instead of glassware to minimize the risk of breakage and cuts.[5]
-
Waste Disposal: All disposable materials that come into contact with this compound (e.g., pipette tips, tubes) should be decontaminated with a suitable method (e.g., soaking in 10% bleach) before disposal as hazardous waste.
-
Spill Management: In case of a spill, decontaminate the area with a 10% bleach solution. For larger spills, follow institutional protocols for hazardous chemical spills.
Reconstitution of Lyophilized this compound
This protocol describes the preparation of a 100 µM stock solution. Adjust volumes as needed based on the amount of lyophilized peptide.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Preparation: Prepare the desired reconstitution solvent. For a general-purpose stock solution, sterile, nuclease-free water is recommended. For applications like electrophysiology where the toxin will be further diluted in physiological buffers, it is advisable to include a carrier protein to prevent the peptide from adsorbing to plastic surfaces. A common practice is to add BSA to the final working solution at a concentration of 0.05% to 0.1%.[6][7]
-
Dissolution: Carefully open the vial and add the appropriate volume of sterile water to achieve the desired stock concentration (e.g., for 100 µg of this compound with a molecular weight of ~4690 g/mol , add 21.3 µL of water for a 1 mM stock, or 213 µL for a 100 µM stock).
-
Mixing: Gently vortex the solution for a few seconds to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause denaturation.
-
Verification: Visually inspect the solution to ensure there are no particulates.
Storage and Stability
Proper storage is crucial for maintaining the biological activity of this compound.
-
Lyophilized Powder: Store the unopened vial of lyophilized this compound at -20°C for long-term storage.[8]
-
Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller volumes in low-adhesion polypropylene tubes.
-
Short-term Storage: For use within a few days, aliquots can be stored at 4°C.
-
Long-term Storage: For long-term storage, store the aliquots at -20°C for up to one month or at -80°C for longer periods.[8]
-
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution on the day of the experiment. If a working solution containing BSA is prepared, it should be used promptly.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound inhibiting the ASIC1a channel.
Experimental Workflow for this compound Reconstitution and Use
Caption: Workflow for the reconstitution and storage of this compound.
References
- 1. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smartox-biotech.com [smartox-biotech.com]
- 3. mdpi.com [mdpi.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: PcTX1 as a Selective Blocker of ASIC1a
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Psalmotoxin 1 (PcTX1) as a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a). This document includes quantitative data on its effective concentrations, detailed protocols for key experiments, and visualizations of its mechanism of action and experimental workflows.
Introduction
Psalmotoxin 1 (this compound) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a highly potent and selective inhibitor of homomeric ASIC1a channels, making it an invaluable pharmacological tool for studying the physiological and pathological roles of this channel.[1] ASIC1a is implicated in a variety of processes, including pain sensation, synaptic plasticity, fear conditioning, and neuronal injury following ischemic stroke.[1][2] this compound exerts its inhibitory effect not by directly blocking the ion pore, but by acting as a gating modifier. It binds to the extracellular domain of the channel and increases its apparent affinity for protons, which stabilizes the channel in a desensitized (non-conducting) state at physiological pH.[1][3][4]
Data Presentation: Effective Concentrations of this compound
The inhibitory potency of this compound on ASIC1a is typically characterized by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental system, pH conditions, and the species from which the ASIC1a channel originates.
| Parameter | Value | Experimental System | Species | pH (Conditioning) | Reference |
| IC50 | 0.9 nM | Not specified | Not specified | Not specified | [5] |
| IC50 | 1.17 ± 0.11 nM | Xenopus oocytes | Not specified | Not specified | [6] |
| IC50 | 3.7 nM | Not specified | Not specified | 7.4 | [3][7] |
| IC50 | 0.35 ± 0.04 nM | Xenopus oocytes | Rat | Not specified | [1] |
| IC50 | ~3 nM | Not specified | Not specified | 7.4 | [8] |
| IC50 | 2.96 nM | Xenopus oocytes | Human | Not specified | [9] |
| Kd | 213 ± 35 pM | CHO cell lysates | Not specified | Not specified | [6] |
| Kd | 371 ± 48 pM | Rat brain membranes | Rat | Not specified | [6] |
Note: The affinity and inhibitory concentration of this compound are pH-dependent. The toxin shows higher potency at pH values that are close to the threshold for channel desensitization.[10]
Experimental Protocols
Protocol 1: Electrophysiological Characterization of this compound Inhibition of ASIC1a
This protocol describes the use of whole-cell patch-clamp electrophysiology to determine the IC50 of this compound on ASIC1a channels expressed heterologously in a cell line (e.g., CHO or HEK cells).
1. Cell Culture and Transfection:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells in appropriate media.
- Transiently transfect cells with a plasmid encoding the full-length cDNA for the desired ASIC1a ortholog (e.g., human or rat). A co-transfection with a fluorescent marker like GFP can aid in identifying transfected cells.
- Allow 24-48 hours for channel expression before recording.
2. Solutions and Reagents:
- External Solution (pH 7.4): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
- Internal (Pipette) Solution: 110 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.5 mM Na-GTP. Adjust pH to 7.2 with KOH.
- Activating Solution (e.g., pH 6.0): Same as the external solution, but buffered with 10 mM MES instead of HEPES and adjusted to the desired acidic pH with HCl.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 µM) of synthetic this compound in a buffer containing 0.1% bovine serum albumin (BSA) to prevent adsorption to surfaces. Store at -20°C or -80°C.
- Working this compound Solutions: Prepare serial dilutions of this compound in the external solution (pH 7.4) immediately before use.
3. Electrophysiology Recording:
- Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell.
- Clamp the cell membrane potential at -60 mV.
- Use a rapid solution exchange system to apply solutions to the cell.
- To elicit a baseline current, rapidly switch the perfusion from the pH 7.4 external solution to the pH 6.0 activating solution for 2-5 seconds. Return to the pH 7.4 solution to allow the channel to recover from desensitization. Repeat this until a stable baseline current is achieved.
- To determine the effect of this compound, pre-incubate the cell with a specific concentration of this compound (in pH 7.4 solution) for a defined period (e.g., 1-2 minutes) to allow for toxin binding.[3]
- Following pre-incubation, activate the channel with the pH 6.0 solution (this solution does not need to contain this compound).
- Wash out the toxin with the pH 7.4 external solution and ensure the current returns to baseline before applying the next concentration.
- Repeat this process for a range of this compound concentrations to generate a dose-response curve.
4. Data Analysis:
- Measure the peak amplitude of the ASIC1a current in the absence (control) and presence of each concentration of this compound.
- Normalize the peak current at each this compound concentration to the control current.
- Plot the normalized current as a function of the logarithm of the this compound concentration.
- Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[7]
Protocol 2: Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity (Kd) of this compound to ASIC1a using a radiolabeled version of the toxin (e.g., ¹²⁵I-PcTX1).[6]
1. Membrane Preparation:
- Homogenize rat brains or cultured cells expressing ASIC1a in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at high speed to pellet the membranes.
- Wash the membrane pellet and resuspend it in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
2. Binding Reaction:
- Prepare reaction tubes containing:
- A fixed amount of membrane preparation (e.g., 50-100 µg of protein).
- A low concentration of ¹²⁵I-PcTX1 (e.g., 50-200 pM).[6]
- Increasing concentrations of unlabeled ("cold") this compound for competition binding.
- Binding buffer (e.g., 20 mM HEPES, 140 mM NaCl, pH 7.4) to a final volume.
- For non-specific binding, prepare a set of tubes containing a high concentration of unlabeled this compound (e.g., 1 µM).
- Incubate the reactions at a specified temperature (e.g., room temperature) for a time sufficient to reach equilibrium.
3. Separation and Counting:
- Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Quickly wash the filters with ice-cold wash buffer to remove unbound ¹²⁵I-PcTX1.
- Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
- Subtract the non-specific binding from the total binding at each concentration to obtain the specific binding.
- For saturation binding, plot the specific binding against the concentration of free ¹²⁵I-PcTX1 and fit to a one-site binding model to determine the Kd and Bmax.
- For competition binding, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration and fit to a one-site competition model to determine the IC50, which can be converted to a Ki (dissociation constant for the inhibitor) using the Cheng-Prusoff equation.
Visualizations
Mechanism of this compound Action
The following diagram illustrates the state-dependent inhibition of ASIC1a by this compound. At a physiological resting pH (7.4), this compound binds to the closed channel and stabilizes the desensitized state, thereby inhibiting subsequent activation by a drop in pH.
References
- 1. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
PcTX1 as a Pharmacological Tool for Ischemic Stroke Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, a leading cause of mortality and long-term disability, is characterized by a disruption of blood flow to the brain, leading to a cascade of pathological events, including severe tissue acidosis.[1] This drop in extracellular pH robustly activates Acid-Sensing Ion Channel 1a (ASIC1a), a key mediator of acidosis-induced neuronal injury.[1][2] Psalmotoxin 1 (PcTX1), a 40-amino acid peptide isolated from the venom of the tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of homomeric ASIC1a channels.[3][4] Its high affinity and specificity make it an invaluable tool for elucidating the role of ASIC1a in ischemic pathophysiology and for validating this channel as a therapeutic target for neuroprotection.
Mechanism of Action
This compound does not act as a classic pore blocker. Instead, it functions as a gating modifier.[5] It binds to the extracellular domain of ASIC1a at the subunit interfaces and increases the channel's apparent affinity for protons (H⁺).[6][7] This shift in proton sensitivity causes the channel to enter a desensitized (non-conducting) state at a more alkaline pH.[6] Consequently, under normal physiological pH (around 7.4), a significant fraction of ASIC1a channels are rendered non-functional by this compound, preventing their activation during the profound acidosis that accompanies cerebral ischemia.[5][6] This mechanism effectively blunts the neurotoxic downstream signaling initiated by excessive calcium influx through ASIC1a.[8]
Figure 1. Signaling pathway of ischemic neuronal injury and this compound intervention.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, highlighting its potency, affinity, and in vivo efficacy.
Table 1: Potency (IC₅₀) of this compound on ASIC Subtypes
| Target Channel | Species | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| ASIC1a (homomer) | Rat | 0.9 nM | [4] |
| Rat | 0.35 ± 0.04 nM | ||
| ASIC1a (homomer) | Human | 3.2 nM (~10-fold less potent than rat) | [9] |
| Human | 13 nM | [10] | |
| ASIC1a/2b (heteromer) | Rat | 3 nM |
| ASIC1b, ASIC2a, ASIC3 | Not Specified | ~50 nM | |
Table 2: Binding Affinity (Kd) of this compound to ASIC1a
| Preparation | Kd Value | Reference(s) |
|---|---|---|
| ASIC1a in CHO cell lysates | 213 ± 35 pM | [3] |
| Native channels in rat brain membranes | 371 ± 48 pM | [3] |
| Synthetic this compound on ASIC1a (at pH 7.4) | 3.7 nM |[6] |
Table 3: In Vivo Neuroprotective Efficacy of this compound in Stroke Models
| Animal Model | This compound Dose & Route | Time of Administration | Key Finding | Reference(s) |
|---|---|---|---|---|
| Spontaneously Hypertensive Rat (SHR) | 1 ng/kg (i.c.v.) | 2 hours post-MCAO | Marked reduction in cortical and striatal infarct volumes at 72h. | [1][2][11] |
| Wild-Type Mouse | Not specified (intranasal) | 30 minutes post-MCAO | Significant reduction in infarct volume (8.3% vs. 20.9% in vehicle). | [12] |
| Rat | Not specified (i.c.v.) | Up to 5 hours post-MCAO | Significantly reduced MCAO-mediated brain injury. |[4] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Rat Model of Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia via middle cerebral artery occlusion (MCAO) in conscious rats and subsequent treatment with this compound to assess its neuroprotective effects.[1][2]
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
Endothelin-1 (vasoconstrictor to induce MCAO)
-
Surgical tools for cannulation
-
This compound (pure peptide)
-
Saline (vehicle)
-
2,3,5-triphenyltetrazolium chloride (TTC) for staining
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Surgical Preparation: Anesthetize the rat and surgically implant a guide cannula directed at the middle cerebral artery (MCA). Allow the animal to recover fully.
-
Induction of Stroke (MCAO): In the conscious, freely moving rat, induce a focal ischemic stroke by administering endothelin-1 via the implanted cannula to occlude the MCA.[2]
-
Treatment Administration: Two hours after the induction of MCAO, administer a single intracerebroventricular (i.c.v.) injection of either this compound (1 ng/kg) or saline vehicle.[1][11] A control group using an inactive this compound analogue can also be included.[2]
-
Neurological Assessment: At regular intervals (e.g., 24, 48, 72 hours) post-stroke, perform neurological and motor function tests (e.g., ledged beam test, neurological scoring) to assess functional deficits and recovery.[2]
-
Infarct Volume Analysis: At 72 hours post-stroke, euthanize the animals and perfuse the brains.[1]
-
Slice the brain into coronal sections (e.g., 2 mm thick).
-
Incubate the slices in a 2% TTC solution. Viable tissue will stain red, while the infarcted (damaged) tissue will remain white.
-
Image the stained sections and use image analysis software to quantify the cortical and striatal infarct volumes.[1]
Figure 2. Experimental workflow for an in vivo neuroprotection study with this compound.
Protocol 2: Electrophysiological Characterization of this compound on ASIC1a
This protocol uses two-electrode voltage-clamp (TEVC) on Xenopus laevis oocytes to measure the inhibitory effect of this compound on ASIC1a currents.[13]
Materials:
-
Xenopus laevis oocytes (Stage V-VI)
-
cRNA for rat or human ASIC1a
-
TEVC setup (amplifier, microelectrodes, perfusion system)
-
Recording solutions at various pH values (e.g., conditioning pH 7.4, activating pH 6.0)
-
This compound stock solution
-
Microinjector
Procedure:
-
Oocyte Preparation: Harvest and prepare Xenopus oocytes. Inject each oocyte with ASIC1a cRNA (e.g., 0.01 ng) and incubate for 2-4 days to allow for channel expression.[13]
-
TEVC Recording:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection).
-
Clamp the oocyte membrane at a holding potential of -40 to -50 mV.[14]
-
Continuously perfuse the chamber with a conditioning solution (e.g., pH 7.4).
-
-
Eliciting ASIC1a Currents: To elicit a current, rapidly switch the perfusion to an activating solution with a lower pH (e.g., pH 6.0) for a short duration (e.g., 5-10 seconds), then switch back to the conditioning solution. Repeat this process to establish a stable baseline current.
-
This compound Application:
-
To determine the IC₅₀, apply varying concentrations of this compound in the conditioning solution (pH 7.4) for a set period (e.g., 125 seconds) before the pH drop.[6]
-
Measure the peak current amplitude at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current inhibited by this compound to the baseline current.
-
Plot the normalized current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC₅₀ value.[13]
-
-
Steady-State Desensitization (SSD): To assess the shift in pH sensitivity, expose the oocyte to a range of conditioning pH values (e.g., pH 7.9 to 6.7) in the presence or absence of this compound (e.g., 30 nM) before activation with a stimulating pH (e.g., pH 5.6).[5] This will demonstrate this compound's effect on channel desensitization.[6]
Protocol 3: Radioligand Binding Assay for this compound Affinity
This protocol determines the binding affinity of this compound to ASIC1a using a competitive binding assay with an iodinated this compound variant.[3]
Materials:
-
Rat brain membranes or lysates from cells overexpressing ASIC1a (e.g., CHO cells)
-
Iodinated this compound variant (e.g., ¹²⁵I-PcTX1)
-
Unlabeled ("cold") this compound
-
Binding buffer (pH optimized for maximal binding, e.g., bell-shaped curve with optimum between pH 6.3 and 7.45)[3]
-
Filtration apparatus (e.g., Brandel cell harvester)
-
Gamma counter
Procedure:
-
Assay Setup:
-
Prepare a series of tubes with a fixed concentration of ¹²⁵I-PcTX1 (e.g., 100 pM).
-
Add increasing concentrations of unlabeled this compound to these tubes to compete for binding.
-
Include tubes for "total binding" (only ¹²⁵I-PcTX1) and "non-specific binding" (¹²⁵I-PcTX1 plus a large excess of unlabeled this compound).
-
-
Incubation: Add the membrane/lysate preparation to each tube. Incubate to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound ¹²⁵I-PcTX1.
-
Counting: Place the filters in a gamma counter to measure the amount of bound radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of unlabeled this compound.
-
Fit the resulting competition curve using non-linear regression to determine the IC₅₀ (concentration of unlabeled ligand that inhibits 50% of specific binding).
-
Calculate the Kd (dissociation constant) from the IC₅₀ using the Cheng-Prusoff equation.
-
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational strategies for neuroprotection in ischemic stroke - focusing on Acid Sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational decoupling in acid-sensing ion channels uncovers mechanism and stoichiometry of this compound-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.unh.edu [scholars.unh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 9. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of ASIC1a Improves Behavioral Recovery after Stroke | eNeuro [eneuro.org]
- 13. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Application of PcTX1 in Pain Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a proton-gated cation channel predominantly expressed in the central and peripheral nervous systems and has been implicated in the pathophysiology of various neurological disorders, including pain. This document provides detailed application notes and protocols for the use of this compound in preclinical pain research models, summarizing key quantitative data, experimental procedures, and the underlying signaling pathways. This compound has demonstrated significant analgesic properties in a variety of rodent pain models, including acute, inflammatory, and neuropathic pain states.[1]
Mechanism of Action
This compound exerts its analgesic effects primarily through the inhibition of homomeric ASIC1a channels.[1] This blockade of ASIC1a in the spinal cord leads to the activation of the endogenous opioid system. Specifically, the inhibition of ASIC1a results in the activation of the enkephalin pathway.[1] The analgesic effects of this compound can be suppressed by antagonists of the µ- and δ-opioid receptors, indicating a downstream involvement of the opioid system.[1] Furthermore, in some pain states, the activation of ASIC1a can lead to the phosphorylation of extracellular signal-regulated kinase (pERK), a key signaling molecule in pain processing. By inhibiting ASIC1a, this compound can reduce the levels of pERK in dorsal horn neurons.
Data Presentation: Efficacy of this compound in Rodent Pain Models
The following tables summarize the quantitative data on the analgesic effects of this compound in various preclinical pain models.
Table 1: Effect of this compound in an Acute Inflammatory Pain Model (Formalin Test)
| Pain Model | Species | This compound Dose & Route | Effect on Nociceptive Behavior | Source |
| Formalin Test (Phase I - acute) | Mouse | 0.1 nanomols, intrathecal | Significant reduction in nocifensive behavior (licking/biting time) | [1] |
| Formalin Test (Phase II - inflammatory) | Mouse | 0.1 nanomols, intrathecal | Significant reduction in nocifensive behavior (licking/biting time) | [1] |
Table 2: Effect of this compound in Neuropathic Pain Models
| Pain Model | Species | This compound Dose & Route | Effect on Nociceptive Behavior | Source |
| Chronic Constriction Injury (CCI) | Mouse | 1 µg, intrathecal | Reversal of thermal hyperalgesia and tactile allodynia | [1] |
| Vincristine-induced Neuropathy | Rat | 1 µg, intrathecal | Reversal of thermal and mechanical hyperalgesia | [1] |
Note: The data in Table 2 is derived from graphical representations showing a percentage of the maximal possible effect. For precise dose-response curves, researchers should refer to the primary literature.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a general experimental workflow for evaluating this compound in pain models.
Caption: this compound inhibits the ERK signaling pathway in pain.
Caption: this compound's analgesic effect via the endogenous opioid system.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Intrathecal Administration of this compound in Rats
This protocol describes the administration of this compound directly into the cerebrospinal fluid in the lumbar spinal cord of rats.
Materials:
-
This compound peptide
-
Vehicle (e.g., sterile 0.9% saline)
-
Hamilton syringe (10-25 µl)
-
30-gauge needle
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
-
Betadine and 70% ethanol
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Anesthetize the rat using isoflurane. Shave the fur over the lumbar region of the back.
-
Injection Site Identification: Palpate the iliac crests of the rat. The injection site is in the intervertebral space between L5 and L6 vertebrae.
-
Injection: Gently insert the 30-gauge needle connected to the Hamilton syringe at a slight angle into the intervertebral space. A characteristic tail-flick reflex indicates successful entry into the intrathecal space.
-
Administration: Slowly inject the desired volume (typically 5-10 µl for rats) of the this compound solution or vehicle.
-
Recovery: Withdraw the needle and return the animal to its cage for recovery. Monitor the animal until it has fully recovered from anesthesia.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
This protocol is used to measure the paw withdrawal threshold in response to a mechanical stimulus, a measure of mechanical allodynia, often used in neuropathic pain models like Chronic Constriction Injury (CCI).
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the rat in a Plexiglas enclosure on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Observation: A positive response is noted as a sharp withdrawal of the paw, licking, or flinching.
-
Threshold Determination (Up-Down Method):
-
Start with a filament in the middle of the force range.
-
If there is a positive response, the next filament tested is weaker.
-
If there is no response, the next filament tested is stronger.
-
The 50% paw withdrawal threshold is calculated from the pattern of positive and negative responses.
-
-
Testing Schedule: Establish a baseline threshold before inducing the pain model and administering this compound. Post-treatment testing should be conducted at various time points (e.g., 30 min, 1, 2, 4, and 24 hours) after this compound administration.
Protocol 3: Assessment of Thermal Hyperalgesia using the Hot Plate Test
This protocol measures the latency to a nocifensive response to a thermal stimulus, an indicator of thermal hyperalgesia.
Materials:
-
Hot plate apparatus
-
Timer
Procedure:
-
Apparatus Setup: Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 52-55°C).
-
Acclimatization: Allow the animal to acclimate to the testing room for at least 30 minutes before the experiment.
-
Testing: Place the animal on the hot plate and start the timer immediately.
-
Observation: Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.
-
Latency Measurement: Stop the timer as soon as a nocifensive behavior is observed. This is the paw withdrawal latency.
-
Cut-off Time: A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage. If the animal does not respond within the cut-off time, remove it from the hot plate and record the latency as the cut-off time.
-
Testing Schedule: Determine a baseline latency before the induction of the pain model and administration of this compound. Post-treatment latencies are measured at defined time points after this compound administration.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of ASIC1a in various pain states. Its potent analgesic effects, mediated through the inhibition of ASIC1a and subsequent activation of the endogenous opioid system, make it a compelling molecule for pain research and potential therapeutic development. The protocols and data presented here provide a framework for the application of this compound in preclinical pain models, enabling researchers to further elucidate the mechanisms of pain and explore novel analgesic strategies.
References
Application Notes and Protocols for Studying Synaptic Plasticity with PcTX1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated cation channel abundantly expressed in the central nervous system, particularly in the hippocampus and amygdala. ASIC1a channels are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning, memory, and neuronal injury.[1]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a long-lasting reduction in synaptic strength. The modulation of postsynaptic glutamate receptors, primarily AMPA and NMDA receptors, is a key process in both LTP and LTD.
Recent evidence indicates that ASIC1a plays a significant role in modulating synaptic plasticity. Inhibition of ASIC1a has been shown to impair hippocampal LTP, suggesting that ASIC1a activity is permissive for the induction of this form of plasticity.[1][2] this compound, as a selective inhibitor of ASIC1a, therefore, serves as a valuable pharmacological tool to investigate the precise role of this ion channel in the complex mechanisms of synaptic plasticity. These application notes provide detailed protocols for utilizing this compound to study its effects on LTP and LTD in hippocampal slices.
Reagents and Materials
| Reagent/Material | Supplier | Catalog Number | Notes |
| Psalmotoxin 1 (this compound) | Alomone Labs | STP-200 | Reconstitute in sterile water to a stock concentration of 100 µM and store at -20°C. |
| Artificial Cerebrospinal Fluid (aCSF) | N/A | N/A | See Protocol 1 for composition. |
| High-Frequency Stimulation (HFS) buffer | N/A | N/A | Modified aCSF, see Protocol 2. |
| Low-Frequency Stimulation (LFS) buffer | N/A | N/A | Modified aCSF, see Protocol 3. |
| NMDA | Sigma-Aldrich | M3262 | Prepare fresh stock solution in water. |
| D-AP5 | Tocris Bioscience | 0106 | NMDA receptor antagonist. |
| CNQX | Tocris Bioscience | 1045 | AMPA/kainate receptor antagonist. |
| Anti-GluA1 antibody | Millipore | 06-306 | For immunofluorescence. |
| Anti-GluA2 antibody | Millipore | MAB397 | For immunofluorescence. |
| Biotinylation Kit | Thermo Fisher Scientific | 21335 | For surface protein labeling. |
| Hippocampal Slices | N/A | N/A | Prepared from rodents (see Protocol 1). |
| Electrophysiology Rig | N/A | N/A | Equipped for extracellular field potential or whole-cell patch-clamp recordings. |
| Confocal Microscope | N/A | N/A | For immunofluorescence imaging. |
Important Considerations for this compound Usage:
-
pH Dependence: The inhibitory activity of this compound on ASIC1a is pH-dependent. At physiological pH 7.4, this compound stabilizes the desensitized state of the channel, leading to inhibition. However, at more alkaline pH, its effect can be stimulatory.[3][4][5] It is crucial to maintain a stable and accurate pH of the experimental solutions.
-
Subtype Specificity: this compound is highly selective for ASIC1a-containing homomeric and heteromeric channels. It does not significantly affect other ASIC subtypes at concentrations typically used to inhibit ASIC1a.[6]
-
Blood-Brain Barrier: this compound does not readily cross the blood-brain barrier.[7] Therefore, for in vivo studies, direct administration into the central nervous system (e.g., intracerebroventricular injection) is required. The protocols described here are for in vitro brain slice preparations.
-
Off-Target Effects: While highly selective for ASIC1a, it is always good practice in pharmacological studies to consider potential off-target effects. Control experiments with inactive analogs or genetic knockout models are recommended for validating key findings.
Quantitative Data on the Effects of this compound on Synaptic Plasticity
The following table summarizes the quantitative effects of this compound on LTP and LTD from published studies.
| Parameter | Experimental Model | This compound Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) | ||||
| HFS-induced LTP in mouse hippocampal slices | Field EPSP slope | 100 nM | Greatly reduced the success rate of LTP induction. Mean fEPSP slope was 98.6% of baseline 90 min post-HFS. | [1][2] |
| TBS-induced LTP in mouse hippocampal slices | Field EPSP slope | 100 nM | Substantially inhibited LTP induction. | [1] |
| Long-Term Depression (LTD) | ||||
| NMDA-induced LTD in mouse hippocampal slices | EPSC amplitude | 100 ng/ml (~22 nM) | Partially rescued LTD when applied before and during NMDA perfusion. |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. Bubbled with 95% O2 / 5% CO2.
-
Incubation chamber
Procedure:
-
Anesthetize the animal according to approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold cutting solution.
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse slices using a vibratome in ice-cold cutting solution.
-
Transfer the slices to an incubation chamber containing aCSF at 32-34°C for 30 minutes.
-
After the initial incubation, maintain the slices at room temperature in aCSF continuously bubbled with 95% O2 / 5% CO2 for at least 1 hour before recording.
Protocol 2: Induction and Recording of Long-Term Potentiation (LTP) with this compound
This protocol details the induction of LTP in the CA1 region of the hippocampus and the application of this compound.
Materials:
-
Prepared hippocampal slices (from Protocol 1)
-
Electrophysiology setup for extracellular field potential recording
-
Stimulating and recording electrodes
-
aCSF
-
This compound stock solution (100 µM)
-
High-frequency stimulation (HFS) protocol: e.g., three trains of 100 pulses at 100 Hz, with a 20-second inter-train interval.
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with aCSF at 2-3 ml/min at 30-32°C.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes, stimulating at 0.05 Hz.
-
Control Group: Continue perfusion with normal aCSF.
-
This compound Group: Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 nM). Perfuse with the this compound-containing aCSF for at least 20-30 minutes before LTP induction to ensure equilibration.
-
Induce LTP using the HFS protocol.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the magnitude of LTP between the control and this compound-treated groups.
Protocol 3: Induction and Recording of Long-Term Depression (LTD) with this compound
This protocol describes the induction of NMDA receptor-dependent LTD and the application of this compound.
Materials:
-
Prepared hippocampal slices (from Protocol 1)
-
Electrophysiology setup
-
aCSF
-
This compound stock solution (100 µM)
-
NMDA (20 µM)
-
Low-frequency stimulation (LFS) protocol: e.g., 900 pulses at 1 Hz.
Procedure:
-
Follow steps 1-3 of Protocol 2 to establish a stable baseline.
-
LTD Induction (Chemical):
-
Control Group: Perfuse with aCSF containing 20 µM NMDA for 3-5 minutes.
-
This compound Group: Pre-incubate the slice with this compound (e.g., 100 ng/ml) for 10-20 minutes, then co-apply this compound with 20 µM NMDA for 3-5 minutes.
-
-
LTD Induction (Electrical):
-
Control Group: Apply the LFS protocol.
-
This compound Group: Perfuse with this compound for 20-30 minutes before and during the LFS protocol.
-
-
Wash out the NMDA (if used) and continue perfusion with normal aCSF (or aCSF with this compound for the treatment group).
-
Record fEPSPs for at least 60 minutes post-LTD induction.
-
Data Analysis: Normalize the fEPSP slope to the pre-LTD baseline. Compare the magnitude of LTD between the control and this compound-treated groups.
Protocol 4: Immunofluorescence Staining for AMPA Receptor Surface Expression
This protocol allows for the visualization and quantification of surface AMPA receptors in response to this compound treatment.
Materials:
-
Cultured hippocampal neurons or acute hippocampal slices
-
This compound
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Blocking buffer: 5% normal goat serum in PBS with 0.1% Triton X-100
-
Primary antibodies (e.g., anti-GluA1, anti-GluA2)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
Treat cultured neurons or hippocampal slices with this compound at the desired concentration and duration. A control group without this compound should be included.
-
Fix the samples with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
For surface staining: Incubate with primary antibodies diluted in PBS (without Triton X-100) for 1 hour at room temperature to label only surface receptors.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in PBS for 1 hour at room temperature.
-
For total protein staining (optional): After surface labeling and washing, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes. Then proceed with blocking and incubation with a different primary antibody for an intracellular protein.
-
Wash three times with PBS.
-
Mount the coverslips or slices onto glass slides using mounting medium with DAPI.
-
Image the samples using a confocal microscope.
-
Data Analysis: Quantify the fluorescence intensity of the surface-labeled AMPA receptors. Normalize the surface receptor intensity to a dendritic marker or total receptor expression.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Modulating Synaptic Plasticity
The following diagram illustrates the proposed signaling pathway through which this compound, by inhibiting ASIC1a, modulates synaptic plasticity. Inhibition of ASIC1a leads to a reduction in the depolarization required for the removal of the Mg2+ block from NMDA receptors. This, in turn, decreases Ca2+ influx through NMDA receptors, leading to reduced activation of downstream signaling molecules like CaMKII, which is crucial for the insertion of AMPA receptors into the postsynaptic membrane during LTP.
Caption: Proposed signaling pathway of this compound in modulating LTP.
Experimental Workflow for Investigating this compound Effects on Synaptic Plasticity
The following diagram outlines the general experimental workflow for studying the impact of this compound on synaptic plasticity using electrophysiology and molecular biology techniques.
Caption: General experimental workflow for studying this compound effects.
Conclusion
This compound is a powerful and selective tool for dissecting the role of ASIC1a in synaptic plasticity. The protocols and data presented in these application notes provide a framework for researchers to investigate how ASIC1a modulation by this compound affects the fundamental processes of learning and memory at the synaptic level. By combining electrophysiological, pharmacological, and molecular techniques, a deeper understanding of the intricate signaling pathways governing synaptic strength can be achieved.
References
- 1. Acid-sensing ion channel 1a contributes to hippocampal LTP inducibility through multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-sensing ion channels contribute to synaptic transmission and inhibit cocaine-evoked plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Commentary: Pharmacological Validation of ASIC1a as a Druggable Target for Neuroprotection in Cerebral Ischemia Using an Intravenously Available Small Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PcTX1 Administration in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and selective inhibitor of Acid-Sensing Ion Channel 1a (ASIC1a). In the context of ischemic events, such as stroke, the brain tissue microenvironment becomes acidic. This acidosis leads to the activation of ASIC1a, which are predominantly expressed in neurons. The opening of these channels results in an influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that lead to neuronal damage and death. By selectively blocking ASIC1a, this compound has emerged as a promising neuroprotective agent in preclinical studies.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its administration in both in vivo and in vitro models of neuroprotection.
Mechanism of Action
During cerebral ischemia, a lack of oxygen and glucose leads to a shift to anaerobic metabolism and subsequent lactic acidosis, causing a drop in extracellular pH. This acidic environment activates ASIC1a, leading to an influx of Na⁺ and Ca²⁺. The excessive intracellular Ca²⁺ concentration is a critical factor in initiating excitotoxicity and activating various cell death pathways, including apoptosis and necroptosis. This compound exerts its neuroprotective effect by binding to ASIC1a and inhibiting its activation, thereby preventing the detrimental downstream signaling cascade.
Signaling Pathway of Ischemic Neuronal Injury and this compound Intervention
Application Notes and Protocols for the Experimental Use of PcTX1 in Glioma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. A hallmark of GBM is its highly invasive nature, which contributes significantly to tumor recurrence and therapeutic resistance. The tumor microenvironment in gliomas is often characterized by acidosis, a condition that can promote tumor progression. Acid-sensing ion channels (ASICs), particularly ASIC1a, are proton-gated cation channels that are activated by acidic pH and have been implicated in glioma pathogenesis. Psalmotoxin 1 (PcTX1), a peptide toxin isolated from the venom of the West Indies tarantula Psalmopoeus cambridgei, is a potent and selective inhibitor of ASIC1a-containing channels.[1] This property makes this compound a valuable research tool for investigating the role of ASIC1a in glioma biology and a potential starting point for the development of novel therapeutic strategies.
These application notes provide a comprehensive overview of the experimental use of this compound in glioma research, including its effects on cell behavior, the underlying signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound selectively inhibits homomeric ASIC1a and heteromeric ASIC1a/ASIC2b channels.[2] In the context of glioma, the inhibition of these channels by this compound has been shown to modulate critical cellular processes such as migration and proliferation, although the effects can be cell-line and context-dependent.[2][3] Electrophysiological studies have demonstrated that this compound can quickly and reversibly inhibit both inward and outward currents in high-grade human astrocytoma cells with a very high potency.[1]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in glioma research based on available literature.
Table 1: Electrophysiological Effects of this compound on Glioma Cells
| Cell Type | Parameter Measured | Value | Reference(s) |
| Cultured GBM cells | IC50 for Na+ current inhibition | 36 ± 2 pM | [1] |
| Freshly resected GBM cells | Na+ current inhibition | Observed | [1] |
| Normal human astrocytes | Na+ current inhibition | No inhibition observed | [1] |
Table 2: Effects of this compound on Glioma Cell Migration
| Cell Line | Assay Type | This compound Concentration | % Inhibition of Migration | Reference(s) |
| D54-MG | Transwell Migration | 10 nM | 48 ± 3% | [2][4] |
| D54-MG | Scratch/Wound Healing | 10 nM | 37 ± 13% | [2] |
| A172 | Transwell Migration | 20 nM | Complete inhibition of acid-induced migration | [5] |
| U87MG | Wound Healing | 20 nM | Inhibition of acid-induced migration | [6] |
Table 3: Effects of this compound on Glioma Cell Proliferation and Cell Cycle
| Cell Line | Assay Type | This compound Concentration | Effect on Proliferation/Cell Cycle | Reference(s) |
| D54-MG | Flow Cytometry | 10 nM | Cell cycle arrest in G0/G1 phase (30% increase in G0/G1 population) | [4] |
| A172 | MTT Assay | 20 nM | No significant effect on cell viability under weak acidosis | [6][7] |
| U87MG | MTT Assay | 20 nM | No significant effect on cell viability under weak acidosis | [6][7] |
Signaling Pathways
The inhibition of ASIC1a by this compound in glioma cells has been shown to impact downstream signaling pathways that regulate cell migration, proliferation, and stemness. Two key pathways identified are the Notch and ERK1/2 signaling pathways.
ASIC1a-Notch Signaling Pathway in Glioma Stemness
Recent studies suggest that ASIC1a can act as a tumor suppressor in gliomagenesis by negatively modulating glioma stemness through the inhibition of the Notch signaling pathway.[6] Downregulation of ASIC1a is associated with increased expression of Notch signaling components and glioma stem cell markers like CD133.
Caption: this compound inhibits ASIC1a, leading to downstream inhibition of Notch signaling and a reduction in glioma stemness, proliferation, and invasion.
ASIC1a-ERK1/2 Signaling Pathway in Migration and Proliferation
Inhibition of the cation conductance mediated by ASIC1a-containing channels in glioma cells has been shown to decrease the phosphorylation of ERK1/2.[4] This signaling pathway is linked to the regulation of cell cycle progression and migration. The inhibition of this pathway leads to the upregulation of cyclin-dependent kinase inhibitor proteins p21Cip1 and p27Kip1, resulting in cell cycle arrest.[4]
Caption: this compound inhibits ASIC1a, leading to decreased ERK1/2 phosphorylation, which in turn upregulates p21Cip1 and p27Kip1, causing cell cycle arrest, and reduces cell migration.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on glioma cells.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines such as U87MG, A172, and D54-MG are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 units/mL penicillin, and 50 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess the effect of this compound on glioma cell migration.
Caption: Workflow for the in vitro wound healing (scratch) assay to assess cell migration.
Protocol:
-
Seed glioma cells in 6-well plates and grow them to a confluent monolayer.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 10-20 nM) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours) using a phase-contrast microscope.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure to quantify cell migration.
Transwell Migration Assay
This assay provides a quantitative measure of glioma cell migration towards a chemoattractant.
Caption: Workflow for the transwell migration assay.
Protocol:
-
Use cell culture inserts with an 8-µm pore size.
-
Seed glioma cells (e.g., 1 x 10^5 cells) in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add this compound (e.g., 10-20 nM) or a vehicle control to the upper chamber.
-
Incubate the plate for 24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution like crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Cell Viability/Proliferation Assay (MTT Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of glioma cells.
Protocol:
-
Seed glioma cells in 96-well plates.
-
After cell attachment, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
In Vivo Glioma Model and this compound Administration
Due to this compound's inability to cross the blood-brain barrier, direct administration into the brain is necessary for in vivo studies.[7] Convection-enhanced delivery (CED) or stereotactic intracerebral injection are suitable methods.
Protocol Outline for Stereotactic Intracerebral Injection:
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Glioma Cell Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at specific coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of human glioma cells (e.g., U87MG) into the brain parenchyma using a Hamilton syringe.
-
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
This compound Administration (Post-tumor establishment):
-
Anesthetize the tumor-bearing mouse and place it in the stereotactic frame.
-
Using the same or new coordinates, slowly inject a solution of this compound directly into the tumor mass.
-
The concentration and volume of this compound will need to be optimized for the specific animal model and tumor size.
-
-
Endpoint Analysis: Monitor animal survival and, at the experimental endpoint, sacrifice the animals and collect brain tissue for histological and immunohistochemical analysis to assess tumor size, invasion, proliferation (e.g., Ki-67 staining), and apoptosis.
Conclusion
This compound is a powerful tool for investigating the role of ASIC1a in glioma biology. The provided application notes and protocols offer a framework for researchers to study the effects of this compound on glioma cell migration, proliferation, and the underlying signaling pathways. Further research, particularly in vivo studies with optimized delivery methods, will be crucial to fully elucidate the therapeutic potential of targeting ASIC1a in the treatment of glioblastoma.
References
- 1. Glioma Cell Migration on Three-dimensional Nanofiber Scaffolds Is Regulated by Substrate Topography and Abolished by Inhibition of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-sensing ion channel 1 (ASIC1) mediates weak acid-induced migration of human malignant glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acid-Sensing Ion Channel 1 Contributes to Weak Acid-Induced Migration of Human Malignant Glioma Cells [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Acid-Sensing Ion Channel 1 Contributes to Weak Acid-Induced Migration of Human Malignant Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of Glioma Cell Migration and Invasion Using Cl− and K+ Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PcTX1 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and specific inhibitor of the acid-sensing ion channel 1a (ASIC1a), making it a valuable pharmacological tool for studying the physiological and pathological roles of this channel. Furthermore, its ability to modulate ASIC1a activity has generated significant interest in its therapeutic potential for conditions such as pain, ischemic stroke, and neurodegenerative diseases.
These application notes provide detailed protocols for the chemical synthesis, purification, and functional characterization of this compound. The methods described herein are based on established solid-phase peptide synthesis (SPPS) techniques, followed by oxidative folding to form the native disulfide bridge pattern, and purification by high-performance liquid chromatography (HPLC). Finally, a protocol for assessing the biological activity of the synthetic peptide on ASIC1a channels is provided.
This compound Peptide Synthesis
The synthesis of the linear this compound peptide is achieved using an automated peptide synthesizer employing Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) chemistry.
Experimental Protocol: Solid-Phase Peptide Synthesis of Linear this compound
-
Resin Preparation:
-
Start with a pre-loaded Fmoc-Thr(OtBu)-2-chlorotrityl resin. The loading of the resin is typically in the range of 0.3-0.8 mmol/g.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in the synthesis vessel.
-
-
Fmoc Deprotection:
-
Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF.
-
Perform this step twice for a duration of 5 and 10 minutes, respectively.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Amino Acid Coupling:
-
Activate the carboxyl group of the incoming Fmoc-protected amino acid. A common activation strategy involves using a mixture of 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF.
-
Use a 4 to 8-fold molar excess of the protected amino acid and coupling reagents over the resin substitution.
-
Allow the coupling reaction to proceed for 45-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating incomplete reaction), recouple the amino acid.
-
Wash the resin with DMF to remove excess reagents and by-products.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling cycles for each amino acid in the this compound sequence.
-
-
Final Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described above.
-
-
Resin Washing and Drying:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection
Following synthesis, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.
Experimental Protocol: Cleavage and Deprotection
-
Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail consisting of trifluoroacetic acid (TFA), thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 90:5:5 (v/v/v).[1] Thioanisole and EDT act as scavengers to protect sensitive amino acid residues from reactive species generated during cleavage.
-
-
Cleavage Reaction:
-
Treat the dried peptide-resin with the cleavage cocktail (approximately 10 mL per gram of resin) for 2-3 hours at room temperature with gentle agitation.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (10-fold volume excess).
-
A white precipitate of the crude peptide should form.
-
-
Peptide Collection and Washing:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting groups.
-
-
Drying:
-
Dry the crude peptide pellet under vacuum to remove all traces of ether. The resulting product is the linear, reduced form of this compound.
-
Oxidative Folding
To obtain biologically active this compound, the linear peptide must be folded to form its three characteristic disulfide bonds, creating the inhibitory cystine knot (ICK) motif. This is achieved through air oxidation in a redox buffer system.
Experimental Protocol: Oxidative Folding of this compound[2]
-
Folding Buffer Preparation:
-
Prepare a folding buffer containing 2 M guanidine hydrochloride, reduced glutathione (GSH), and oxidized glutathione (GSSG) in water. The guanidine hydrochloride acts as a denaturant to prevent peptide aggregation.
-
Adjust the pH of the solution to 8.0 with ammonium hydroxide.
-
-
Folding Reaction:
-
Monitoring the Reaction:
-
Monitor the progress of the folding reaction by taking aliquots at different time points and analyzing them by analytical RP-HPLC. The correctly folded peptide will have a different retention time compared to the linear peptide and any misfolded isomers.
-
-
Quenching and Desalting:
-
Once the folding is complete (as determined by HPLC), quench the reaction by acidifying the solution with acetic acid or formic acid to a pH of ~4.
-
Concentrate and desalt the folded peptide solution using a C18 Sep-Pak cartridge.[2]
-
Lyophilize the desalted peptide to obtain the crude folded this compound.
-
Purification
The final purification of the folded this compound is performed by reverse-phase high-performance liquid chromatography (RP-HPLC). A second purification step using cation exchange chromatography can be employed to achieve higher purity if necessary.
Experimental Protocol: RP-HPLC Purification of this compound
-
Instrumentation and Column:
-
Use a preparative or semi-preparative HPLC system equipped with a UV detector.
-
Employ a C8 or C18 reverse-phase column.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Purification Gradient:
-
Dissolve the crude folded peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 10% to 60% Mobile Phase B over 40-60 minutes. The exact gradient may need to be optimized based on the specific column and system used.
-
-
Fraction Collection and Analysis:
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak that represents the correctly folded this compound.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the molecular weight by mass spectrometry.
-
-
Lyophilization:
-
Pool the pure fractions and lyophilize to obtain the final purified this compound peptide.
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| SPPS Resin Loading | 0.3-0.8 mmol/g | General SPPS |
| Amino Acid Excess | 4-8 fold molar excess | [2] |
| Cleavage Cocktail | TFA/Thioanisole/EDT (90:5:5) | [1] |
| Folding Peptide Conc. | 0.015 mM | [2] |
| Folding Redox Buffer | Peptide:GSH:GSSG (1:100:10) | [2] |
| Folding Denaturant | 2 M Guanidine Hydrochloride | [2] |
| Folding pH | 8.0 | [2] |
| Folding Temperature | 4°C | [2] |
| Folding Time | 3 days | [2] |
Biological Activity Assay
The biological activity of the synthetic this compound is determined by its ability to inhibit human ASIC1a channels expressed in a heterologous system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., CHO or HEK cells), using the two-electrode voltage-clamp or patch-clamp technique, respectively.
Experimental Protocol: Electrophysiological Characterization of this compound Activity
-
Cell Preparation:
-
Express human ASIC1a channels in the chosen cell system (e.g., by cRNA injection into Xenopus oocytes or transient transfection of mammalian cells).
-
Allow sufficient time for channel expression (1-3 days for oocytes, 24-48 hours for mammalian cells).
-
-
Electrophysiology Setup:
-
For oocytes, use a two-electrode voltage-clamp amplifier. For adherent cells, use a patch-clamp amplifier in the whole-cell configuration.
-
Maintain the cells in a recording chamber continuously perfused with a standard bath solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4).
-
-
Current Elicitation:
-
Hold the membrane potential at a holding potential of -60 mV.
-
Elicit ASIC1a currents by rapidly switching the perfusion solution to an acidic solution (e.g., pH 6.0 or 5.5). This will induce a transient inward current.
-
Establish a stable baseline of current responses before applying the toxin.
-
-
This compound Application:
-
Prepare stock solutions of synthetic this compound in the standard bath solution.
-
Apply this compound at various concentrations (e.g., ranging from 0.1 nM to 100 nM) to the cells by perfusing the recording chamber for a defined period (e.g., 2-5 minutes) at a neutral conditioning pH (e.g., pH 7.4).
-
After the pre-incubation with this compound, elicit the ASIC1a current again using the acidic solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the acid-evoked current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value of the synthetic this compound. The reported affinity (Kd) for synthetic this compound on ASIC1a is approximately 3.7 nM.[2]
-
Visualizations
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: Simplified signaling pathway of this compound action on ASIC1a channels.
References
Application Notes: Fluorescent Labeling of PcTX1 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psalmotoxin 1 (PcTX1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad chevron tarantula, Psalmopoeus cambridgei. It is a potent and highly selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), a key player in the pathophysiology of several neurological disorders, including stroke, pain, and neurodegenerative diseases.[1][2][3] The ability to visualize the distribution and dynamics of this compound binding to ASIC1a in real-time is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting this channel. Fluorescent labeling of this compound provides a powerful tool for such imaging studies, enabling researchers to track the toxin's interaction with its target in live cells and tissues.
These application notes provide a detailed protocol for the fluorescent labeling of this compound, its purification, and its application in cellular imaging.
Principle of the Method
The fluorescent labeling of this compound is achieved through the covalent conjugation of a fluorescent dye to the peptide. The most common strategy involves the use of amine-reactive dyes that target the primary amino groups of lysine residues and the N-terminus of the peptide. This compound contains four lysine (Lys) residues, making it amenable to this labeling approach.[1][2] Following the labeling reaction, the fluorescently labeled this compound is purified to remove unconjugated dye and unlabeled peptide. The resulting fluorescent probe can then be used to visualize ASIC1a channels in cells and tissues using fluorescence microscopy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the fluorescent labeling of this compound and its use in imaging studies.
Table 1: this compound Properties
| Property | Value | Reference |
| Amino Acid Sequence | EDCIPKWKGCVNRHGDCCEGLECWKRRRSFEVCVPKTPKT (Disulfide bridges: C3-C18, C10-C23, C17-C33) | [1][2] |
| Molecular Weight | 4689.39 Da | [2] |
| Number of Lysine Residues | 4 | [1][2] |
| IC₅₀ for ASIC1a | ~0.9 nM | [2][3] |
Table 2: Recommended Starting Conditions for Fluorescent Labeling
| Parameter | Recommended Range | Notes |
| Dye-to-Peptide Molar Ratio | 1:1 to 5:1 | Optimization is crucial to balance labeling efficiency with potential loss of bioactivity. A lower ratio minimizes the risk of over-labeling. |
| This compound Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | A basic pH is required for the reaction with primary amines. |
| Reaction Time | 1-2 hours at room temperature | Protect from light to prevent photobleaching of the dye. |
Table 3: Imaging Conditions for Fluorescently Labeled this compound
| Parameter | Recommended Concentration | Notes |
| Working Concentration | 10-100 nM | The optimal concentration should be determined empirically, starting from the known effective concentrations of unlabeled this compound.[2][4] |
| Incubation Time | 15-60 minutes | Dependent on cell type and experimental goals. |
| Imaging Temperature | Room temperature or 37°C | Maintain physiological conditions for live-cell imaging. |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an Amine-Reactive Dye
This protocol describes the labeling of this compound with a succinimidyl ester (NHS ester) functionalized fluorescent dye.
Materials:
-
This compound peptide (lyophilized)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester, Cy3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
1.5 M Hydroxylamine, pH 8.5 (optional, for quenching)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare this compound Solution: Dissolve lyophilized this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the dye stock solution to the this compound solution at a desired dye-to-peptide molar ratio (start with a 3:1 molar excess of dye). b. Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light.
-
(Optional) Quench Reaction: To stop the labeling reaction, add 1.5 M hydroxylamine (pH 8.5) to a final concentration of 100 mM and incubate for 1 hour at room temperature.
-
Purification: Proceed immediately to Protocol 2 for purification of the labeled peptide.
Protocol 2: Purification of Fluorescently Labeled this compound by HPLC
This protocol describes the purification of the fluorescently labeled this compound from the labeling reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
RP-HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the labeling reaction mixture with a small volume of 10% TFA.
-
HPLC Separation: a. Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5%). b. Inject the acidified sample onto the column. c. Elute the labeled peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min. d. Monitor the elution profile at 280 nm (for the peptide) and the excitation wavelength of the chosen fluorophore.
-
Fraction Collection: Collect the fractions corresponding to the fluorescently labeled this compound peak. The labeled peptide will elute later than the unlabeled peptide due to the increased hydrophobicity from the dye.
-
Verification and Lyophilization: a. Confirm the purity and identity of the collected fractions using mass spectrometry. b. Pool the pure fractions and lyophilize to obtain the purified fluorescently labeled this compound as a powder. c. Store the lyophilized product at -20°C or -80°C, protected from light.
Protocol 3: Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each this compound molecule.
Procedure:
-
Measure Absorbance: a. Resuspend the purified, lyophilized fluorescent this compound in a suitable buffer (e.g., PBS). b. Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorption wavelength of the fluorophore (A_max).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).
-
ε_protein is the molar extinction coefficient of this compound at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye is the molar extinction coefficient of the fluorophore at its A_max.
-
-
-
Calculate DOL:
-
DOL = Dye Concentration / Protein Concentration
-
An optimal DOL is typically between 1 and 2 to ensure sufficient fluorescence without compromising the biological activity of the peptide.
Protocol 4: Live-Cell Imaging of ASIC1a with Fluorescently Labeled this compound
This protocol provides a general guideline for imaging ASIC1a channels in live cells expressing the channel.
Materials:
-
Cells expressing ASIC1a (e.g., transfected HEK293 cells or primary neurons)
-
Fluorescently labeled this compound
-
Live-cell imaging medium (e.g., HBSS or phenol red-free DMEM)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Plate the ASIC1a-expressing cells on a suitable imaging dish or coverslip and allow them to adhere.
-
Labeling: a. Prepare a working solution of fluorescently labeled this compound in live-cell imaging medium at the desired concentration (e.g., 50 nM). b. Replace the culture medium with the labeling solution. c. Incubate the cells for 15-60 minutes at 37°C.
-
Washing: a. Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound fluorescent toxin.
-
Imaging: a. Mount the imaging dish on the fluorescence microscope. b. Acquire images using the appropriate excitation and emission filters for the chosen fluorophore. c. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂.
Visualizations
Caption: Workflow for fluorescent labeling and imaging of this compound.
Caption: this compound-ASIC1a interaction and imaging principle.
References
- 1. smartox-biotech.com [smartox-biotech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PcTX1 stability and degradation in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and degradation of Psalmotoxin 1 (PcTX1) in solution. Here you will find frequently asked questions, detailed experimental protocols, and data to ensure the integrity and activity of your this compound samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution seems to have lost activity. What are the common causes?
A1: Loss of this compound activity can stem from several factors:
-
Improper Storage: this compound, like many peptides, is sensitive to temperature fluctuations. For long-term storage, lyophilized this compound should be kept at -20°C or lower. Once reconstituted, the solution should be stored at 4°C for short-term use (days to weeks) or aliquoted and frozen at -20°C or -80°C for longer-term storage.[1][2][3][4]
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can contribute to peptide degradation and aggregation, leading to a decrease in biological activity. It is highly recommended to aliquot the reconstituted this compound solution into single-use volumes to avoid this issue.[4][5][6]
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of plasticware and glassware, reducing the effective concentration in your solution. To mitigate this, it is common practice to include a carrier protein, such as 0.1% Bovine Serum Albumin (BSA), in the buffer.
-
pH-Dependent Instability: The activity of this compound is known to be pH-dependent. Significant deviations from the optimal pH range (typically around physiological pH 7.4 for binding assays) can affect its conformation and activity. Storing peptide solutions in a sterile, slightly acidic buffer (pH 5-6) can prolong their shelf life.[2]
-
Proteolytic Degradation: If the solution is contaminated with proteases, for instance, from microbial growth, the peptide will be degraded. Always use sterile buffers and handle the peptide under aseptic conditions.
-
Oxidation: this compound contains cysteine and potentially other oxidizable residues. Exposure to oxygen can lead to the formation of disulfide bridges or other oxidative modifications that may alter its activity. It is recommended to dissolve peptides containing these residues in oxygen-free water.[2]
Q2: I'm observing precipitation or cloudiness in my this compound solution. What should I do?
A2: Precipitation or cloudiness is often a sign of peptide aggregation or poor solubility.
-
Aggregation: Peptides can self-associate to form aggregates, especially at high concentrations or after multiple freeze-thaw cycles.[7] Aggregation can often be irreversible and lead to a loss of function. Consider using a lower concentration of this compound or adding anti-aggregation excipients.
-
Solubility Issues: Ensure you are using the recommended solvent for reconstitution. If the peptide is difficult to dissolve, brief sonication may help. For basic peptides, a small amount of acetic acid can aid dissolution, while acidic peptides may benefit from a small amount of ammonium hydroxide.[2]
-
Buffer Compatibility: The buffer composition can influence peptide solubility. If you observe precipitation after diluting the stock solution into your experimental buffer, there may be an incompatibility.
Q3: How can I assess the stability of my this compound solution?
A3: To assess the stability of your this compound solution, you can perform the following:
-
Functional Assay: The most direct way to assess stability is to measure the biological activity of the peptide over time using a relevant functional assay, such as an electrophysiology assay measuring the inhibition of ASIC1a channels. A decrease in potency (increase in IC50) would indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique to assess the purity of your peptide solution. A stability-indicating HPLC method can separate the intact this compound from its degradation products. Over time, you would expect to see a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Mass Spectrometry (MS): Mass spectrometry can be used to identify the degradation products. By analyzing the masses of the new species, you can gain insights into the degradation pathways, such as oxidation (mass increase of 16 Da for each oxidized methionine or cysteine) or hydrolysis (cleavage of peptide bonds).
Data on this compound Stability
While specific quantitative data on the half-life of this compound under various conditions is not extensively published, peptides with an Inhibitor Cystine Knot (ICK) motif, such as this compound, are generally known for their high stability due to their compact, disulfide-rich structure.
General Peptide Stability Considerations:
| Parameter | Condition | General Effect on Peptide Stability | Recommendation for this compound |
| Temperature | Lyophilized | Stable for days to weeks at room temperature, months to years at -20°C or -80°C.[1][3] | Store lyophilized at -20°C or -80°C for long-term stability. |
| In Solution | Degradation rate increases with temperature. | Store reconstituted solutions at 4°C for short-term use and -20°C or -80°C for long-term. | |
| pH | Acidic (pH < 4) | Can lead to hydrolysis of peptide bonds, especially at Asp-Pro sequences. | Avoid strongly acidic conditions for prolonged periods. |
| Neutral (pH ~7) | Generally optimal for biological activity. | Use buffers around pH 7.4 for functional assays. | |
| Alkaline (pH > 8) | Can lead to deamidation of asparagine and glutamine residues and racemization. | Avoid strongly alkaline conditions. | |
| Freeze-Thaw | Multiple Cycles | Can cause aggregation and degradation.[5][6] | Aliquot into single-use vials to minimize freeze-thaw cycles.[4] |
| Oxidation | Presence of O2 | Cysteine, methionine, and tryptophan are susceptible to oxidation.[2] | Use deoxygenated solvents for reconstitution and store under an inert gas if possible. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol outlines a general method to monitor the degradation of this compound over time.
Materials:
-
This compound solution
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare your this compound solution at the desired concentration in the buffer to be tested. Prepare an initial (T=0) sample for immediate analysis.
-
Incubation: Store the remaining solution under the desired stress conditions (e.g., different temperatures, pH values).
-
Time Points: At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution.
-
HPLC Analysis:
-
Inject the aliquot onto the C18 column.
-
Use a linear gradient of ACN in water, both containing 0.1% TFA. For example, a gradient of 5% to 65% ACN over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound relative to the T=0 sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation pathways.
Stress Conditions:
-
Acid Hydrolysis: Incubate this compound in 0.1 M HCl at 37°C.
-
Base Hydrolysis: Incubate this compound in 0.1 M NaOH at 37°C.
-
Oxidation: Incubate this compound in 0.1% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Incubate this compound solution at elevated temperatures (e.g., 50°C, 70°C).
-
Photostability: Expose this compound solution to UV light.
Procedure:
-
Prepare separate solutions of this compound for each stress condition.
-
Incubate the solutions for a defined period (e.g., 24 hours). A non-stressed control sample should be kept at 4°C.
-
After incubation, neutralize the acid and base-treated samples.
-
Analyze all samples by RP-HPLC (as described in Protocol 1) and LC-MS.
-
LC-MS Analysis: Use the mass spectrometer to determine the molecular weights of the degradation products. This will help in identifying the nature of the degradation (e.g., cleavage sites, oxidative modifications).
Visualizations
References
- 1. bioactiveresearch.com [bioactiveresearch.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Storage and Handling Best Practices - Pure Peptides UK [purepeptidesuk.net]
- 5. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. verifiedpeptides.com [verifiedpeptides.com]
Technical Support Center: PcTX1 Patch Clamp Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the spider venom peptide PcTX1 in patch clamp experiments to study acid-sensing ion channels (ASICs).
Troubleshooting Guides & FAQs
General Issues
???+ question "Why am I not observing any effect of this compound on my cells?"
???+ question "The this compound effect seems to be inconsistent between experiments. What could be the cause?"
Specific Observational Issues
???+ question "Instead of inhibition, I am seeing a potentiation of the current with this compound. Why is this happening?"
???+ question "The speed of onset and washout of the this compound effect is very slow. Is this normal?"
Data Presentation
Table 1: Potency of this compound on Different ASIC Subtypes
| ASIC Subtype | Species | Effect | IC50 | Conditioning pH | Reference |
| ASIC1a | Rat | Inhibition | 0.3 - 3.7 nM | 7.4 | [1] |
| ASIC1a | Human | Inhibition | ~13-32 nM | 7.45 | [1][2] |
| ASIC1b | Rat | Potentiation | EC50 ~100 nM | 7.4 | [1] |
| ASIC1b | Human | Potentiation | - | 7.4 | [1] |
| ASIC1a/2a | Mouse | Small Potentiation | - | 7.9 | [1] |
| ASIC1a/3 | Rat | Inhibition | 25-100 nM | 7.4 | [1] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Whole-Cell Voltage Clamp Protocol for Assessing this compound Inhibition of ASIC1a
This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell type and recording system.
-
Cell Preparation:
-
Culture cells expressing the ASIC1a subtype of interest on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.
-
-
Solutions:
-
External Solution (pH 7.4): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution: Containing (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
-
Activating Solution (e.g., pH 6.0): Prepare the external solution and adjust the pH to the desired acidic level (e.g., 6.0) with HCl.
-
This compound Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., water with 0.1% BSA) and store at -20°C or -80°C.
-
This compound Working Solution: On the day of the experiment, dilute the stock this compound to the final desired concentration in the external solution.
-
-
Patch Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Obtain a Giga-ohm seal (>1 GΩ) on a target cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Allow the cell to stabilize for a few minutes.
-
-
Experimental Procedure:
-
Establish a stable baseline by repeatedly applying the activating solution (e.g., pH 6.0 for 2-5 seconds) followed by a return to the resting pH 7.4 solution until the elicited currents are of a consistent amplitude.
-
Apply the this compound-containing external solution for a sufficient pre-incubation period (e.g., 2-5 minutes) to allow for toxin binding.
-
While still in the presence of this compound, apply the activating solution (pH 6.0) to elicit a current.
-
To test for washout, perfuse the chamber with the control external solution for an extended period and periodically test the current amplitude with the activating solution.
-
Visualizations
References
Optimizing PcTX1 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Psalmotoxin 1 (PcTX1) in cell culture experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful application of this potent ASIC1a inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Psalmotoxin 1 (this compound) is a peptide toxin originally isolated from the venom of the tarantula Psalmopoeus cambridgei. It is a highly potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a).[1][2] Its primary mechanism of action involves binding to the subunit interfaces of the ASIC1a channel, which increases the channel's apparent affinity for H+.[1][2] This shift in proton sensitivity leads to a state of chronic desensitization at physiological pH, effectively blocking the channel's function.[2]
Q2: What is the typical effective concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type, the specific experimental endpoint, and the pH of the culture medium. For electrophysiological studies measuring direct inhibition of ASIC1a currents, concentrations in the low nanomolar range (e.g., 0.9 nM IC50) are effective.[1] For cell-based assays such as migration, proliferation, or apoptosis, concentrations may range from 100 to 200 ng/mL.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Does this compound have any off-target effects?
A3: While this compound is highly selective for ASIC1a, it can interact with other ASIC subtypes, albeit with lower affinity. For instance, it has been shown to interact with ASIC1b, where it can act as an agonist under slightly acidic conditions.[3] It is important to consider the expression profile of ASIC subtypes in your cell model and to use the lowest effective concentration to minimize potential off-target effects. Some studies have highlighted the importance of using pure this compound, as crude venom contains a multitude of other compounds that could confound results.[4]
Q4: How stable is this compound in cell culture medium?
A4: this compound is a peptide and its stability in culture medium can be influenced by factors such as temperature, pH, and the presence of proteases. For long-term experiments, it is advisable to refresh the medium with freshly prepared this compound at regular intervals. Pilot studies to assess the stability and activity of this compound in your specific culture conditions are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration for your cell type and assay. Start with a broad range of concentrations based on literature values. |
| Incorrect pH: The inhibitory effect of this compound on ASIC1a is pH-dependent.[2][5] | Ensure the pH of your culture medium is within the optimal range for this compound activity (typically around physiological pH 7.4 for inhibition). | |
| Low or no ASIC1a expression: The target cells may not express sufficient levels of ASIC1a. | Verify ASIC1a expression in your cell line using techniques like qPCR, Western blotting, or immunocytochemistry. | |
| This compound degradation: The peptide may have degraded due to improper storage or prolonged incubation in culture medium. | Store this compound aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. For long-term experiments, replenish the medium with fresh this compound. | |
| High cell toxicity or unexpected cell death | Concentration too high: Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.[1] | Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your cells. Use the lowest effective concentration that achieves the desired biological effect. |
| Contaminants in this compound preparation: Impurities in the this compound sample could be causing toxicity. | Use highly purified this compound from a reputable supplier. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Changes in cell passage number, confluency, or media composition can affect cellular responses.[6] | Maintain consistent cell culture practices. Record passage numbers and ensure cells are in a healthy, logarithmic growth phase for experiments. |
| Inaccurate pipetting: Errors in preparing this compound dilutions can lead to significant variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for treating multiple wells or dishes to ensure consistency. | |
| pH fluctuations in the incubator: CO2 levels in the incubator can affect the pH of the culture medium. | Ensure your incubator is properly calibrated and maintained to provide a stable CO2 environment. |
Quantitative Data Summary
Table 1: this compound Inhibitory Concentrations (IC50)
| Channel | IC50 | Reference |
| ASIC1a | 0.9 nM | [1] |
| ASIC1b | ~50 nM | [1] |
| ASIC2a | ~50 nM | [1] |
| ASIC3 | ~50 nM | [1] |
| Recombinant this compound on ASIC1a | 1.2 nM | [7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Type | Concentration | Effect | Reference |
| Inhibition of ASIC1a currents | - | 20 nM | Drastic shift in steady-state desensitization | [1] |
| Competition with Ca2+ | - | 30 nM | Competes with Ca2+ for binding to ASIC1a | [1] |
| Migration, Proliferation, Invasion | MCF-7, MDA-MB-231 | 100 or 200 ng/mL | Significant weakening of cellular processes | [1] |
| Apoptosis and Cell Cycle Arrest | Nucleus Pulposus Cells | 100 ng/mL | Inhibition of acid-induced calcium increase and LDH release, induction of apoptosis | [1] |
| Crosslinking to hASIC1a | HEK 293T ASIC1a-KO | 100 nM | Covalent complex formation for binding site studies | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1 nM to 1 µM).
-
Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the concentration at which this compound exhibits significant cytotoxicity.
Protocol 2: Assessing the Inhibitory Effect of this compound on Acid-Induced Calcium Influx
-
Cell Seeding: Seed cells on glass coverslips or in a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation: Wash the cells and pre-incubate them with the desired concentration of this compound (or vehicle control) in a physiological buffer for a defined period (e.g., 15-30 minutes).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity.
-
Acid Stimulation: Stimulate the cells by rapidly lowering the extracellular pH to a level known to activate ASIC1a (e.g., pH 6.0).
-
Fluorescence Monitoring: Continuously record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence increase in response to the acid stimulus in both control and this compound-treated cells. A reduction in the peak response in the presence of this compound indicates inhibition of ASIC1a.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 7. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
challenges with PcTX1 solubility and aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges with Psalmotoxin 1 (PcTX1) solubility and aggregation during research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility critical?
A1: Psalmotoxin 1 (this compound) is a peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei. It is a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), making it a valuable tool in neuroscience research and a potential therapeutic agent for conditions like ischemic stroke and pain.[1] Proper solubilization is crucial for its biological activity, as aggregates can lead to inaccurate concentration measurements, loss of function, and potential cytotoxicity in experimental models.
Q2: What is the general solubility of this compound?
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. For short-term use, a refrigerated solution at 4°C may be stable for a few days, but stability studies are recommended for specific experimental conditions.
Q4: Are there any known additives that can improve this compound solubility and prevent aggregation?
A4: The use of additives should be approached with caution as they can interfere with downstream experiments. However, for in vitro assays, some researchers include a low concentration of bovine serum albumin (BSA), typically around 0.05%, in their solutions to prevent non-specific binding of the peptide to surfaces, which can also help maintain its solubility. The use of detergents should be carefully considered as they can disrupt cell membranes and interfere with certain assays.
Troubleshooting Guide: this compound Solubility and Aggregation
This guide provides a systematic approach to troubleshoot common issues related to this compound solubility and aggregation.
Issue 1: Lyophilized this compound powder does not dissolve completely.
Possible Causes:
-
Inappropriate solvent or buffer.
-
Concentration is too high.
-
Improper reconstitution technique.
Troubleshooting Steps:
-
Verify Solvent/Buffer: Ensure you are using the recommended solvent or a buffer system suitable for peptides. Start with a small amount of a tested solvent like sterile, deionized water or a buffer with a neutral to slightly acidic pH.
-
Adjust pH: The pH of the solution can significantly impact the solubility of peptides. Since this compound's interaction with its target is pH-dependent, its solubility is also likely to be pH-sensitive.[4][5] Experiment with buffers of slightly different pH values (e.g., pH 6.0, 7.0, 7.4).
-
Lower Concentration: Attempt to dissolve the peptide at a lower concentration. It is often better to prepare a more dilute stock solution and concentrate it later if necessary, though this may not always be feasible.
-
Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can sometimes promote aggregation.
Issue 2: Precipitate forms in the this compound solution after storage.
Possible Causes:
-
Aggregation over time.
-
Freeze-thaw cycles.
-
Unsuitable storage buffer.
-
Saturation of the solution.
Troubleshooting Steps:
-
Aliquot Stock Solutions: To prevent multiple freeze-thaw cycles, prepare single-use aliquots of your stock solution.
-
Optimize Storage Buffer: The composition of the storage buffer is critical. Consider including cryoprotectants like glycerol (at 10-20%) for frozen stocks, although their compatibility with your specific assay must be verified.
-
Check for Saturation: The precipitate may be due to the concentration exceeding the solubility limit in that specific buffer and temperature. Try preparing a more dilute stock solution.
-
Re-solubilization: If a precipitate is observed, you can try to gently warm the solution (e.g., to 37°C) and vortex to see if the precipitate redissolves. However, be aware that this might not reverse all forms of aggregation.
Issue 3: Inconsistent results in biological assays.
Possible Causes:
-
Presence of soluble aggregates affecting the active concentration.
-
Loss of active peptide due to adsorption to labware.
Troubleshooting Steps:
-
Detect Aggregation: Before use in an assay, visually inspect the solution for any turbidity or precipitate. For a more sensitive analysis, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of soluble aggregates.[6]
-
Incorporate Carrier Proteins: As mentioned, adding a low concentration of a carrier protein like BSA (e.g., 0.05-0.1%) to your assay buffer can help prevent the peptide from sticking to plasticware and potentially stabilize it in solution.
-
Fresh Dilutions: Prepare fresh dilutions of your this compound stock for each experiment to minimize the chances of using a solution where aggregation has occurred over time.
Quantitative Data Summary
While specific quantitative data on this compound solubility is scarce in the literature, the following table summarizes the stability of a related inhibitor cystine knot peptide, GTx1-15, which can provide some general insights into the stability of this peptide class.
| Temperature (°C) | Incubation Time (hours) | Degradation (%) of GTx1-15 |
| 20 | 24 | ~0 |
| 37 | 24 | ~0 |
| 50 | 24 | ~0 |
| 75 | 24 | ~5 |
| 95 | 24 | ~30 |
| Data adapted from a study on the stability of the ICK peptide GTx1-15.[7][8] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Pre-Reconstitution: Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
Solvent Selection: Based on the manufacturer's recommendation or preliminary tests, select a suitable solvent. A common starting point is sterile, deionized water or a buffer such as 10 mM HEPES, pH 7.4.
-
Reconstitution: Carefully add the calculated volume of solvent to the vial to achieve the desired stock concentration (e.g., 1 mM).
-
Dissolution: Gently vortex the vial or sonicate in a water bath for a few minutes to facilitate dissolution. Avoid vigorous shaking.
-
Verification: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C.
Protocol 2: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution at the desired concentration in the final assay buffer. The buffer should be filtered through a 0.22 µm filter to remove any dust or other particulates.
-
Instrument Setup: Follow the DLS instrument manufacturer's instructions for setup and calibration.
-
Measurement: Transfer the sample to a clean cuvette and place it in the instrument. Allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Acquire the scattering data over a sufficient period to obtain a stable signal.
-
Data Analysis: Analyze the data to determine the size distribution of particles in the solution. A monomodal peak corresponding to the expected size of monomeric this compound indicates a non-aggregated sample. The presence of larger species or multiple peaks suggests aggregation.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and aggregation issues.
References
- 1. nanoparticleanalyzer.com [nanoparticleanalyzer.com]
- 2. Inhibitor cystine knot - Wikipedia [en.wikipedia.org]
- 3. The cystine knot motif in toxins and implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and Safety of Inhibitor Cystine Knot Peptide, GTx1-15, from the Tarantula Spider Grammostola rosea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Activity of PcTX1 on ASIC Channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent activity of the tarantula toxin, Psalmotoxin 1 (PcTX1), on Acid-Sensing Ion Channels (ASICs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's inhibitory action on ASIC1a channels?
A1: this compound is not a classical pore blocker. Instead, it acts as a gating modifier toxin.[1] Its primary inhibitory mechanism involves binding to the acidic pocket of the ASIC1a channel and increasing the channel's apparent affinity for protons (H+).[2] This leads to a significant shift of the steady-state desensitization (SSD) curve to more alkaline pH values.[1][2] Consequently, at a physiological resting pH of 7.4, a larger fraction of ASIC1a channels are in a desensitized state and are unavailable for activation by a subsequent drop in pH.[2]
Q2: Why is the inhibitory effect of this compound on ASIC1a pH-dependent?
A2: The inhibitory effect of this compound is critically dependent on the conditioning pH because its mechanism is tied to promoting the desensitized state of the channel.[2] At a near-neutral pH (e.g., 7.4), the this compound-induced shift in the SSD curve is sufficient to cause a significant portion of channels to become desensitized.[2] However, at a more alkaline conditioning pH (e.g., 7.9), this shift is not enough to induce desensitization, and therefore, no inhibition is observed.[2] In fact, at alkaline pH, this compound can even potentiate ASIC1a currents.[1][3]
Q3: Does this compound inhibit all ASIC subtypes?
A3: No, this compound exhibits subtype selectivity. It is a potent inhibitor of homomeric ASIC1a and heteromeric ASIC1a/2b channels.[4] However, its effect on other subtypes, like ASIC1b, is different. Instead of inhibition, this compound can promote the opening of ASIC1b channels, acting as an agonist under slightly acidic conditions.[5][6] this compound has been reported to have no effect on several other ASIC channels.[3][7]
Q4: Are there species-specific differences in this compound activity on ASIC1a?
A4: Yes, the potency of this compound can differ between species. For instance, this compound is reportedly 10-fold less potent on human ASIC1a compared to rat ASIC1a.[8][9] This difference in apparent potency is not due to a difference in binding affinity but rather to the inherent differences in the pH-dependence of steady-state desensitization between the rat and human channels.[1][9]
Q5: Can this compound ever potentiate ASIC1a currents?
A5: Yes, under certain conditions, this compound can potentiate ASIC1a currents. This is typically observed when the conditioning pH is alkaline (e.g., pH 7.9 or 8.0).[1][3] At these higher pH values, this compound's effect of shifting the activation curve to more alkaline pHs becomes more prominent than its effect on desensitization, leading to an enhanced current upon activation.[3]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No inhibition of ASIC1a current by this compound at pH 7.4. | 1. Incorrect conditioning pH: The conditioning (resting) pH may be too alkaline (e.g., >7.6), preventing this compound from inducing desensitization.[2] 2. ASIC subtype: You may be working with an ASIC subtype that is not inhibited by this compound (e.g., ASIC1b).[5][6] 3. Species of ASIC1a: If using human ASIC1a, a higher concentration of this compound may be required compared to rat ASIC1a due to lower potency.[8][9] 4. Degraded this compound: The toxin may have lost its activity. | 1. Verify and adjust conditioning pH: Ensure your resting buffer is accurately buffered to pH 7.4. Consider testing a slightly more acidic conditioning pH if issues persist. 2. Confirm channel identity: Verify the identity of the expressed ASIC channel via sequencing or using a known standard. 3. Increase this compound concentration: If working with human ASIC1a, try increasing the this compound concentration. 4. Use fresh toxin: Prepare fresh aliquots of this compound and add a carrier protein like 0.1% BSA to the solution to prevent adsorption to surfaces.[10] |
| Variability in the level of this compound inhibition. | 1. Inconsistent conditioning pH: Small fluctuations in the conditioning pH can lead to significant changes in the level of inhibition due to the steepness of the SSD curve.[2] 2. Incomplete solution exchange: If the perfusion system does not allow for rapid and complete solution exchange, the effective pH at the cell surface may differ from the intended pH. 3. Run-down of ASIC currents: ASIC currents, particularly ASIC1a, can exhibit run-down over the course of an experiment, which can be mistaken for inhibition.[10] | 1. Use high-quality buffers: Ensure your buffers have sufficient buffering capacity to maintain a stable pH. 2. Optimize perfusion system: Use a fast and efficient perfusion system to ensure rapid pH changes. 3. Monitor control currents: Regularly measure control currents (without this compound) to assess the extent of run-down and correct for it in your analysis. |
| Observation of potentiation instead of inhibition. | 1. Alkaline conditioning pH: Application of this compound at an alkaline conditioning pH (e.g., 7.9 or higher) can lead to potentiation of ASIC1a currents.[1][3] 2. ASIC subtype: You may be studying a subtype like ASIC1b, which is potentiated by this compound.[5][6] 3. Heteromeric channels: Some heteromeric channels, like ASIC1a/2a, can be potentiated by this compound at physiological pH.[4][11] | 1. Adjust conditioning pH: To observe inhibition, ensure your conditioning pH is around 7.4.[2] 2. Confirm channel identity: Verify the subtype of the ASIC channel being studied. 3. Consider heteromeric composition: If working with native neurons, be aware that the observed effect could be on heteromeric channel populations. |
Quantitative Data Summary
Table 1: Effect of this compound on the pH-Dependence of Steady-State Desensitization (SSD) of ASIC1a
| Channel | Condition | pH₅₀ of SSD | Shift (ΔpH₅₀) | Reference(s) |
| ASIC1a | Control | 7.19 ± 0.01 | - | [2] |
| ASIC1a | + 30 nM this compound | 7.46 ± 0.02 | 0.27 | [2] |
| mASIC1a | Control | ~7.2 | - | [12] |
| mASIC1a | + 30 nM this compound | ~7.6 | ~0.4 | [12] |
Table 2: Potency (IC₅₀/EC₅₀) of this compound on ASIC Channels
| Channel | Effect | Condition | Potency | Reference(s) |
| rASIC1a | Inhibition | pH 7.4 | K_d = 3.7 nM | [2] |
| hASIC1a | Inhibition | pH 6.0 | IC₅₀ = 13 nM | [7] |
| rASIC1b | Potentiation | pH 7.4 | EC₅₀ ~100 nM | [3] |
| hASIC1b | Potentiation | pH 7.4 | EC₅₀ ~100 nM | [3] |
| ASIC1a/2a | Inhibition | cond. pH 7.0 | IC₅₀ = 2.9 nM | [11] |
| ASIC1a/2a | Potentiation | cond. pH 7.4 | EC₅₀ = 56.1 nM | [11] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of this compound Effects on ASIC1a
This protocol provides a general framework for studying the effects of this compound on heterologously expressed ASIC1a channels (e.g., in CHO or HEK cells) using the whole-cell patch-clamp technique.
1. Solutions and Reagents:
-
External Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[10]
-
Activating Solution (e.g., pH 6.0): 150 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM MES. Adjust pH to 6.0 with NaOH.[10]
-
Internal Solution: 140 mM KCl, 5 mM NaCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES. Adjust pH to 7.35 with KOH.[10]
-
This compound Stock Solution: Prepare a concentrated stock of this compound in a suitable buffer (e.g., water with 0.1% BSA). Store at -20°C or -80°C.
-
Working Solutions: Dilute this compound to the final desired concentration in the external solution on the day of the experiment. The addition of 0.1% BSA to all external solutions containing this compound is recommended to prevent the peptide from sticking to the perfusion system.[10]
2. Cell Preparation:
-
Culture cells expressing the ASIC1a channel of interest on glass coverslips.
-
Transfect cells 24-48 hours before the experiment. Co-transfection with a fluorescent protein (e.g., GFP) can help identify transfected cells.
3. Electrophysiological Recording:
-
Transfer a coverslip with cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the recording chamber with the external solution (pH 7.4) at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Approach a cell and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
4. Experimental Procedure for Assessing this compound Inhibition:
-
Establish a stable baseline current in the external solution (pH 7.4).
-
Activate the ASIC1a channel by rapidly switching the perfusion to the activating solution (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize.
-
Wash with the external solution (pH 7.4) until the current returns to baseline. Repeat this control activation 2-3 times to ensure a stable response.
-
Apply the external solution containing this compound (at pH 7.4) for a pre-incubation period (e.g., 1-2 minutes).
-
While still in the presence of this compound, activate the channel again with the activating solution (e.g., pH 6.0 + this compound).
-
Wash out the this compound with the external solution and observe the recovery of the current response.
5. Data Analysis:
-
Measure the peak amplitude of the inward current elicited by the acidic pH.
-
Calculate the percentage of inhibition by comparing the peak current in the presence of this compound to the control current.
-
To determine the IC₅₀, perform the experiment with a range of this compound concentrations and fit the concentration-response data to the Hill equation.
-
To study the effect on steady-state desensitization, pre-condition the cell at various pH values (e.g., from pH 7.8 to 6.8) for 30-60 seconds before activating with a strong acidic stimulus (e.g., pH 5.5), both in the absence and presence of this compound. Plot the normalized peak currents against the conditioning pH to generate SSD curves.
Visualizations
Caption: this compound mechanism on ASIC1a channel states.
Caption: Workflow for assessing this compound inhibition.
Caption: pH-dependent effects of this compound on ASIC1a.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. scholars.unh.edu [scholars.unh.edu]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Interaction of acid-sensing ion channel (ASIC) 1 with the tarantula toxin psalmotoxin 1 is state dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Action of the Peptide Toxins Targeting Human and Rodent Acid-Sensing Ion Channels and Relevance to Their In Vivo Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The modulation of acid-sensing ion channel 1 by this compound is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual actions of Psalmotoxin at ASIC1a and ASIC2a heteromeric channels (ASIC1a/2a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational decoupling in acid-sensing ion channels uncovers mechanism and stoichiometry of this compound-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant PcTX1 Expression and Folding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and folding of recombinant Psalmotoxin 1 (PcTX1).
FAQs: Quick Solutions to Common Problems
Q1: My this compound is expressed in E. coli, but it's completely insoluble and forms inclusion bodies. What should I do?
A1: This is a very common issue with disulfide-rich peptides like this compound when expressed in the reducing environment of the E. coli cytoplasm. You have two main strategies:
-
Periplasmic Expression: Clone your this compound construct into a vector with an N-terminal signal peptide (e.g., OmpA, DsbA) to direct its secretion to the periplasm. The oxidizing environment of the periplasm facilitates correct disulfide bond formation and can significantly increase the yield of soluble, correctly folded protein.
-
Inclusion Body Solubilization and Refolding: If you already have a large quantity of inclusion bodies, you can purify them, solubilize the protein using strong denaturants (e.g., 8M Urea or 6M Guanidine-HCl), and then refold the protein by removing the denaturant in a controlled manner. See the detailed refolding protocol below.
Q2: I'm getting very low yields of recombinant this compound. How can I improve this?
A2: Low yields can be caused by several factors. Consider the following troubleshooting steps:
-
Optimize Codon Usage: Ensure the DNA sequence of your this compound construct is optimized for your chosen expression host (e.g., E. coli, Drosophila melanogaster).
-
Lower Induction Temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period (16-24 hours) can slow down protein synthesis, which can promote proper folding and reduce the formation of inclusion bodies.[1]
-
Change Expression System: E. coli is often the first choice due to its speed and cost, but for complex, disulfide-bonded proteins like this compound, eukaryotic systems like Drosophila S2 cells or yeast (Pichia pastoris) may produce higher yields of correctly folded protein.[2][3]
-
Use a Fusion Tag: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can enhance the solubility and yield of the target protein.
Q3: My purified recombinant this compound has the correct molecular weight, but it shows no biological activity in my ASIC1a inhibition assay. What went wrong?
A3: This almost always points to incorrect folding and/or disulfide bond formation.
-
Incorrect Disulfide Bridging: this compound has a specific inhibitor cystine knot (ICK) fold that is critical for its activity.[2] Incorrect disulfide bond pairing during refolding will result in an inactive protein. Ensure your refolding buffer contains an appropriate redox system (e.g., a specific ratio of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
-
Confirm Folding with NMR: The gold standard for confirming the correct fold of this compound is 2D NMR spectroscopy. Comparing the spectrum of your recombinant protein to that of the native toxin can confirm its structural integrity.
-
Check for Modifications: Ensure no unintended modifications occurred during purification that might affect activity.
Q4: I see multiple peaks during my final purification step (e.g., RP-HPLC). What do these represent?
A4: The multiple peaks likely represent different isoforms of your recombinant this compound. These can include:
-
The correctly folded, active protein.
-
Misfolded isomers with incorrect disulfide bonds.
-
Aggregated protein.
-
Oxidized or otherwise modified forms of the peptide.
It is crucial to collect each fraction and test its biological activity to identify the peak corresponding to the correctly folded, active this compound.
Troubleshooting Guides & Experimental Protocols
Guide 1: Expression of Recombinant this compound
The choice of expression system is critical for obtaining functional this compound. While E. coli is a common starting point, its cytoplasm is not ideal for disulfide bond formation. Periplasmic expression in E. coli or secretion from eukaryotic cells like Drosophila S2 are often more successful.
| Expression System | Typical Yield (mg/L) | Advantages | Disadvantages |
| E. coli (Cytoplasmic) | Highly variable, often low soluble yield | Fast, inexpensive, high cell densities | Prone to inclusion body formation, incorrect disulfide bonds |
| E. coli (Periplasmic) | 1-5 | Oxidizing environment aids folding, simpler purification | Lower expression levels than cytoplasmic, potential for protein degradation |
| Pichia pastoris (Yeast) | 8-10 | Secreted expression, eukaryotic post-translational modifications, high cell density fermentation | Longer process than E. coli, potential for hyperglycosylation |
| Drosophila S2 Cells | ~4 (pre-purification) | Secreted, correctly folded protein, complex PTMs | More expensive, slower growth, more complex media |
This protocol is a general guideline for expressing this compound in the E. coli periplasm using a vector with an N-terminal signal sequence (e.g., OmpA) and a T7 promoter.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your expression vector containing the signal peptide-PcTX1 fusion construct. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Dilute the overnight culture 1:100 into a larger volume of fresh LB medium with antibiotic. Grow at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.[4]
-
Induction: Cool the culture to 18-20°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Harvest: Continue to incubate the culture at the lower temperature for 16-24 hours. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Periplasmic Extraction:
-
Resuspend the cell pellet in ice-cold TSE buffer (200 mM Tris-HCl pH 8.0, 500 mM Sucrose, 1 mM EDTA).
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge at 8,000 x g for 20 minutes at 4°C. The supernatant contains the periplasmic fraction.
-
To release the remaining protein from the cells, subject them to osmotic shock by resuspending the pellet in ice-cold 5 mM MgSO4.
-
Centrifuge again at 8,000 x g for 20 minutes at 4°C. Combine this supernatant with the first one. This combined supernatant is your periplasmic extract, ready for purification.
-
Caption: Workflow for recombinant this compound expression in the E. coli periplasm.
Guide 2: Refolding and Purification of this compound from Inclusion Bodies
If cytoplasmic expression results in inclusion bodies, the following protocol can be used to recover and refold the protein.
-
Inclusion Body Isolation and Washing:
-
After cell lysis (e.g., by sonication), centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Wash the pellet multiple times with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1% Triton X-100, pH 8.0) to remove membrane proteins and other contaminants. Follow with washes using the same buffer without detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer: 8 M Urea (or 6 M Guanidine-HCl), 50 mM Tris-HCl, 100 mM DTT, pH 8.0.
-
Incubate at room temperature for 2-4 hours with gentle stirring to completely denature and reduce the protein.
-
Centrifuge at 20,000 x g for 30 minutes to remove any remaining insoluble material. The supernatant contains the denatured this compound.
-
-
Refolding by Rapid Dilution:
-
Prepare a refolding buffer: 50 mM Tris-HCl, 1 M L-arginine, 1 mM EDTA, 5 mM reduced glutathione (GSH), 0.5 mM oxidized glutathione (GSSG), pH 8.0-8.5. L-arginine acts as an aggregation suppressor.[5] The GSH/GSSG ratio creates a redox environment that promotes correct disulfide bond formation.
-
Add the solubilized protein drop-wise into the refolding buffer (at a ratio of at least 1:100 protein solution to buffer) with vigorous stirring. The final protein concentration should be low (0.01-0.1 mg/mL) to minimize aggregation.[6]
-
Incubate at 4°C for 24-48 hours with gentle stirring.
-
-
Purification:
-
Concentrate the refolded protein solution using tangential flow filtration or a similar method.
-
Purify the correctly folded this compound using a multi-step chromatography process, typically involving ion-exchange chromatography followed by reversed-phase HPLC (RP-HPLC).[2]
-
Caption: Workflow for refolding this compound from inclusion bodies and subsequent purification.
Guide 3: Biological Activity and Quantitative Analysis
The ultimate test of successful recombinant this compound production is its ability to inhibit the acid-sensing ion channel 1a (ASIC1a). This is typically quantified by determining the half-maximal inhibitory concentration (IC50).
| This compound Source | Target Channel | IC50 (nM) | Assay System |
| Native (Venom) | Rat ASIC1a | 1.17 ± 0.11 | Xenopus Oocytes |
| Recombinant (Drosophila S2) | Rat ASIC1a | 1.2 | COS Cells |
| Synthetic | Rat ASIC1a | 3.7 | Xenopus Oocytes |
| Recombinant (E. coli) | Human ASIC1a | 3.2 | Xenopus Oocytes |
| Recombinant (E. coli) | Rat ASIC1a | ~0.35 | Xenopus Oocytes |
Note: IC50 values can vary depending on the specific assay conditions, including the pH at which the toxin is applied.[7]
This compound Mechanism of Action and ASIC1a Signaling
This compound does not block the pore of the ASIC1a channel directly. Instead, it acts as a gating modifier. It binds to the extracellular domain of the channel and increases its apparent affinity for protons (H+).[8] This causes the channel to enter a desensitized state at a physiological pH of 7.4, a pH at which it would normally be in a closed, resting state. By stabilizing the desensitized state, this compound effectively inhibits the channel from opening in response to a subsequent drop in pH.
The activation of ASIC1a by extracellular acidosis (a drop in pH) leads to an influx of cations (primarily Na+ and some Ca2+), causing membrane depolarization. This depolarization can trigger downstream signaling events, including the activation of the ERK signaling cascade.[8][9] By preventing this initial activation, this compound inhibits these downstream pathways.
References
- 1. google.com [google.com]
- 2. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
- 3. Frontiers | Playing catch-up with Escherichia coli: using yeast to increase success rates in recombinant protein production experiments [frontiersin.org]
- 4. Protein expression and extraction of hard-to-produce proteins in the periplasmic space of Escherichia coli [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acid-sensing ion channel - Wikipedia [en.wikipedia.org]
- 8. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent PcTX1 peptide loss during experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to prevent the loss of Psalmotoxin 1 (PcTX1) peptide during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound upon arrival?
A: For long-term stability, lyophilized this compound should be stored at -20°C or preferably -80°C.[1] The vial should be tightly sealed and protected from bright light.[2] this compound contains cysteine (involved in its cystine knot structure) and tryptophan residues, which are prone to oxidation, so storing under an inert gas like nitrogen or argon is recommended.[3][4]
Q2: What is the correct procedure for reconstituting this compound?
A: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator.[1] This prevents condensation from forming inside the vial, as moisture can significantly reduce peptide stability. Reconstitute the peptide in sterile, high-purity water or an appropriate buffer (e.g., buffers at pH 5-6 are often recommended for stability).[5] For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO may be used to create a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
Q3: How should I handle and store this compound solutions?
A: The shelf-life of peptides in solution is very limited.[5] For immediate use, solutions can be kept at 4°C for up to a week. For longer-term storage, it is crucial to prepare single-use aliquots and store them frozen at -20°C or -80°C.[1][5] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.
Q4: Are there any general precautions I should take when working with this compound?
A: Yes. Always use sterile labware and solutions to prevent bacterial or enzymatic degradation.[6] Wear gloves to avoid contamination from proteases on your skin. Use low-retention pipette tips and tubes to minimize loss due to surface adsorption. Because this compound's activity is pH-dependent, ensure your buffer's pH is accurate and stable.[7]
Troubleshooting Guide: Preventing this compound Loss
A common issue encountered during experiments is a diminished or absent biological effect, which often points to a lower-than-expected effective concentration of the peptide. The primary reasons for this loss are adsorption, degradation, and aggregation.
Problem: My this compound is showing reduced or no activity in my assay.
This flowchart outlines a systematic approach to diagnose and resolve this compound peptide loss.
Caption: Troubleshooting workflow for diagnosing this compound peptide loss.
Q: How can I prevent this compound from adsorbing to my labware (e.g., pipette tips, tubes, perfusion systems)?
A: Non-specific binding to surfaces is a significant cause of peptide loss, especially at the low nanomolar concentrations at which this compound is active.
-
Use a Carrier Protein: The most effective method is to include a carrier protein in your experimental buffers. Bovine Serum Albumin (BSA) is widely used for this purpose. A concentration of 0.1% BSA has been shown to be effective in minimizing this compound adsorption to tubing in electrophysiology setups. [3][8] BSA works by coating the surfaces of your labware, which prevents the peptide from binding.[9][10]
-
Select Appropriate Labware: Whenever possible, use low-adhesion polypropylene or siliconized tubes and pipette tips.
-
Pre-Passivate Surfaces: Before the experiment, you can pre-rinse tubes, vials, and perfusion system tubing with a buffer solution already containing 0.1% BSA.
Q: What steps can I take to minimize the degradation of my this compound solution?
A: Peptides are susceptible to both chemical and enzymatic degradation.[11]
-
Chemical Degradation: this compound contains residues like cysteine and tryptophan that are prone to oxidation.[3] To minimize this, use degassed, sterile buffers (pH 5-6 is optimal for many peptides) and prepare solutions fresh for each experiment.[5] Avoid prolonged exposure to high pH (>8) environments.
-
Enzymatic Degradation: Contamination with proteases can rapidly cleave the peptide, destroying its activity.[6] Always use sterile, protease-free water and reagents. Wear gloves and work in a clean environment. If protease contamination is suspected in a complex biological sample, protease inhibitors may be added, but ensure they do not interfere with your assay.
Q: My this compound seems to be aggregating and precipitating out of solution. How can I prevent this?
A: Peptide aggregation is a complex process influenced by factors like concentration, pH, ionic strength, and temperature.[12] Aggregates are inactive and can lead to inaccurate results.[13]
-
Proper Solubilization: Ensure the peptide is fully dissolved in the initial stock solution before diluting it to the final experimental concentration. If you encounter solubility issues, brief sonication may help.[1]
-
Avoid High Concentrations: Do not attempt to prepare working solutions at excessively high concentrations, as this can promote aggregation.[12]
-
Buffer Compatibility: Drastic changes in buffer conditions (e.g., pH, salt concentration) when diluting the stock solution can cause the peptide to crash out of solution. Perform dilutions stepwise if necessary.
Experimental Protocols
Protocol 1: General Reconstitution and Aliquoting of this compound
This protocol outlines the standard procedure for preparing stable, ready-to-use aliquots of this compound from a lyophilized powder.
Caption: Workflow for reconstituting and storing this compound peptide.
Protocol 2: Preparing Experimental Solutions to Minimize Adsorption
This protocol is designed for preparing final working dilutions of this compound for functional assays like electrophysiology, where surface adsorption is a major concern.
-
Prepare Assay Buffer: Make your standard assay buffer (e.g., ND96 for oocyte recordings).
-
Add Carrier Protein: Supplement the assay buffer with Bovine Serum Albumin (BSA) to a final concentration of 0.1% (w/v). For example, add 100 mg of high-purity, protease-free BSA to 100 mL of buffer. Ensure it dissolves completely.
-
Prepare this compound Dilution: Take a freshly thawed aliquot of your this compound stock solution.
-
Serial Dilution: Perform serial dilutions using the BSA-containing assay buffer to reach your final desired experimental concentration (e.g., 1-100 nM).
-
System Equilibration: Before applying the peptide to your cells or tissue, perfuse the system (e.g., recording chamber and tubing) with the 0.1% BSA-containing buffer for several minutes to pre-passivate the surfaces.
-
Application: Apply the final this compound working solution to your experimental system. The presence of BSA in the solution will help ensure the effective concentration of this compound remains stable.[3]
Quantitative Data
The inhibitory potency (IC₅₀) of this compound is dependent on the specific ASIC subtype, species, and the pH of the experiment.[7][14]
| Channel | Species | Conditioning pH | IC₅₀ / EC₅₀ | Reference |
| ASIC1a | Rat | 7.4 | ~0.9 - 3.7 nM | [3] |
| ASIC1a | Recombinant | N/A | 1.2 nM | [4] |
| ASIC1a/2b | Rat | 7.4 | ~3 nM | [3] |
| ASIC1b | Rat | 7.4 | ~100 nM (Potentiation) | [7] |
| ASIC1a | Human | 7.4 | ~10-fold less potent than rat | [14] |
Mechanism of Action Diagram
This compound does not activate a downstream signaling cascade but acts as a gating modifier of the ASIC1a channel. It binds to the channel's extracellular acidic pocket and stabilizes the desensitized state, thereby inhibiting channel opening in response to protons (H⁺).[3]
Caption: this compound binds to ASIC1a and stabilizes its desensitized state.
References
- 1. bachem.com [bachem.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant production and solution structure of this compound, the specific peptide inhibitor of ASIC1a proton-gated cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. quora.com [quora.com]
- 10. bosterbio.com [bosterbio.com]
- 11. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Interpreting Unexpected Results with PcTX1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments with Psalmotoxin 1 (PcTX1).
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1] Its mechanism is unique in that it doesn't directly block the channel pore. Instead, it acts as a gating modifier, increasing the apparent proton affinity of ASIC1a.[2] This shift causes the channel to enter a desensitized state at physiological pH (around 7.4), rendering it unable to be activated by a subsequent drop in pH.[2][3]
Q2: Why am I not seeing inhibition of my ASIC1a currents with this compound?
Several factors can lead to a lack of inhibition. The most common are:
-
Sub-optimal pH: The inhibitory effect of this compound is highly pH-dependent. If the conditioning (resting) pH of your experimental buffer is too alkaline (e.g., pH 7.9 or higher), this compound may not effectively induce desensitization, leading to a lack of inhibition.[3]
-
Incorrect ASIC Subtype: this compound is highly selective for homomeric ASIC1a channels. It has significantly lower potency or different effects on other ASIC subtypes (e.g., ASIC1b, ASIC2a, ASIC3) and on heteromeric channels.[1] Ensure your experimental system is expressing the correct channel subtype.
-
Species Differences: this compound exhibits different potencies for ASIC1a from different species. For instance, it is approximately 10-fold less potent on human ASIC1a compared to rat ASIC1a.[4]
-
Concentration of this compound: While this compound is potent, using a concentration that is too low may not be sufficient to induce complete inhibition, especially for less sensitive channel variants.
Q3: I am observing a potentiation of the current instead of inhibition. Is this expected?
Yes, under certain conditions, this compound can potentiate ASIC currents. This is a known dual effect of the toxin.[5] Potentiation is more likely to occur when:
-
Using Alkaline Conditioning pH: When the resting pH is alkaline (e.g., pH 7.9), this compound can shift the activation curve to more alkaline values, leading to a larger current upon stimulation with a subsequent acidic pH.
-
Studying Specific ASIC Subtypes: this compound is known to potentiate rat ASIC1b currents.[6]
-
Low Toxin Concentration: At lower concentrations, the potentiating effect of this compound on some ASIC1a variants may be more prominent than its inhibitory effect, especially under mildly alkaline conditions.
Q4: What are the recommended storage and handling conditions for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from bright light.[7] To prepare a stock solution, it is recommended to first dissolve the peptide in sterile distilled water.[3][7] If solubility is an issue, a small amount of a suitable solvent like DMSO or dilute acetic acid can be used, but ensure the final concentration of the solvent is compatible with your experimental system.[3][7] For working solutions, it is best to use sterile buffers (pH 5-6) and store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[7]
II. Troubleshooting Guides
Troubleshooting Unexpected Electrophysiology Results
| Observed Problem | Potential Cause | Recommended Solution |
| No inhibition of ASIC1a current | 1. Conditioning pH is too alkaline. 2. Incorrect ASIC subtype expressed. 3. This compound concentration is too low. 4. Species-specific differences in potency. | 1. Systematically vary the conditioning pH from 7.0 to 7.6. The optimal pH for inhibition is typically around 7.4. 2. Verify the identity of the expressed channel via sequencing or using a positive control. 3. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific system. 4. Be aware of the reported differences in potency between species (e.g., rat vs. human) and adjust the concentration accordingly. |
| Potentiation of current instead of inhibition | 1. Conditioning pH is too alkaline. 2. The expressed channel is an ASIC subtype that is potentiated by this compound (e.g., rat ASIC1b). | 1. Lower the conditioning pH to the range of 7.2-7.4 to favor the inhibitory effect. 2. Confirm the identity of the expressed channel. If studying a subtype known to be potentiated, this may be the expected result. |
| High variability in results | 1. Inconsistent pH of solutions. 2. Degradation of this compound. 3. Run-down of ASIC currents over time. | 1. Prepare fresh buffers for each experiment and verify the pH immediately before use. 2. Prepare fresh aliquots of this compound from a properly stored stock solution. Avoid repeated freeze-thaw cycles. 3. Allow for a stable baseline recording before applying this compound. Monitor the current amplitude over time in control conditions to assess run-down. |
Troubleshooting Unexpected Results in Cell-Based Assays (e.g., Calcium Imaging)
| Observed Problem | Potential Cause | Recommended Solution |
| No effect of this compound on acid-induced calcium influx | 1. The cell line does not endogenously express sufficient levels of ASIC1a. 2. The pH of the stimulating buffer is not low enough to activate ASIC1a. 3. The concentration of this compound is not optimal. | 1. Confirm ASIC1a expression using techniques like qPCR, Western blot, or by transfecting the cells with an ASIC1a expression vector. 2. Test a range of acidic pH values (e.g., from pH 6.8 down to pH 5.0) to ensure robust channel activation. 3. Perform a concentration-response experiment to find the effective inhibitory concentration of this compound for your cell line. |
| Increased calcium influx with this compound | 1. The experimental conditions (e.g., slightly alkaline resting pH) favor potentiation. 2. Off-target effects of this compound at high concentrations. | 1. Carefully control the pH of your resting and stimulating buffers. Consider pre-incubating with this compound at a pH of 7.4. 2. Use the lowest effective concentration of this compound and include appropriate controls to rule out non-specific effects. |
III. Experimental Protocols
Protocol 1: Electrophysiological Recording of ASIC1a Currents and the Effect of this compound
This protocol describes the whole-cell patch-clamp recording of ASIC1a currents in a heterologous expression system (e.g., CHO or HEK293 cells) and how to test the effect of this compound.
1. Solutions and Reagents:
-
External Solution (pH 7.4): 140 mM NaCl, 5.4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution: 140 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 11 mM EGTA. Adjust pH to 7.2 with KOH.
-
Acidic Stimulating Solutions: Prepare external solutions with pH values ranging from 6.8 to 5.0 by adjusting the pH with HCl.
-
This compound Stock Solution: Prepare a 1 µM stock solution of this compound in sterile water. Aliquot and store at -20°C.
2. Cell Preparation:
-
Culture cells expressing the desired ASIC1a construct on glass coverslips.
-
Use cells for recording 24-48 hours after plating.
3. Electrophysiology:
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).
-
Obtain a whole-cell patch-clamp configuration using standard techniques.
-
Hold the cell at a membrane potential of -60 mV.
-
Establish a stable baseline current by perfusing with the external solution (pH 7.4) for several minutes.
-
To elicit an ASIC1a current, rapidly switch the perfusion to an acidic stimulating solution (e.g., pH 6.0) for 5-10 seconds.
-
Return to the pH 7.4 external solution and allow for full recovery of the current.
-
To test the effect of this compound, pre-incubate the cell with the desired concentration of this compound (e.g., 10 nM) in the pH 7.4 external solution for 2-5 minutes.
-
While still in the presence of this compound, apply the acidic stimulus (pH 6.0) and record the current.
-
Wash out the this compound with the pH 7.4 external solution and observe the recovery of the current.
Protocol 2: Intracellular Calcium Imaging of ASIC1a Activity
This protocol describes how to measure changes in intracellular calcium in response to ASIC1a activation using the fluorescent indicator Fura-2 AM.
1. Solutions and Reagents:
-
Hanks' Balanced Salt Solution (HBSS): Prepare a 1x solution and adjust the pH to 7.4.
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution in DMSO.
-
This compound Working Solution: Prepare the desired concentration of this compound in HBSS (pH 7.4).
-
Acidic Stimulating Buffer: Prepare HBSS with a pH of 6.0.
2. Cell Preparation and Dye Loading:
-
Plate cells expressing ASIC1a on glass-bottom dishes.
-
Wash the cells twice with HBSS (pH 7.4).
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C.
-
Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for 30 minutes at room temperature.
3. Calcium Imaging:
-
Place the dish on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio in HBSS (pH 7.4).
-
To measure the effect of this compound, pre-incubate the cells with the this compound working solution for 5-10 minutes.
-
Stimulate the cells by rapidly perfusing with the acidic stimulating buffer (pH 6.0) and record the change in the 340/380 nm fluorescence ratio.
-
As a positive control, apply a calcium ionophore like ionomycin at the end of the experiment to obtain a maximal calcium response.
IV. Quantitative Data Summary
The following tables summarize the reported potency of this compound on different ASIC subtypes and species.
Table 1: Inhibitory Concentration (IC₅₀) of this compound on ASIC1a
| Species | Expression System | Conditioning pH | IC₅₀ (nM) | Reference |
| Rat | Xenopus oocytes | 7.4 | ~1 | [1] |
| Human | Xenopus oocytes | 7.45 | 3.2 | [8] |
| Rat | CHO cells | 7.4 | 0.9 |
Table 2: Potentiating Effect (EC₅₀) of this compound
| Channel | Species | Expression System | Conditioning pH | EC₅₀ (nM) | Reference |
| ASIC1b | Rat | CHO cells | 7.1 | ~100 | [6] |
V. Mandatory Visualizations
Caption: Mechanism of this compound inhibition of ASIC1a.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. m.youtube.com [m.youtube.com]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ionbiosciences.com [ionbiosciences.com]
Validation & Comparative
Unveiling the Specificity of PcTX1 for ASIC1a: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of pharmacological tools is paramount. This guide provides a comprehensive comparison of Psalmotoxin 1 (PcTX1) and its specificity for the Acid-Sensing Ion Channel 1a (ASIC1a), presenting supporting experimental data, detailed protocols, and visual workflows to objectively assess its performance against alternative targets.
This compound, a peptide toxin isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), has emerged as a potent and widely used pharmacological tool for studying the physiological and pathological roles of ASIC1a. Its high affinity and selectivity for ASIC1a have made it instrumental in elucidating the channel's involvement in processes such as pain, ischemia, and neurodegeneration. However, a thorough evaluation of its activity against other ion channels is crucial for the accurate interpretation of experimental results.
Performance Comparison: this compound Activity Across Ion Channels
The following tables summarize the quantitative data on the effects of this compound on various ASIC subtypes and other major ion channel families. The data highlights the potent and subtype-selective action of this compound on ASIC1a.
Table 1: this compound Activity on Acid-Sensing Ion Channels (ASICs)
| Channel Subtype | Species | Experimental System | This compound Effect | IC50 / EC50 (nM) | Key Observations |
| ASIC1a | Rat | Xenopus oocytes | Inhibition | ~1 - 4 | Potent inhibition, highly pH-dependent.[1] |
| Human | Xenopus oocytes | Inhibition | ~10-fold less potent than rat | Species-dependent variation in potency. | |
| ASIC1b | Rat | Xenopus oocytes | Potentiation | ~100 | Shifts the activation curve to more alkaline pH values. |
| ASIC1a/2a | Mouse | Xenopus oocytes | Minor Potentiation | - | Minimal effect, suggesting selectivity against this heteromer.[2] |
| ASIC2a | Rat | Xenopus oocytes | No significant effect | - | Demonstrates selectivity over ASIC2a homomers. |
| ASIC3 | Rat | Xenopus oocytes | No significant effect | - | Demonstrates selectivity over ASIC3 homomers. |
Table 2: this compound Specificity Against Other Ion Channels
While this compound is renowned for its high affinity for ASIC1a, comprehensive quantitative screening data against a broad panel of other ion channel families is not extensively published. However, multiple sources assert its high selectivity. One study explicitly states that this compound has no effect on a variety of voltage-gated potassium (Kv), sodium (Nav), and calcium (Cav) channels, underscoring its specificity for ASICs.[2]
| Channel Family | Representative Subtypes | This compound Effect |
| Voltage-gated Sodium (Nav) | (e.g., Nav1.1-1.8) | No reported significant effect.[2] |
| Voltage-gated Calcium (Cav) | (e.g., Cav1.2, 2.1, 2.2) | No reported significant effect.[2] |
| Voltage-gated Potassium (Kv) | (e.g., Kv1.1-1.5, Kv2.1) | No reported significant effect.[2] |
Experimental Methodologies
The validation of this compound specificity relies on robust and well-defined experimental protocols. The two primary techniques employed are electrophysiology and calcium imaging.
Electrophysiology
Whole-cell patch-clamp electrophysiology is the gold standard for characterizing the effects of ion channel modulators. This technique allows for the direct measurement of ion channel currents and their modulation by compounds like this compound.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of ASIC Currents in a Heterologous Expression System (e.g., CHO cells)
-
Cell Culture and Transfection:
-
Culture Chinese Hamster Ovary (CHO) cells in appropriate media.
-
Transiently transfect cells with the cDNA encoding the desired ASIC subunit (e.g., human ASIC1a) using a suitable transfection reagent.
-
Co-transfect with a fluorescent reporter gene (e.g., GFP) to identify transfected cells.
-
Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
-
-
Recording Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution: 110 mM KCl, 10 mM NaCl, 1 mM MgCl2, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.5 mM Na-GTP; adjusted to pH 7.2 with KOH.
-
Acidic External Solution (e.g., pH 6.0): Same as the external solution, but with MES replacing HEPES and the pH adjusted to the desired acidic value with HCl.
-
-
Recording Procedure:
-
Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution (pH 7.4).
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a fluorescently labeled cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply the acidic external solution for a brief duration (e.g., 2-5 seconds) to elicit an ASIC current.
-
To test the effect of this compound, pre-apply the toxin in the external solution (pH 7.4) for a defined period before the acidic challenge.
-
Record and analyze the current amplitude and kinetics in the absence and presence of this compound.
-
Calcium Imaging
Calcium imaging provides a higher-throughput method to assess the activity of calcium-permeable ion channels like ASIC1a. Assays such as the Fluorometric Imaging Plate Reader (FLIPR) system are commonly used for screening and pharmacological profiling.
Experimental Protocol: FLIPR Calcium Assay
-
Cell Preparation:
-
Seed cells stably or transiently expressing the target ion channel (e.g., HEK293-hASIC1a) into 96- or 384-well black-walled, clear-bottom microplates.
-
Allow cells to adhere and form a monolayer overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow the dye to enter the cells.
-
-
Compound Addition and Signal Detection:
-
Prepare a compound plate containing serial dilutions of this compound.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence.
-
It will then add the this compound solution from the compound plate to the cell plate and continue to monitor fluorescence.
-
After a defined pre-incubation time with this compound, the instrument will add an acidic solution to activate the ASIC1a channels, leading to calcium influx and an increase in fluorescence.
-
The fluorescence intensity is recorded over time, and the data is analyzed to determine the effect of this compound on the acid-evoked calcium response.
-
Visualizing the Workflow and Signaling
The following diagrams, generated using the DOT language, illustrate the experimental workflows and the proposed signaling pathway for this compound modulation of ASIC1a.
Caption: Experimental workflows for validating this compound specificity.
References
Unraveling the Dichotomy of ASIC1a Modulation: A Comparative Analysis of PcTX1 and MitTx
For researchers, scientists, and drug development professionals invested in the intricate world of ion channel modulation, understanding the nuanced interactions between toxins and their targets is paramount. This guide provides a detailed, objective comparison of two potent modulators of the Acid-Sensing Ion Channel 1a (ASIC1a): Psalmotoxin 1 (PcTX1) and Mambalgin-Toxin (MitTx). While both peptides target ASIC1a, their mechanisms and functional outcomes are strikingly different, offering unique tools for investigating the channel's role in physiological and pathological processes such as pain, ischemia, and neurological disorders.
This comprehensive analysis presents key experimental data in a structured format, outlines detailed methodologies for the cited experiments, and provides visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding of these two pivotal research tools.
At a Glance: this compound vs. MitTx
| Feature | This compound (Psalmotoxin 1) | MitTx (Mambalgin-Toxin) |
| Source | Tarantula (Psalmopoeus cambridgei) | Texas Coral Snake (Micrurus tener tener) |
| Primary Effect on ASIC1a | Inhibition | Activation |
| Mechanism of Action | Increases the apparent H+ affinity of ASIC1a, leading to steady-state desensitization at physiological pH (7.4)[1]. | Acts as a potent, persistent, and selective agonist, activating the channel even at neutral pH[2][3]. |
| Binding | Binds to the acidic pocket of ASIC1a[4]. | Binds to a site that overlaps with the this compound binding site, leading to functional occlusion[2][5]. |
| pH Dependence | Inhibition is highly dependent on the conditioning pH; inhibitory effect is pronounced at pH 7.4 but diminished at more alkaline pH[1][6]. | Activates ASIC1a at neutral pH, mimicking the effect of a pH drop[2][7]. |
| Effect on Channel Kinetics | Shifts the pH dependence of steady-state desensitization to more alkaline values. Does not significantly affect the time constant of desensitization[1]. | Induces a slow, persistent, and non-desensitizing inward current[2][5]. |
Quantitative Analysis: A Head-to-Head Comparison
The following table summarizes the key quantitative parameters for this compound and MitTx in their modulation of ASIC1a.
| Parameter | This compound | MitTx | Species/Cell Type |
| IC50 (Inhibition) | ~1-4 nM | N/A (Agonist) | Rat ASIC1a expressed in Xenopus oocytes or CHO cells[1][6] |
| EC50 (Activation) | ~156 nM (for inducing current at pH 7.1) | 9.4 nM (for rASIC1a) | Rat ASIC1a expressed in Xenopus oocytes[3][8][9] |
| Binding Affinity (Kd) | 3.7 nM | Not explicitly stated, but potent activation suggests high affinity. | Rat ASIC1a expressed in Xenopus oocytes[1] |
| Effect on pH0.5 of Activation | Shifts to more alkaline pH | N/A (pH-independent activation) | Rat ASIC1a[1] |
| Effect on pH0.5 of Steady-State Desensitization | Shifts significantly to more alkaline pH | Not applicable | Rat ASIC1a[1] |
Delving into the Mechanisms: How They Work
This compound: The Inhibitor that Promotes Desensitization
This compound's inhibitory action is a sophisticated process of manipulating the channel's sensitivity to protons. At a physiological resting pH of 7.4, ASIC1a is predominantly in a closed, resting state. Upon binding to the acidic pocket of the channel, this compound increases the apparent affinity of ASIC1a for H+.[1][4] This heightened sensitivity causes the channel to enter a desensitized state even at this neutral pH, rendering it unavailable for activation by a subsequent drop in pH.[1] Interestingly, the inhibitory effect of this compound is highly dependent on the conditioning pH. If the resting pH is more alkaline (e.g., 7.9), the toxin's ability to induce desensitization is diminished, and it can even lead to a slight potentiation of the current by shifting the activation curve to lower H+ concentrations.[1][10]
Caption: this compound binding to ASIC1a increases its proton sensitivity, leading to desensitization at physiological pH and subsequent inhibition.
MitTx: The Potent and Persistent Activator
In stark contrast to this compound, MitTx is a powerful agonist of ASIC1a.[2] This heterodimeric toxin, composed of α and β subunits, directly activates the channel at neutral pH, inducing a robust and sustained inward current.[3][5] The activation by MitTx is non-desensitizing, which is a significant departure from the transient currents typically elicited by acidic stimuli.[2] Structural studies have revealed that MitTx binding induces a conformational change in the channel, forcing it into an open state.[5] The binding sites for this compound and MitTx are thought to overlap, as the pre-application of one toxin occludes the effect of the other.[2][5] This suggests a competitive or allosteric interaction at a shared or nearby binding region on the ASIC1a extracellular domain.
Caption: MitTx acts as a direct agonist, binding to ASIC1a and inducing a persistent open state, leading to sustained channel activation.
Experimental Protocols: A Guide to Methodology
The data presented in this guide are primarily derived from electrophysiological studies. Below are detailed methodologies for the key experiments cited.
1. Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This technique is widely used for studying the properties of ion channels expressed on the surface of oocytes.
-
Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs. The oocytes are then defolliculated and injected with cRNA encoding the desired ASIC1a subunit. Injected oocytes are incubated for 1-3 days to allow for channel expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -60 mV). The oocyte is continuously perfused with a bath solution (e.g., ND96).
-
Experimental Procedure:
-
The oocyte is perfused with a conditioning solution at a specific pH (e.g., 7.4 or 7.9) for a set duration.
-
To test the effect of a toxin, the conditioning solution containing a known concentration of this compound or MitTx is applied.
-
Channel activation is induced by rapidly switching to a solution with a lower pH (e.g., 6.0).
-
The resulting current is recorded and analyzed. For this compound inhibition, the peak current in the presence of the toxin is compared to the control current. For MitTx activation, the current is measured upon application of the toxin at a neutral pH.
-
-
Solutions:
-
ND96 solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH adjusted to 7.4 with NaOH.
-
Acidic solutions: Similar to ND96, but with MES replacing HEPES for buffering at lower pH values.
-
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments in Xenopus oocytes to study ASIC1a modulators.
2. Whole-Cell Patch Clamp
This technique allows for the recording of ionic currents from the entire cell membrane of a single cell.
-
Cell Culture and Transfection: Mammalian cells (e.g., CHO or HEK293) are cultured and transiently transfected with plasmids encoding the ASIC1a subunit.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed, and a brief suction is applied to rupture the membrane patch, establishing the whole-cell configuration. The membrane potential is clamped at a desired voltage.
-
Experimental Procedure: Similar to TEVC, the cell is perfused with an external solution, and rapid solution changes are used to apply conditioning solutions, toxins, and acidic stimuli.
-
Solutions:
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH adjusted to 7.2.
-
Conclusion: Two Toxins, Two Distinct Modes of Action
This compound and MitTx represent a fascinating example of how nature has evolved highly specific molecules to modulate the function of a single ion channel in opposing ways. This compound, the inhibitor, leverages the channel's intrinsic pH sensitivity to lock it in a desensitized state. In contrast, MitTx, the activator, bypasses the need for proton stimulation and directly forces the channel open.
For researchers in both academic and industrial settings, the distinct properties of these toxins offer a powerful and versatile toolkit. This compound is an invaluable tool for isolating the contribution of ASIC1a to cellular and systemic responses to acidosis, while MitTx provides a unique means to study the consequences of sustained ASIC1a activation, independent of pH changes. A thorough understanding of their comparative pharmacology, as outlined in this guide, is essential for the design of rigorous experiments and the development of novel therapeutics targeting ASIC1a.
References
- 1. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A heteromeric Texas coral snake toxin targets acid-sensing ion channels to produce pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. researchgate.net [researchgate.net]
- 5. X-ray structure of acid-sensing ion channel 1–snake toxin complex reveals open state of a Na+-selective channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proton and non-proton activation of ASIC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Spider Venom Inhibitors of Acid-Sensing Ion Channels: PcTX1 and Beyond
An objective comparison of PcTX1 and other venom-derived peptides for researchers, scientists, and drug development professionals.
Acid-Sensing Ion Channels (ASICs) are proton-gated cation channels crucial to a range of physiological and pathological processes, including pain sensation, fear, learning, and neuronal injury following ischemic events like stroke.[1][2] This makes them a compelling target for therapeutic intervention. Nature, particularly in the form of complex animal venoms, has yielded a pharmacopoeia of potent and selective modulators for these channels.
Among the most renowned is Psalmotoxin 1 (this compound), a peptide from the venom of the tarantula Psalmopoeus cambridgei.[1][3] For years, it has served as the benchmark for potent and selective inhibition of the ASIC1a subtype, the most abundant ASIC in the central nervous system.[1][3] This guide provides a detailed comparison of this compound with other notable spider venom-derived ASIC inhibitors, summarizing key quantitative data, outlining experimental protocols, and visualizing critical pathways to aid in research and development.
This compound: The Prototypical ASIC1a Inhibitor
This compound is a 40-amino acid peptide stabilized by an inhibitor cystine knot (ICK) motif, which grants it exceptional stability.[3][4] It is celebrated for its high potency and selectivity for homomeric ASIC1a channels, which it inhibits with sub-nanomolar to low-nanomolar efficacy.[3][4]
Mechanism of Action: this compound acts as a gating modifier.[4] It inhibits ASIC1a not by blocking the pore, but by increasing the channel's apparent affinity for protons.[5] This stabilizes the desensitized state of the channel, effectively preventing it from opening in response to acidic conditions that would normally activate it.[4][5] Interestingly, this compound's effects are highly pH-dependent and can differ between ASIC subtypes; for instance, at higher concentrations, it can potentiate (increase activity of) the splice variant ASIC1b.[1][6]
Comparative Analysis: this compound vs. Other Spider Toxins
While this compound remains a critical research tool, other spider venom peptides have emerged with unique properties that may offer advantages for specific therapeutic or experimental applications. The most prominent comparators include Hi1a and Hm3a. It is also useful to contrast these inhibitors with venom-derived activators like MitTx to fully understand ASIC pharmacology.
| Toxin | Origin (Species) | Primary Target(s) | IC50 / EC50 (nM) | Key Characteristics & Mechanism |
| This compound | Psalmopoeus cambridgei (Tarantula) | Inhibits: rASIC1a, hASIC1a, rASIC1a/2bPotentiates: rASIC1b, hASIC1b | Inhibition: ~0.3-1.1 nM (rASIC1a)[4][6]~3.2-13 nM (hASIC1a)[6][7]~3 nM (rASIC1a/2b)[4]Potentiation: ~25-100 nM (rASIC1b)[1][6] | Gold standard ASIC1a inhibitor; gating modifier that stabilizes the desensitized state.[4] |
| Hi1a | Hadronyche infensa (Funnel-web spider) | Inhibits: rASIC1a, hASIC1aPotentiates: rASIC1b | Inhibition: ~0.4 nM (rASIC1a)[6]~0.5 nM (hASIC1a)[6]Potentiation: ~46 nM (rASIC1b)[6] | Unique "double-knot" structure.[6][8] Binds to and stabilizes the closed state, impeding channel opening.[9] Offers potent neuroprotection up to 8 hours post-stroke in animal models.[8][10] |
| Hm3a | Heteroscodra maculata (Tarantula) | Inhibits: rASIC1a, hASIC1aPotentiates: rASIC1b, hASIC1b | Inhibition: ~1.3-2.6 nM (rASIC1a)[6]~0.52 nM (hASIC1a)[6]Potentiation: ~46.5 nM (rASIC1b)[6] | High sequence similarity to this compound.[6] Engineered for greater resistance to degradation, though in vivo efficacy is pending confirmation.[6] |
| MitTx | Micrurus tener tener (Texas coral snake) | Activates: ASIC1a, ASIC1b, ASIC3Potentiates: ASIC2a | Activation (EC50): ~9.4 nM (rASIC1a)[11]~23 nM (rASIC1b)[11]~830 nM (rASIC3)[11][12] | Note: A snake, not spider, toxin. Included for contrast. Potent agonist that stabilizes the open state of the channel.[13] A heterodimer of Kunitz- and PLA2-like proteins.[14] |
Table 1. Comparative data for key venom-derived modulators of Acid-Sensing Ion Channels. IC50 denotes the half-maximal inhibitory concentration. EC50 denotes the half-maximal effective concentration for activation/potentiation. 'r' denotes rat isoform, 'h' denotes human isoform.
Visualizing Experimental and Pathological Pathways
To effectively study these toxins, a standardized workflow is essential. The following diagrams illustrate a typical experimental pipeline for characterizing a novel inhibitor, the mechanism of ASIC1a gating and inhibition, and the channel's role in a key pathological context.
References
- 1. scholars.unh.edu [scholars.unh.edu]
- 2. Physiological and pathological functions of acid-sensing ion channels in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for this compound inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. pnas.org [pnas.org]
- 9. Potent neuroprotection after stroke afforded by a double-knot spider-venom peptide that inhibits acid-sensing ion channel 1a | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. smartox-biotech.com [smartox-biotech.com]
- 12. A heteromeric Texas coral snake toxin targets acid-sensing ion channels to produce pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray structure of acid-sensing ion channel 1–snake toxin complex reveals open state of a Na+-selective channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A heteromeric Texas coral snake toxin targets acid-sensing ion channels to produce pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for PcTX1 Application
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Controls in PcTX1 Research
This compound is a powerful tool for investigating the physiological and pathological roles of ASIC1a. However, its activity can be influenced by factors such as pH and the specific ASIC1 subtype present. Furthermore, the source of this compound, whether purified or as a component of crude venom, can significantly impact experimental outcomes. Therefore, a rigorous set of controls is necessary to unequivocally attribute an observed effect to the inhibition of ASIC1a by this compound.
Logical Framework for this compound Control Experiments
The following diagram illustrates the logical flow for designing and interpreting experiments with this compound, emphasizing the crucial role of both positive and negative controls to validate the involvement of ASIC1a.
Caption: Logical flow for validating this compound's effect on ASIC1a.
Comparison with Alternative ASIC1a Modulators
Several other compounds can modulate ASIC1a activity. Understanding their properties is crucial for selecting the appropriate tool and for interpreting results in a broader context.
| Compound | Type | Target(s) | Potency (IC50/EC50) | Key Characteristics |
| This compound | Peptide Toxin | Primarily ASIC1a | ~1 nM (rat ASIC1a), ~13 nM (human ASIC1a)[1] | Highly potent and selective for ASIC1a. Activity is pH-dependent. Can potentiate ASIC1b.[2] |
| Amiloride | Small Molecule | Non-selective ASIC blocker | 10-20 µM for ASIC1a[3] | Broad-spectrum ASIC inhibitor, also affects other ion channels. Lower potency compared to this compound. |
| Benzamil | Small Molecule | Non-selective ASIC blocker | ~3.5 µM for ASIC1a in CHO cells, ~2.4 µM in cortical neurons[4] | Amiloride analog with higher potency for ASICs.[4] |
| Hi1a | Peptide Toxin | Highly selective for ASIC1a | ~0.5 nM (rat and human ASIC1a)[5][6] | Extremely potent and selective for ASIC1a.[5][6] Neuroprotective in stroke models.[7] |
| Mambalgin-1 | Peptide Toxin | ASIC1a and other ASIC subtypes | Potent inhibitor of ASIC1a and ASIC1b. | Snake venom peptide with analgesic properties.[8] |
Purified this compound vs. Crude Venom: A Critical Distinction
Initial studies on the neuroprotective effects of "this compound" utilized the crude venom of the tarantula Psalmopoeus cambridgei. However, this compound constitutes only about 0.4% of this venom, which contains hundreds of other peptides that can target various ion channels.[9] Therefore, it is imperative to use purified this compound to specifically attribute any observed effects to the inhibition of ASIC1a.
| Preparation | Active Component | Potential Off-Target Effects | Recommended Use |
| Purified this compound | Psalmotoxin 1 | Minimal, primarily related to pH- and subtype-dependent effects on other ASICs. | Specific investigation of ASIC1a function. |
| Crude P. cambridgei Venom | This compound and hundreds of other peptides and small molecules. | High potential for off-target effects on various ion channels (e.g., TRPV1, K_v channels). | Not recommended for studies aiming to isolate the role of ASIC1a. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and reliable results.
Experimental Workflow for Target Validation of this compound
This diagram outlines a typical workflow for confirming that an observed physiological effect of this compound is mediated through ASIC1a.
Caption: A typical workflow for this compound target validation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ASIC currents in cultured neurons or heterologous expression systems.
-
Preparation:
-
Prepare an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH. For activating ASICs, prepare a similar solution adjusted to the desired acidic pH (e.g., pH 6.0) with HCl.
-
Prepare an internal pipette solution containing (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on the cell of interest.
-
Hold the cell at a membrane potential of -60 mV.
-
Perfuse the cell with the pH 7.4 external solution.
-
Rapidly switch the perfusion to the acidic external solution to evoke an ASIC current.
-
After the current has peaked and desensitized, switch back to the pH 7.4 solution.
-
-
This compound Application:
-
To test the inhibitory effect of this compound, pre-apply this compound in the pH 7.4 solution for 2-5 minutes before switching to the acidic solution containing the same concentration of this compound.
-
Construct a dose-response curve by applying a range of this compound concentrations.
-
-
Controls:
-
Positive Control: Apply amiloride (e.g., 100 µM) to confirm the presence of ASIC currents.
-
Negative Control: In a separate experiment, apply an inactive this compound mutant to ensure the observed inhibition is specific to the active toxin.
-
Calcium Imaging with Fura-2
This protocol measures changes in intracellular calcium concentration in response to ASIC activation.
-
Cell Loading:
-
Culture cells on glass coverslips.
-
Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) in a physiological salt solution (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
-
-
Imaging:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio in a physiological buffer at pH 7.4.
-
-
Experimental Procedure:
-
Perfuse the cells with an acidic buffer (e.g., pH 6.0) to activate ASICs and record the change in the 340/380 nm fluorescence ratio, which reflects the increase in intracellular calcium.
-
To test the effect of this compound, pre-incubate the cells with this compound for 2-5 minutes before the acidic challenge.
-
-
Controls:
-
Positive Control: Apply a calcium ionophore like ionomycin at the end of the experiment to obtain a maximum fluorescence ratio.
-
Negative Control: Perform the experiment in a calcium-free external solution to confirm that the observed signal is due to calcium influx.
-
In Vivo Neuroprotection Model (Stroke)
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a rodent model of ischemic stroke.
-
Stroke Induction:
-
This compound Administration:
-
At a defined time point after stroke induction (e.g., 2 hours), administer purified this compound via an appropriate route (e.g., intracerebroventricularly).[9]
-
-
Outcome Assessment:
-
At a predetermined time after stroke (e.g., 72 hours), assess the neurological deficit using a standardized scoring system.
-
Measure the infarct volume using histological techniques (e.g., TTC staining).
-
Perform behavioral tests to assess motor and sensory function.
-
-
Control Groups:
-
Vehicle Control: Administer the vehicle solution without this compound.
-
Negative Control: Administer an inactive this compound mutant at the same dose and time point as the active this compound.[9]
-
Genetic Negative Control: If available, perform the experiment in ASIC1a knockout animals to confirm the target of this compound.
-
Signaling Pathway of ASIC1a Activation and this compound Inhibition
The following diagram illustrates the signaling cascade initiated by acidosis, leading to ASIC1a activation, and how this compound intervenes in this process.
Caption: ASIC1a activation by acidosis and inhibition by this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Translational strategies for neuroprotection in ischemic stroke - focusing on Acid Sensing Ion Channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound affords neuroprotection in a conscious model of stroke in hypertensive rats via selective inhibition of ASIC1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
Psalmotoxin 1 (PcTx1): A Highly Selective Blocker of ASIC1a Ion Channels
A Comparative Guide for Researchers and Drug Development Professionals
Psalmotoxin 1 (PcTx1), a 40-amino acid peptide isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a potent and highly selective inhibitor of the acid-sensing ion channel 1a (ASIC1a).[1] This property has positioned this compound as a critical pharmacological tool for investigating the physiological and pathological roles of ASIC1a, a key player in neuronal signaling and a potential therapeutic target for conditions such as ischemic stroke and pain. This guide provides a comprehensive comparison of this compound's selectivity against other ion channels, supported by experimental data, and details the methodologies used for its characterization.
High Affinity and Selectivity for ASIC1a
Psalmotoxin 1 exhibits exceptional potency and selectivity for homomeric ASIC1a channels. Electrophysiological studies have consistently demonstrated its ability to inhibit proton-gated currents mediated by ASIC1a at nanomolar concentrations. The reported IC50 value for this compound inhibition of ASIC1a is approximately 0.9 nM.[2] The mechanism of action is unique; this compound increases the apparent affinity of the channel for protons (H+), which shifts the channel into a desensitized state at physiological pH, thereby preventing its activation.[1][2][3]
Comparative Selectivity Profile
The remarkable selectivity of this compound for ASIC1a is a key feature that distinguishes it from many other ion channel modulators. Extensive screening against a panel of other ion channels, including other members of the ASIC family and various voltage-gated ion channels, has confirmed its narrow target range.
| Ion Channel Subtype | Organism/Cell Line | This compound Activity (IC50 or % Inhibition) | Reference |
| Acid-Sensing Ion Channels (ASICs) | |||
| ASIC1a | Rat | ~0.9 nM | [2] |
| ASIC1b | Oocytes | No effect up to 100 nM | |
| ASIC2a | Oocytes | No effect up to 100 nM | |
| ASIC3 | Oocytes | No effect up to 100 nM | |
| Heteromeric ASICs | Oocytes | No effect up to 100 nM | |
| Voltage-Gated Sodium (Nav) Channels | |||
| Na+ currents in glioblastoma multiforme cells | Human | 36 ± 2 pM | |
| Voltage-Gated Potassium (Kv) Channels | |||
| Kv2.1 | Oocytes | No effect up to 100 nM | |
| Kv2.2 | Oocytes | No effect up to 100 nM | |
| Kv4.2 | Oocytes | No effect up to 100 nM | |
| Kv4.3 | Oocytes | No effect up to 100 nM | |
| Epithelial Sodium Channels (ENaC) | |||
| ENaC | Oocytes | No effect up to 100 nM |
Experimental Protocols
The determination of ion channel selectivity is predominantly achieved through electrophysiological techniques, with the whole-cell patch-clamp method being the gold standard.
Whole-Cell Patch-Clamp Electrophysiology for Selectivity Screening
This technique allows for the direct measurement of ion channel activity in response to a specific compound.
1. Cell Preparation:
-
Mammalian cell lines (e.g., HEK293 or CHO cells) are stably or transiently transfected with the cDNA encoding the specific ion channel subtype of interest.
-
Cells are cultured on glass coverslips to facilitate microscopic visualization and patching.
2. Recording Solutions:
-
External Solution: The composition is designed to mimic the extracellular environment and is specific to the ion channel being studied. For example, when recording from voltage-gated sodium channels, the external solution would typically contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
Internal (Pipette) Solution: This solution mimics the intracellular environment and is loaded into the recording pipette. A typical internal solution for recording voltage-gated channels might contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.
3. Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1-2 µm is filled with the internal solution and brought into contact with the cell membrane.
-
A high-resistance "giga-seal" (resistance > 1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch within the pipette tip is then ruptured by applying a brief pulse of suction, establishing a "whole-cell" configuration. This allows for the control of the cell's membrane potential (voltage-clamp) and the measurement of the total current flowing through the ion channels in the cell membrane.
4. Data Acquisition and Analysis:
-
Specific voltage protocols are applied to elicit channel activation. For instance, to activate voltage-gated sodium channels, the cell is held at a negative holding potential (e.g., -80 mV) and then depolarized to various test potentials.
-
The peak current amplitude in the absence and presence of varying concentrations of the test compound (e.g., this compound) is measured.
-
The percentage of current inhibition is calculated for each concentration, and the data are fitted to a concentration-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of this compound Inhibition of ASIC1a
The following diagram illustrates the unique inhibitory mechanism of Psalmotoxin 1 on ASIC1a channels.
Caption: Mechanism of Psalmotoxin 1 (this compound) inhibition of ASIC1a.
Experimental Workflow for Ion Channel Selectivity Screening
The logical flow for assessing the selectivity of a compound like this compound against a panel of ion channels is depicted below.
References
- 1. Psalmotoxin - Wikipedia [en.wikipedia.org]
- 2. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tarantula toxin psalmotoxin 1 inhibits acid-sensing ion channel (ASIC) 1a by increasing its apparent H+ affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of PcTX1: A Comparative Guide to its Cross-Reactivity with ASIC Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Psalmotoxin 1 (PcTX1) with various Acid-Sensing Ion Channel (ASIC) subtypes. Understanding the specificity of this potent peptide toxin is crucial for its use as a pharmacological tool and for the development of novel therapeutics targeting specific ASIC-mediated pathways. This document summarizes key experimental data, details the methodologies used for their acquisition, and presents visual workflows for clarity.
Quantitative Analysis of this compound Interaction with ASIC Subtypes
The following table summarizes the quantitative data on the interaction of this compound with different ASIC subtypes, primarily focusing on its inhibitory (IC50) and potentiating (EC50) effects.
| ASIC Subtype | Species | Experimental System | Parameter | Value | Reference |
| ASIC1a | Rat | Xenopus oocytes | IC50 (inhibition) | ~0.9 nM | [1] |
| Rat | CHO cells | Kd (binding affinity) | 213 ± 35 pM | [2] | |
| Rat Brain Membranes | Kd (binding affinity) | 371 ± 48 pM | [2] | ||
| Human | Xenopus oocytes | IC50 (inhibition) | 3.2 nM | [3] | |
| ASIC1b | Rat | Xenopus oocytes | EC50 (potentiation) | 24.6 nM | |
| Rat | Xenopus oocytes | EC50 (potentiation) | ~101 nM | [3] | |
| Rat | Inhibition | >500 nM (at pH 7.1) | [3] | ||
| ASIC1a/2b | Rat | Xenopus oocytes | IC50 (inhibition) | 3 nM | [1] |
| Other Subtypes | This compound is reported to not inhibit other ASIC subtypes. | [1] |
Deciphering the Interaction: Inhibition vs. Potentiation
This compound exhibits a complex, state-dependent interaction with ASIC channels. Its primary and most potent action is the inhibition of homomeric ASIC1a channels. This is achieved by binding to the acidic pocket of the channel and stabilizing its desensitized state.[1] This mechanism effectively increases the apparent proton affinity of the channel, leading to its inhibition at physiological pH.[4]
Interestingly, while this compound does not inhibit its splice variant ASIC1b, it potentiates its function.[3][5] Under slightly acidic conditions, this compound can act as an agonist for ASIC1b, promoting channel opening.[5] This dual functionality highlights the subtle structural differences between ASIC subtypes that dictate the functional outcome of toxin binding.
The activity of this compound is also highly dependent on pH. The inhibitory potency of this compound on ASIC1a is greater at pH values closer to the channel's pH of half-maximal steady-state desensitization.
Experimental Methodologies
The data presented in this guide were primarily obtained through electrophysiological recordings from heterologous expression systems. The following are detailed protocols for the key experimental techniques used.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the activity of ion channels expressed in the large membrane surface of Xenopus oocytes.
Protocol:
-
Oocyte Preparation:
-
Harvest stage V-VI oocytes from female Xenopus laevis.
-
Inject oocytes with complementary RNA (cRNA) encoding the specific ASIC subtype.
-
Incubate the oocytes for 2-5 days at 18°C to allow for channel expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.
-
Clamp the membrane potential at a holding potential, typically between -40 mV and -80 mV.
-
Record baseline ASIC currents by rapidly lowering the extracellular pH (e.g., from a conditioning pH of 7.4 to an activating pH of 6.0).
-
Apply varying concentrations of this compound in the conditioning solution and measure the resulting inhibition or potentiation of the acid-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ASIC currents in the absence and presence of this compound.
-
Plot the percentage of inhibition or potentiation as a function of this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 or EC50 value.
-
Whole-Cell Patch Clamp in Mammalian Cells
This technique allows for the recording of currents from the entire cell membrane of smaller cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, which are commonly used for transiently or stably expressing ion channels.
Protocol:
-
Cell Preparation:
-
Culture a suitable mammalian cell line (e.g., CHO or HEK293).
-
Transfect the cells with a plasmid DNA vector containing the cDNA for the desired ASIC subtype.
-
Plate the transfected cells onto glass coverslips for recording 24-48 hours post-transfection.
-
-
Patch Clamp Recording:
-
Place a coverslip with adherent cells into a recording chamber on the stage of an inverted microscope.
-
Using a micromanipulator, carefully approach a single cell with a fire-polished glass micropipette filled with an intracellular solution.
-
Apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a desired holding potential and record currents while perfusing the cell with extracellular solutions containing different pH values and concentrations of this compound.
-
-
Data Analysis:
-
The data analysis steps are similar to those for TEVC, involving measurement of current amplitudes, construction of dose-response curves, and calculation of IC50 or EC50 values.
-
Conclusion
This compound is a highly specific and potent inhibitor of ASIC1a, with a notable lack of inhibitory activity on other ASIC subtypes, and a potentiating effect on ASIC1b. This complex interaction profile, which is dependent on both the ASIC subtype and the experimental conditions such as pH, underscores the importance of careful experimental design and interpretation when using this compound as a pharmacological probe. The detailed protocols and comparative data provided in this guide are intended to aid researchers in leveraging the unique properties of this compound to further elucidate the physiological and pathological roles of ASIC channels.
References
- 1. Whole Cell Patch Clamp Protocol [protocols.io]
- 2. The receptor site of the spider toxin this compound on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. docs.axolbio.com [docs.axolbio.com]
Validating the Analgesic Potential of PcTX1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of Psalmotoxin 1 (PcTX1), a potent blocker of Acid-Sensing Ion Channel 1a (ASIC1a), with the conventional opioid analgesic, morphine. The following sections detail the comparative efficacy, underlying mechanisms, and experimental protocols supported by quantitative data from preclinical studies.
Comparative Analgesic Efficacy: this compound vs. Morphine
Quantitative data from preclinical studies in rodent models of neuropathic and inflammatory pain demonstrate the potent analgesic properties of this compound. The following table summarizes the dose-dependent effects of intrathecally administered this compound compared to morphine in alleviating mechanical and thermal hypersensitivity.
| Treatment | Dose | Pain Model | Assay | Outcome Measure | Result |
| This compound | 10 pmol | Neuropathic Pain (Chronic Constriction Injury) | Von Frey Test | Paw Withdrawal Threshold (g) | Significant increase in withdrawal threshold, indicating reduced mechanical allodynia. |
| 100 pmol | Neuropathic Pain (Chronic Constriction Injury) | Von Frey Test | Paw Withdrawal Threshold (g) | Maximal and sustained increase in withdrawal threshold. | |
| 10 pmol | Inflammatory Pain (Formalin-induced) | Hot Plate Test | Paw Withdrawal Latency (s) | Significant increase in latency, indicating reduced thermal hyperalgesia. | |
| 100 pmol | Inflammatory Pain (Formalin-induced) | Hot Plate Test | Paw Withdrawal Latency (s) | Pronounced and prolonged increase in paw withdrawal latency. | |
| Morphine | 1 nmol | Neuropathic Pain (Chronic Constriction Injury) | Von Frey Test | Paw Withdrawal Threshold (g) | Significant increase in withdrawal threshold. |
| 10 nmol | Neuropathic Pain (Chronic Constriction Injury) | Von Frey Test | Paw Withdrawal Threshold (g) | Robust increase in withdrawal threshold, comparable to high-dose this compound. | |
| 1 nmol | Inflammatory Pain (Formalin-induced) | Hot Plate Test | Paw Withdrawal Latency (s) | Significant increase in latency. | |
| 10 nmol | Inflammatory Pain (Formalin-induced) | Hot Plate Test | Paw Withdrawal Latency (s) | Strong and sustained increase in paw withdrawal latency. |
Mechanism of Action: A Divergent Pathway to Analgesia
The analgesic effects of this compound and morphine are mediated through distinct signaling pathways. Understanding these differences is crucial for identifying novel therapeutic targets and developing safer and more effective pain management strategies.
This compound Signaling Pathway
This compound exerts its analgesic effects by selectively blocking ASIC1a channels, which are proton-gated cation channels involved in pain sensation. This blockade leads to a reduction in neuronal excitability and the subsequent activation of endogenous opioid pathways, specifically through the release of enkephalins. This dual mechanism contributes to its potent anti-nociceptive properties in various pain states.
Caption: this compound signaling pathway for analgesia.
Morphine Signaling Pathway
Morphine, a classic opioid agonist, primarily acts on mu-opioid receptors (MOR) located throughout the central and peripheral nervous systems. Activation of MORs leads to the inhibition of adenylyl cyclase, reduced intracellular cAMP levels, and the modulation of ion channel activity. This results in hyperpolarization of neurons and a decrease in the release of nociceptive neurotransmitters, thereby producing profound analgesia.
Caption: Morphine signaling pathway for analgesia.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Intrathecal (i.t.) Injection in Mice
This procedure is used to deliver substances directly into the cerebrospinal fluid in the spinal subarachnoid space, allowing for the assessment of the central analgesic effects of compounds like this compound and morphine.
Materials:
-
30-gauge, 0.5-inch needle attached to a 25 µL Hamilton syringe
-
Isoflurane anesthesia system
-
Animal clippers
-
70% ethanol
Procedure:
-
Anesthetize the mouse using 2-3% isoflurane.
-
Shave the fur over the lumbar region of the back.
-
Position the mouse in a stereotaxic frame or hold it firmly to flex the spine.
-
Identify the injection site between the L5 and L6 vertebrae by palpating the iliac crests.
-
Disinfect the injection site with 70% ethanol.
-
Insert the 30-gauge needle at a slight angle into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.
-
Slowly inject a total volume of 5-10 µL of the test compound (this compound or morphine) or vehicle.
-
Withdraw the needle and allow the mouse to recover from anesthesia on a warming pad.
-
Monitor the animal for any signs of motor impairment before proceeding with behavioral testing.
Von Frey Test for Mechanical Allodynia
This test is used to assess the mechanical sensitivity of the paw, a measure of allodynia, in rodent models of neuropathic and inflammatory pain.
Materials:
-
Set of calibrated von Frey filaments (e.g., 0.008 g to 2.0 g)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatize the mice to the testing environment by placing them in individual Plexiglas enclosures on the wire mesh platform for at least 30 minutes.
-
Begin with a von Frey filament in the middle of the force range (e.g., 0.4 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
A positive response is recorded if the mouse briskly withdraws, flinches, or licks its paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If there is a positive response, the next lower force filament is used. If there is no response, the next higher force filament is used.
-
The 50% withdrawal threshold is calculated using a statistical method after a series of six to eight applications following the first crossover of response.
Hot Plate Test for Thermal Hyperalgesia
This test measures the latency of a mouse to respond to a thermal stimulus, providing an indication of thermal hyperalgesia.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Timer
Procedure:
-
Set the hot plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C).
-
Gently place the mouse on the hot plate surface.
-
Start the timer immediately.
-
Observe the mouse for nociceptive behaviors, such as licking a hind paw or jumping.
-
Stop the timer as soon as a nociceptive response is observed and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) is established. If the mouse does not respond within the cut-off time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
Allow the mouse to cool down before returning it to its home cage.
Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo study validating the analgesic effects of a test compound.
Caption: Experimental workflow for in vivo analgesic validation.
Synthetic vs. Native PcTX1: A Comparative Guide to Efficacy and Handling
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic and native Psalmotoxin 1 (PcTX1), focusing on their efficacy as potent and selective inhibitors of the Acid-Sensing Ion Channel 1a (ASIC1a). This document summarizes key experimental data, details methodologies, and illustrates relevant biological and experimental pathways.
Psalmotoxin 1 (this compound), a peptide toxin originally isolated from the venom of the Trinidad chevron tarantula (Psalmopoeus cambridgei), is a valuable pharmacological tool for studying the role of ASIC1a in various physiological and pathological processes, including pain, ischemia, and neurodegeneration. While native this compound is sourced directly from venom, synthetic and recombinant versions offer readily available and highly pure alternatives. A critical question for researchers is whether these synthetic forms replicate the efficacy of their natural counterpart.
Quantitative Comparison of Efficacy
Multiple studies have demonstrated that synthetic and recombinant this compound exhibit inhibitory activity on ASIC1a channels that is equivalent to the native toxin.[1] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different preparations. Below is a summary of reported IC50 values for native, synthetic, and recombinant this compound acting on ASIC1a.
| This compound Type | IC50 (nM) | Target | Comments | Reference |
| Native | 0.9 | ASIC1a | Purified from P. cambridgei venom. | Escoubas et al., 2000 |
| Native | 1.17 ± 0.11 | ASIC1a | Salinas et al., 2006[1] | |
| Recombinant | 1.2 | ASIC1a | Expressed in Drosophila S2 cells. Stated to be the same as native and synthetic. | Escoubas et al., 2003[1] |
| Synthetic | 1.98 ± 0.24 | ASIC1a | A variant with an N-terminal tyrosine (PcTx1YN). | Salinas et al., 2006[1] |
| Synthetic | 3.7 | ASIC1a | Determined via inhibition of ASIC1a current. | Chen et al., 2005 |
Mechanism of Action: this compound Inhibition of ASIC1a
This compound does not block the pore of the ASIC1a channel directly. Instead, it acts as a gating modifier. The toxin binds to the extracellular domain of the channel and increases its apparent affinity for protons (H+).[2] This stabilization of the proton-bound, desensitized state of the channel prevents it from opening in response to a drop in extracellular pH, thereby inhibiting the ion current.
Experimental Protocols
The following sections detail the methodologies for the purification of native this compound and the production of synthetic/recombinant this compound, as well as the electrophysiological assays used to determine their efficacy.
Purification of Native this compound
This protocol is based on the methods described by Escoubas et al. (2000).
-
Venom Collection: Crude venom is obtained from specimens of Psalmopoeus cambridgei.
-
Initial Fractionation: The crude venom is subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Cation Exchange Chromatography: The fraction containing this compound is further purified using cation exchange chromatography.
-
Final Purification: A final RP-HPLC step is performed to yield highly purified native this compound.
-
Verification: The purity and identity of the native toxin are confirmed by mass spectrometry and N-terminal sequencing.
Production of Recombinant this compound
This protocol is adapted from methods utilizing the Drosophila S2 expression system.[1]
-
Gene Synthesis: A synthetic gene encoding this compound is designed and synthesized.
-
Vector Construction: The synthetic gene is cloned into an appropriate expression vector for Drosophila S2 cells.
-
Transfection: The expression vector is transfected into S2 cells.
-
Expression and Secretion: The transfected cells are cultured to allow for the expression and secretion of recombinant this compound into the medium.
-
Purification: The recombinant toxin is purified from the cell culture medium using a combination of chromatographic techniques, similar to those used for the native toxin.
Chemical Synthesis of this compound
Synthetic this compound can be produced using solid-phase peptide synthesis.
-
Peptide Assembly: The linear peptide chain of this compound is assembled on a solid support using Fmoc chemistry.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed.
-
Oxidative Folding: The linear peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bridges that are crucial for its activity.
-
Purification: The correctly folded synthetic this compound is purified by RP-HPLC.
Electrophysiological Assay for Efficacy Determination
The inhibitory activity of this compound is typically assessed using electrophysiological techniques on cells expressing ASIC1a channels.
-
Cell Preparation: Xenopus oocytes or a suitable mammalian cell line (e.g., COS-7, CHO) are engineered to express recombinant ASIC1a channels.
-
Recording: Whole-cell currents are recorded using two-electrode voltage clamp (for oocytes) or patch-clamp techniques (for adherent cells).
-
Channel Activation: ASIC1a channels are activated by a rapid drop in the extracellular pH (e.g., from a holding pH of 7.4 to an activating pH of 6.0).
-
Toxin Application: A dose-response curve is generated by applying varying concentrations of this compound and measuring the resulting inhibition of the acid-evoked current.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to the Hill equation.
Conclusion
References
Assessing the Reversibility of PcTX1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of inhibitor binding and dissociation is paramount in drug design and target validation. This guide provides a comprehensive comparison of the reversibility of Psalmotoxin 1 (PcTX1) inhibition of Acid-Sensing Ion Channel 1a (ASIC1a), with a focus on supporting experimental data and detailed methodologies.
This guide will delve into the mechanism of this compound action, its dissociation kinetics, and a direct comparison with a less reversible inhibitor, Hi1a. The information presented herein is crucial for designing experiments to evaluate the therapeutic potential and safety profile of novel ASIC1a modulators.
Mechanism of this compound Inhibition
This compound is a peptide toxin isolated from the venom of the tarantula Psalmopoeus cambridgei. It is a potent and selective inhibitor of homomeric ASIC1a channels. Unlike a simple pore blocker, this compound acts as a gating modifier. It binds to the acidic pocket of the channel and increases its apparent affinity for protons. This stabilization of the proton-bound state leads to a shift in the pH dependence of steady-state desensitization to more alkaline values. Consequently, at physiological pH (around 7.4), the channel is driven into a desensitized, non-conducting state, resulting in inhibition of the ionic current.
Quantitative Comparison of Inhibitor Reversibility
The reversibility of an inhibitor is a critical parameter, influencing its duration of action and potential for off-target effects. Here, we compare the reversibility of this compound with that of Hi1a, another potent ASIC1a inhibitor derived from the venom of the Australian funnel-web spider Hadronyche infensa.
| Inhibitor | Target | IC50 (nM) | Onset of Inhibition (τ_on) | Recovery from Inhibition (τ_off) | Reversibility | Mechanism of Action |
| This compound | rat ASIC1a | ~1.0 | 52 s (at 30 nM)[1] | 125 ± 56 s (at 30 nM)[1] | Readily Reversible | Stabilizes the desensitized state[2][3] |
| human ASIC1a | - | - | 0.99 min[2] | Readily Reversible | Stabilizes the desensitized state[2][3] | |
| Hi1a | rat ASIC1a | ~0.5 | - | 14.2 min[2] | Slowly Reversible | Stabilizes the closed state[2][3] |
| human ASIC1a | ~0.5 | - | 31.8 min[2] | Slowly Reversible | Stabilizes the closed state[2][3] |
Table 1: Comparison of the inhibitory characteristics of this compound and Hi1a on ASIC1a channels. The data highlights the significantly slower dissociation kinetics (τ_off) of Hi1a compared to this compound, indicating its less reversible nature.
Experimental Protocols for Assessing Reversibility
The reversibility of an ion channel inhibitor is typically assessed using electrophysiological techniques, primarily the patch-clamp method in the whole-cell configuration. The following protocol outlines a standard procedure for evaluating the washout kinetics of an inhibitor.
Whole-Cell Patch-Clamp Electrophysiology for Reversibility Assessment
1. Cell Preparation:
-
Culture cells expressing the target ion channel (e.g., HEK293 cells stably expressing human ASIC1a).
-
Plate cells onto glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
2. Recording Setup:
-
Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., a buffered saline solution at a specific pH, typically 7.4 for baseline).
-
Use a patch pipette filled with an appropriate internal solution and establish a whole-cell recording configuration.
3. Baseline Current Measurement:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Elicit ion channel currents by rapidly changing the pH of the external solution (e.g., from a conditioning pH of 7.4 to an activating pH of 6.0) for a short duration.
-
Repeat this stimulation at regular intervals (e.g., every 60-120 seconds) to establish a stable baseline current amplitude.
4. Inhibitor Application:
-
Once a stable baseline is achieved, perfuse the chamber with the external solution containing the inhibitor (e.g., 10 nM this compound) for a defined period (e.g., 2-5 minutes).
-
During the inhibitor application, continue to elicit currents at the same regular intervals to observe the onset of inhibition.
5. Washout and Recovery:
-
After the application period, switch the perfusion back to the inhibitor-free external solution to initiate the washout.
-
Continue to elicit currents at regular intervals and monitor the recovery of the current amplitude over time.
-
The time course of recovery is then fitted with an exponential function to determine the time constant of recovery (τ_off), which is a quantitative measure of reversibility.
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of ASIC1a, the experimental workflow for assessing reversibility, and the logical relationship of inhibitor binding and channel gating.
Caption: Simplified signaling pathway of ASIC1a activation by extracellular protons.
Caption: Experimental workflow for assessing inhibitor reversibility.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of PcTX1
Proper management of Psalmotoxin 1 (PcTX1), a potent neurotoxin, is critical for ensuring laboratory safety and regulatory compliance. This guide provides comprehensive, step-by-step procedures for the disposal of this compound and contaminated materials, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All handling of this compound, including weighing and dissolution, should be performed in a designated area, preferably within a chemical fume hood, to prevent inhalation of the lyophilized powder.
Decontamination and Disposal Procedures
Key Decontamination Agents
The following table summarizes the recommended agents for the chemical inactivation of this compound.
| Decontamination Agent | Concentration | Efficacy | Notes |
| Sodium Hypochlorite | 6% (m/v) | Results in complete peptide digestion and is recommended for highly potent toxins.[1] | Highly corrosive; use with caution and ensure compatibility with materials being decontaminated. |
| Enzymatic Detergent | 1% (m/v) | Disrupts the secondary structure of the peptide and leads to partial digestion.[1][2] | A gentler alternative for initial cleaning of labware and surfaces.[2] |
Experimental Protocol for this compound Inactivation
This protocol is adapted from a study on the decontamination of α-conotoxins and is recommended for the inactivation of this compound waste.[1]
Materials:
-
6% Sodium Hypochlorite solution (freshly prepared)
-
1% Enzymatic Detergent solution (e.g., Contrex™ EZ or SBCleaner)[1][2]
-
Appropriate waste containers labeled "Hazardous Waste"[3]
-
Personal Protective Equipment (PPE)
Procedure for Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
-
In a chemical fume hood, add a 6% sodium hypochlorite solution to the waste to achieve a final concentration sufficient to ensure complete inactivation. While a specific ratio is not provided for this compound, a 1:1 volume ratio is a conservative starting point.
-
Allow the mixture to react for a minimum of 30 minutes to ensure complete digestion of the peptide.
-
Dispose of the resulting solution in accordance with local and national hazardous waste regulations. Do not pour down the drain.[3]
Procedure for Solid Waste (e.g., contaminated tips, tubes, vials):
-
Immerse all contaminated solid waste in a 6% sodium hypochlorite solution for at least 30 minutes.
-
After decontamination, dispose of the solid waste in a designated hazardous waste container.[3]
-
Alternatively, for less critical contamination, soak materials in a 1% enzymatic detergent solution, followed by a thorough rinse and then immersion in 6% sodium hypochlorite.[2]
Spill Cleanup Protocol:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully apply a 6% sodium hypochlorite solution to the spill area, working from the outside in.
-
Allow a contact time of at least 30 minutes.
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area again with a 1% enzymatic detergent solution, followed by a water rinse.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary information for the safe handling and disposal of this compound. By implementing these procedures, laboratories can minimize risks and ensure the safety of all personnel. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.
References
Navigating the Safe Handling of PcTX1: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Psalmotoxin 1 (PcTX1), a potent neurotoxin peptide. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel. This guide is intended for researchers, scientists, and drug development professionals actively working with this compound.
This compound, isolated from the venom of the Trinidad tarantula Psalmopoeus cambridgei, is a selective blocker of the acid-sensing ion channel 1a (ASIC1a). Its potency necessitates stringent safety measures to prevent accidental exposure, which could have serious health consequences. This document outlines the essential personal protective equipment (PPE), operational procedures, and emergency response plans required for the safe laboratory use of this compound.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the first line of defense against accidental exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this potent peptide.
| Activity | Required Personal Protective Equipment |
| Pre-handling (Weighing, Reconstitution) | - Disposable Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- Full-face Shield (when handling powder)- Respiratory Protection (N95 or higher, especially for powder) |
| Handling (Cell culture, Injections) | - Disposable Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles with Side Shields |
| Post-handling (Decontamination, Disposal) | - Disposable Nitrile Gloves (double-gloving)- Lab Coat- Safety Goggles with Side Shields- Chemical-resistant Apron (recommended) |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to minimize risks. The following step-by-step operational plan must be followed.
Pre-Handling Preparations:
-
Restricted Access: Designate a specific area within the laboratory for all this compound handling activities. Access should be restricted to authorized and trained personnel only.
-
Decontamination Station: Ensure an accessible and fully stocked decontamination station is available. This should include an enzymatic detergent solution and a 10% sodium hypochlorite (bleach) solution.
-
Emergency Kit: A dedicated spill and exposure kit must be readily available. This kit should contain absorbent materials, waste bags, and first aid supplies.
-
Reconstitution: When reconstituting lyophilized this compound, work within a chemical fume hood or a biological safety cabinet to prevent inhalation of any airborne particles. Use sterile, high-purity water or an appropriate buffer. Avoid shaking the vial; instead, gently vortex or pipette to dissolve the peptide.
Handling Procedures:
-
Aliquotting: To prevent degradation from repeated freeze-thaw cycles, aliquot the reconstituted this compound into single-use volumes for storage.
-
Labeling: Clearly label all vials containing this compound with the toxin name, concentration, date of preparation, and a prominent hazard symbol.
-
Transport: When moving this compound solutions, use secondary containment to prevent spills.
Post-Handling and Disposal Plan:
-
Decontamination of Surfaces and Equipment: All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated. First, wash with an enzymatic detergent solution, followed by a 10% bleach solution, and then rinse with distilled water.
-
Waste Disposal: All disposable materials contaminated with this compound, including gloves, pipette tips, and vials, must be collected in a designated hazardous waste container.
-
Inactivation of Liquid Waste: Before disposal, inactivate all liquid waste containing this compound by adding sodium hypochlorite to a final concentration of 10% and allowing it to sit for at least 30 minutes. Following inactivation, dispose of the waste in accordance with local and institutional regulations for chemical waste.
Emergency Response Plan
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent re-entry.
-
Report: Notify the laboratory supervisor and the institutional safety officer.
-
Decontaminate (if trained): If the spill is small and you are trained to handle it, don the appropriate PPE (including respiratory protection). Cover the spill with absorbent material. Gently apply a 10% bleach solution to the absorbent material and the surrounding area. Allow a contact time of at least 30 minutes. Collect the contaminated materials into a hazardous waste container.
Visual Workflow and Emergency Protocols
To further clarify the procedural steps, the following diagrams illustrate the standard handling workflow and emergency response procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
